Adipic acid-13C2
Description
The exact mass of the compound (1,6-13C2)Hexanedioic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,6-13C2)hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRTRBMVRJNCN-MPOCSFTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[13C](=O)O)C[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583903 | |
| Record name | (1,6-~13~C_2_)Hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133954-44-6 | |
| Record name | (1,6-~13~C_2_)Hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 133954-44-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Adipic Acid-13C2 in Research: A Technical Guide for Scientists and Drug Development Professionals
Adipic acid-13C2, a stable isotope-labeled form of the six-carbon dicarboxylic acid, serves as a critical tool in metabolic research and analytical chemistry. Its primary applications lie in its use as a metabolic tracer to investigate fatty acid oxidation and as an internal standard for the precise quantification of dicarboxylic acids in biological matrices. This guide provides an in-depth overview of its uses, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers in designing and implementing studies utilizing this versatile compound.
This compound as a Metabolic Tracer in Fatty Acid Oxidation Studies
Stable isotope-labeled tracers are invaluable for quantifying biochemical reactions in vivo. This compound is employed to probe the pathways of fatty acid catabolism, particularly in the context of nutritional deficiencies and metabolic disorders.
Probing Fatty Acid Oxidation in Humans
A key application of this compound is in the non-invasive assessment of whole-body fatty acid oxidation. Research has demonstrated its utility in studying how nutritional status, such as riboflavin deficiency, can impact the body's ability to metabolize fats. Riboflavin is a precursor to flavin adenine dinucleotide (FAD), a critical cofactor for acyl-CoA dehydrogenases involved in β-oxidation.
A study by Bates (1991) established a protocol to assess fatty acid oxidation in human subjects using an oral dose of [1,6-13C2]adipic acid and subsequent analysis of expired air.
Objective: To measure the rate of fatty acid oxidation by monitoring the appearance of 13CO2 in breath after administration of a 13C-labeled adipic acid tracer.
Methodology:
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Subject Preparation: Subjects are typically fasted overnight to ensure a metabolic steady state.
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Tracer Administration: A single oral dose of [1,6-13C2]adipic acid is administered at a concentration of 5 mg per kg of body weight.
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Breath Sample Collection: Breath samples are collected at baseline (pre-dose) and at regular intervals (e.g., every 20-30 minutes) for up to 200 minutes post-administration. Samples are collected in airtight bags or tubes.
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13CO2 Analysis: The isotopic enrichment of 13CO2 in the breath samples is measured using isotope ratio mass spectrometry (IRMS).
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Data Calculation: The rate of 13CO2 excretion is used to calculate the percentage of the administered this compound dose that has been oxidized over the collection period. Peak enrichment of 13CO2 in breath is typically observed around 100 minutes after the dose.
Quantitative Data from Human Studies
The following table summarizes the percentage of the administered 5 mg/kg oral dose of [1,6-13C2]adipic acid that was oxidized to 13CO2 within 200 minutes in various human cohorts, as reported by Bates (1991).
| Cohort | Mean Percentage of Dose Oxidized (%) |
| Adults | 9.9 |
| School-children | 11.5 |
| Pregnant Women | 8.4 |
| Lactating Women | 10.6 |
These findings indicate that fatty acid oxidation rates can be influenced by age and physiological status. The study noted that correction of endemic riboflavin deficiency did not have a significant overall effect on the rate of [13C]adipic acid oxidation in the studied population.
Metabolic Pathway of Adipic Acid Oxidation
Adipic acid is metabolized via the β-oxidation pathway, similar to other fatty acids. The 13C labels from this compound are incorporated into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. The labeled carbon atoms are subsequently released as 13CO2 during the decarboxylation steps of the TCA cycle.
This compound as an Internal Standard in Quantitative Analysis
In analytical chemistry, particularly in mass spectrometry-based methods, stable isotope-labeled internal standards are the gold standard for accurate and precise quantification. This compound is an ideal internal standard for the analysis of adipic acid and other dicarboxylic acids in biological samples due to its chemical and physical similarity to the analyte, which allows it to compensate for variations during sample preparation and analysis.
Quantification of Dicarboxylic Acids in Urine by LC-MS/MS
The following provides a general framework for an experimental protocol for the quantification of urinary dicarboxylic acids using this compound as an internal standard, based on common practices in the field.
Objective: To accurately quantify the concentration of adipic acid and other dicarboxylic acids in urine samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isotope dilution.
Methodology:
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Sample Preparation:
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Thaw frozen urine samples to room temperature and vortex.
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To a 100 µL aliquot of urine, add 10 µL of an internal standard solution containing this compound (concentration will depend on the expected range of the analyte).
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Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the layers.
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Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase).
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
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Injection Volume: 5-10 µL.
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Tandem Mass Spectrometry (MS/MS):
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Ionization: Electrospray ionization (ESI) in negative mode.
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Specific precursor-to-product ion transitions for both the native dicarboxylic acids and this compound are monitored. For this compound, the precursor ion would be m/z 147.1 and product ions would be selected based on fragmentation patterns.
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Quantification:
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A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte standards.
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The concentration of the analyte in the unknown samples is then calculated from the calibration curve.
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Workflow for Quantitative Analysis using this compound
The following diagram illustrates the typical workflow for the quantification of dicarboxylic acids in a biological sample using this compound as an internal standard.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of metabolism, clinical chemistry, and drug development. Its application as a metabolic tracer provides valuable insights into the dynamics of fatty acid oxidation in vivo, while its use as an internal standard ensures the accuracy and reliability of quantitative measurements of dicarboxylic acids. The experimental protocols and data presented in this guide offer a solid foundation for the integration of this compound into a wide range of research applications.
An In-depth Technical Guide to Adipic Acid-1,6-13C2: Structure, Properties, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Adipic acid-1,6-13C2, a stable isotope-labeled compound crucial for metabolic research. This document details its chemical structure, and physical and chemical properties, and provides insights into its application as a tracer in metabolic flux analysis, particularly in the context of fatty acid oxidation.
Chemical Structure and Properties
Adipic acid-1,6-13C2 is a form of adipic acid where the two carbon atoms at the carboxyl groups (positions 1 and 6) are replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling makes it an invaluable tool for tracing the metabolic fate of adipic acid and related compounds in biological systems without the need for radioactive tracers.
Chemical Structure:
Table 1: General and Physicochemical Properties of Adipic Acid-1,6-13C2
| Property | Value | Reference(s) |
| IUPAC Name | Hexanedioic-1,6-¹³C₂ acid | [1][2] |
| Synonyms | Adipic acid-¹³C₂, Hexanedioic acid-¹³C₂ | [1] |
| CAS Number | 133954-44-6 | [1] |
| Molecular Formula | ¹³C₂C₄H₁₀O₄ | [1] |
| Molecular Weight | 148.13 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 151-154 °C | [1] |
| Boiling Point | 265 °C at 100 mmHg | [1] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |
Experimental Protocols
Synthesis of Adipic Acid-1,6-13C2
While a detailed, publicly available, step-by-step synthesis protocol for Adipic acid-1,6-13C2 is not readily found in standard literature, the general synthetic strategy involves the oxidation of a ¹³C-labeled precursor. A plausible synthetic route would start from a commercially available ¹³C-labeled cyclohexane derivative.
Conceptual Synthesis Workflow:
The synthesis would likely follow the established industrial process for unlabeled adipic acid, but starting with a precursor labeled at the appropriate positions. One possible precursor is [1,6-¹³C₂]cyclohexane, which would then be oxidized.
Caption: Conceptual workflow for the synthesis of Adipic acid-1,6-13C2.
General Laboratory-Scale Procedure for Adipic Acid Synthesis (from Cyclohexene):
The following is a general protocol for the synthesis of unlabeled adipic acid from cyclohexene, which illustrates the type of oxidative cleavage reaction that would be involved. To synthesize the labeled compound, a correspondingly labeled starting material would be required.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexene, a phase transfer catalyst (e.g., Aliquat 336), sodium tungstate dihydrate, and potassium bisulfate.
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Solvent System: The reaction is typically biphasic, with cyclohexene in the organic layer and the other reagents in the aqueous layer.
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Oxidation: Slowly add 30% hydrogen peroxide to the reaction mixture.
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Reflux: Heat the mixture to reflux for a specified period, allowing the phase transfer catalyst to facilitate the reaction between the organic-soluble cyclohexene and the aqueous-soluble oxidizing agent.
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Workup: After cooling, the product, adipic acid, will crystallize. The solid product can be isolated by vacuum filtration.
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Purification: The crude adipic acid can be purified by recrystallization from hot water.
Analytical Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the isotopic labeling pattern of Adipic acid-1,6-13C2.
Sample Preparation:
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Dissolve a small amount of the Adipic acid-1,6-13C2 sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
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Transfer the solution to a 5 mm NMR tube.
¹³C NMR Acquisition Parameters (General):
| Parameter | Suggested Value |
| Spectrometer Frequency | ≥100 MHz |
| Pulse Program | Standard ¹³C observe with proton decoupling |
| Relaxation Delay (d1) | 2-5 seconds |
| Number of Scans (ns) | 1024 or higher (for good signal-to-noise) |
The resulting ¹³C NMR spectrum will show a significantly enhanced signal for the carboxyl carbons (C1 and C6) compared to the methylene carbons (C2, C3, C4, C5), confirming the isotopic enrichment at the desired positions.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of Adipic acid-1,6-13C2.
Sample Preparation for GC-MS:
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Derivatization: Carboxylic acids are often derivatized to more volatile esters (e.g., methyl or trimethylsilyl esters) before GC-MS analysis. A common method is derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
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Extraction: For biological samples, a liquid-liquid extraction is typically performed to isolate the organic acids.
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Analysis: The derivatized sample is injected into the GC-MS.
GC-MS Parameters (General):
| Parameter | Suggested Value |
| GC Column | A non-polar or medium-polarity column (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Oven Program | A temperature gradient from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 280°C) |
| Ionization Mode | Electron Ionization (EI) |
| MS Detection | Full scan or Selected Ion Monitoring (SIM) |
The mass spectrum will show a molecular ion peak (or a characteristic fragment ion) that is 2 mass units higher than that of unlabeled adipic acid, confirming the presence of the two ¹³C atoms. The relative intensities of the M+0, M+1, and M+2 peaks can be used to calculate the isotopic enrichment.
Application in Metabolic Research: A Case Study in Fatty Acid Oxidation
Adipic acid-1,6-13C2 is a valuable tracer for studying fatty acid β-oxidation. As a dicarboxylic acid, its metabolism can provide insights into how cells process fatty acids, particularly under certain pathological conditions where this pathway may be altered.
Experimental Workflow: Tracing Fatty Acid Oxidation in Cultured Cells
This workflow outlines a typical experiment to trace the metabolism of Adipic acid-1,6-13C2 in a cell culture model.
Caption: Experimental workflow for a stable isotope tracing study.
Detailed Steps:
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Cell Culture: Plate cells of interest (e.g., hepatocytes, myotubes) and grow to a desired confluency.
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Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of Adipic acid-1,6-13C2. The incubation time will depend on the expected rate of metabolism and the specific research question.
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Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is often achieved by washing the cells with ice-cold saline and then adding a cold solvent like liquid nitrogen or a methanol/water mixture.
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Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
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LC-MS/MS or GC-MS Analysis: Analyze the cell extracts to identify and quantify the ¹³C-labeled metabolites. By tracking the incorporation of the ¹³C label into downstream metabolites of the fatty acid oxidation pathway (e.g., acetyl-CoA, citrate, succinate), researchers can map the flow of carbon from adipic acid.
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Data Processing and Flux Analysis: The raw mass spectrometry data is processed to correct for natural isotope abundance and to determine the mass isotopomer distribution of key metabolites. This data is then used in metabolic flux analysis software to calculate the rates of metabolic reactions.
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Biological Interpretation: The calculated fluxes provide a quantitative understanding of how adipic acid is metabolized and how this may be altered by genetic modifications, drug treatments, or disease states.
Conclusion
Adipic acid-1,6-13C2 is a powerful and versatile tool for researchers in the life sciences. Its stable isotopic label allows for safe and precise tracing of metabolic pathways, providing valuable insights into cellular metabolism. The experimental protocols and workflows outlined in this guide provide a framework for utilizing this compound to advance our understanding of metabolic processes in health and disease, with significant implications for drug discovery and development.
References
A Technical Guide to the Physical Characteristics of 13C Labeled Adipic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical characteristics of 13C labeled adipic acid. It is designed to be a comprehensive resource for researchers and professionals in drug development and metabolic research, offering detailed data, experimental protocols, and visualizations to support laboratory work and analysis.
Physical and Chemical Properties
13C labeled adipic acid shares most of its physical properties with its unlabeled counterpart. The primary difference lies in its molecular weight, which varies depending on the number of incorporated 13C isotopes. This subtle change is crucial for its use as a tracer in metabolic studies. The following tables summarize the key physical properties for unlabeled, 1,6-¹³C₂ labeled, and uniformly ¹³C₆ labeled adipic acid.
Table 1: General Physical Properties
| Property | Unlabeled Adipic Acid | 1,6-¹³C₂ Adipic Acid | ¹³C₆ Adipic Acid |
| Appearance | White crystalline solid[1] | Solid | Crystals[2] |
| Molecular Formula | C₆H₁₀O₄[1] | HO₂¹³C(CH₂)₄¹³CO₂H[3] | ¹³C₆H₁₀O₄[2] |
| Molecular Weight | 146.14 g/mol [1] | 148.13 g/mol [3] | 152.10 g/mol [4][5] |
| Melting Point | 151-154 °C[1][3] | 151-154 °C[3] | No data available |
| Boiling Point | 265 °C at 100 mmHg[1][3] | 265 °C at 100 mmHg[3] | No data available |
| Flash Point | 196 °C (closed cup)[3] | 196 °C (closed cup)[3] | 196 °C (closed cup)[2] |
| Density | ~1.36 g/cm³ (for unlabeled)[6] | No data available | No data available |
| Isotopic Purity | Not Applicable | 99 atom % ¹³C[3] | ≥99 atom % ¹³C[2] |
| CAS Number | 124-04-9[1] | 133954-44-6[3] | 942037-55-0[4] |
*The density of isotopically labeled compounds is expected to be very similar to the unlabeled form.
Table 2: Solubility Data for Unlabeled Adipic Acid
The solubility of adipic acid is temperature-dependent. The following table provides solubility data for unlabeled adipic acid in water and various organic solvents. The solubility of 13C labeled adipic acid is expected to be very similar. One supplier notes the solubility of a 13C labeled adipic acid in DMSO to be 100 mg/mL with the need for sonication.
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Water | 15 | 1.44 |
| Water | 20 | 1.9 |
| Water | 25 | 2.4[6] |
| Water | 100 | 160[6] |
| Methanol | 20 | 16.7 |
| Ethanol | 20 | 7.8 |
| Acetone | 20 | 7.9 |
| Ethyl Acetate | 20 | 3.6 |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of 13C labeled adipic acid and for its application in tracer studies.
Table 3: NMR Spectroscopic Data for Adipic Acid
| Nucleus | Solvent | Chemical Shift (ppm) | Assignment |
| ¹³C | D₂O | ~186.4 | Carbonyl (C=O) |
| ¹³C | D₂O | ~40.1 | Methylene (-CH₂-) adjacent to carbonyl |
| ¹³C | D₂O | ~28.5 | Central methylene (-CH₂-) |
| ¹H | DMSO-d₆ | ~12.0 | Carboxylic acid proton (-COOH) |
| ¹H | DMSO-d₆ | ~2.21 | Methylene (-CH₂-) adjacent to carbonyl |
| ¹H | DMSO-d₆ | ~1.51 | Central methylene (-CH₂-) |
Table 4: Mass Spectrometry Data for Adipic Acid
| Technique | Key Fragments (m/z) | Notes |
| Electron Ionization (EI) | 146 (M+), 128, 111, 100, 83, 73, 55, 45 | The mass spectrum of unlabeled adipic acid shows a molecular ion peak at m/z 146. For ¹³C labeled variants, the molecular ion peak will shift accordingly (e.g., M+2 for 1,6-¹³C₂, M+6 for ¹³C₆). |
Table 5: Infrared (IR) Spectroscopy Data for Adipic Acid
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 (broad) | O-H stretch of the carboxylic acid |
| ~1700 (strong) | C=O stretch of the carboxylic acid |
| ~1430 | C-O-H bend |
| ~1300-1100 | C-O stretch |
Experimental Protocols
The following are generalized protocols for the analysis of 13C labeled adipic acid. Instrument parameters may need to be optimized for specific equipment and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the isotopic labeling pattern and assess the purity of 13C labeled adipic acid.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the 13C labeled adipic acid in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O) in an NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹³C NMR Acquisition:
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Set the spectral width to cover the expected chemical shift range (approximately 0-200 ppm).
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Use a pulse sequence with proton decoupling (e.g., zgpg30).
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Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The number of scans will depend on the sample concentration and the level of 13C enrichment.
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Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
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¹H NMR Acquisition:
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Set the spectral width to cover the expected proton chemical shift range (approximately 0-13 ppm).
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Acquire a standard ¹H spectrum.
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Process the data similarly to the ¹³C spectrum.
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Data Analysis:
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For ¹³C NMR, the presence of signals at the expected chemical shifts for adipic acid with significantly increased intensity (for the labeled positions) confirms the isotopic enrichment.
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For ¹H NMR, the presence of ¹³C satellites around the proton signals adjacent to the labeled carbons can also confirm labeling.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the isotopic enrichment of 13C labeled adipic acid.
Methodology:
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Sample Preparation:
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For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often required to increase volatility. A common method is silylation to form a trimethylsilyl (TMS) ester.
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For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).
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-
Instrumentation:
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GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) or chemical ionization (CI) source.
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LC-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
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Acquisition:
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GC-MS: Inject the derivatized sample into the GC. The temperature program should be optimized to separate adipic acid from any impurities. The mass spectrometer should be set to scan a mass range that includes the expected molecular ion of the derivatized labeled adipic acid.
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LC-MS: Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column). The mobile phase gradient should be optimized for good peak shape and separation. The mass spectrometer should be operated in a mode that allows for the detection of the molecular ion (e.g., selected ion monitoring or full scan).
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-
Data Analysis:
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The mass spectrum will show a molecular ion peak corresponding to the mass of the 13C labeled adipic acid (or its derivative). For example, for ¹³C₆-adipic acid, the molecular ion will be 6 mass units higher than that of unlabeled adipic acid.
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The isotopic distribution of the molecular ion peak can be used to confirm the number of 13C atoms incorporated.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule and confirm its identity as adipic acid.
Methodology:
-
Sample Preparation:
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and collect the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should display the characteristic absorption bands for a carboxylic acid, as detailed in Table 5. The positions of these bands are not significantly affected by 13C labeling.
-
Visualizations
Experimental Workflow for a ¹³C Tracer Study
The following diagram illustrates a typical workflow for a metabolic flux analysis (MFA) study using 13C labeled adipic acid as a tracer.
Caption: A typical workflow for a ¹³C metabolic tracer study.
Metabolic Pathway of Adipic Acid Catabolism
Adipic acid is metabolized in a manner similar to fatty acids, via a β-oxidation pathway. The following diagram illustrates a simplified representation of this catabolic process.
Caption: Simplified β-oxidation pathway for adipic acid catabolism.
References
- 1. Adipic acid - Wikipedia [en.wikipedia.org]
- 2. Reverse β-oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000448) [hmdb.ca]
- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Adipic Acid-13C2 (CAS: 133954-44-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipic acid-1,6-13C2 is a stable, isotopically labeled form of adipic acid, a dicarboxylic acid of significant industrial importance. In the scientific research community, particularly in the fields of metabolomics and drug development, isotopically labeled compounds are invaluable tools. The incorporation of two carbon-13 (¹³C) atoms at the terminal carboxylic acid positions (C1 and C6) of the adipic acid molecule allows for its precise tracing and quantification in complex biological systems. This guide provides a comprehensive overview of the technical details of Adipic acid-1,6-13C2, including its properties, synthesis, and key applications with detailed experimental insights.
Physicochemical Properties
Adipic acid-1,6-13C2 is a white, crystalline solid. Its physical and chemical properties are largely similar to its unlabeled counterpart, with the key difference being its molecular weight due to the presence of the ¹³C isotopes.
| Property | Value | Reference |
| CAS Number | 133954-44-6 | N/A |
| Molecular Formula | HOOC(CH₂)₄COOH | N/A |
| Linear Formula | HO₂¹³C(CH₂)₄¹³CO₂H | --INVALID-LINK-- |
| Molecular Weight | 148.13 g/mol | --INVALID-LINK-- |
| Isotopic Purity | ≥99 atom % ¹³C | --INVALID-LINK-- |
| Melting Point | 151-154 °C | --INVALID-LINK-- |
| Boiling Point | 265 °C at 100 mmHg | --INVALID-LINK-- |
| Solubility | Slightly soluble in water; freely soluble in ethanol. | N/A |
Synthesis
The synthesis of Adipic acid-1,6-13C2 involves the introduction of the carbon-13 label at the carboxylic acid positions. While specific, detailed proprietary synthesis protocols are not always publicly available, a general synthetic strategy can be inferred from established methods for synthesizing isotopically labeled carboxylic acids. A plausible route involves the use of a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), as a source of the labeled carboxyl carbon.
A potential synthetic pathway could start from 1,4-dibromobutane. The reaction of 1,4-dibromobutane with two equivalents of K¹³CN would yield the dinitrile, which can then be hydrolyzed under acidic or basic conditions to produce Adipic acid-1,6-13C2.
Experimental Protocols
Use as an Internal Standard for Quantification of Dicarboxylic Acids by GC-MS
This compound is an ideal internal standard for the accurate quantification of adipic acid and other dicarboxylic acids in biological matrices like urine or plasma. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for its differentiation by mass spectrometry.
Objective: To quantify the concentration of adipic acid in a urine sample.
Methodology:
-
Sample Preparation:
-
To 100 µL of urine, add a known amount (e.g., 10 µL of a 1 mg/mL solution) of Adipic acid-1,6-13C2 in a suitable solvent (e.g., methanol).
-
Add 10 µL of an antioxidant solution (e.g., 0.1% butylated hydroxytoluene in methanol) to prevent degradation.
-
Vortex the sample for 30 seconds.
-
Acidify the sample by adding 10 µL of 6 M HCl.
-
Extract the dicarboxylic acids with 500 µL of ethyl acetate. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor m/z for TMS-derivatized adipic acid (e.g., M-15 fragment).
-
Monitor m/z for TMS-derivatized Adipic acid-1,6-13C2 (M-15 fragment + 2 Da).
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of unlabeled adipic acid spiked with the same amount of Adipic acid-1,6-13C2 internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of adipic acid in the unknown sample by interpolating its peak area ratio from the calibration curve.
-
Metabolic Flux Analysis of Fatty Acid Oxidation
This compound can be used as a tracer to study the metabolic fate of dicarboxylic acids and their interaction with fatty acid oxidation pathways. By introducing the labeled adipic acid to cells or organisms, researchers can track the incorporation of the ¹³C label into downstream metabolites.
Objective: To trace the metabolic fate of adipic acid in cultured hepatocytes.
Methodology:
-
Cell Culture and Labeling:
-
Culture primary hepatocytes or a suitable cell line (e.g., HepG2) in standard growth medium.
-
At ~80% confluency, replace the growth medium with a labeling medium containing a known concentration of Adipic acid-1,6-13C2 (e.g., 100 µM).
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled substrate.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: A suitable column for polar metabolite separation, such as a HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve key metabolites of central carbon metabolism (e.g., TCA cycle intermediates).
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF) capable of accurate mass measurements.
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Acquisition Mode: Full scan mode to detect all labeled and unlabeled metabolites.
-
-
Data Analysis:
-
Identify and quantify the isotopologues of downstream metabolites (e.g., succinyl-CoA, acetyl-CoA) by their accurate mass and retention time.
-
Determine the fractional labeling of each metabolite to understand the contribution of adipic acid to different metabolic pathways.
-
Data and Spectral Information
Below are tables summarizing typical analytical data for Adipic acid-1,6-13C2.
Table 1: Certificate of Analysis Data
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (by NMR) | ≥98% |
| Isotopic Enrichment | ≥99 atom % ¹³C |
| Chemical Identity | Conforms to structure |
Table 2: Spectroscopic Data (Reference for Unlabeled Adipic Acid)
| Technique | Key Signals |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.0 (s, 2H, -COOH), 2.21 (t, 4H, -CH₂-COOH), 1.51 (m, 4H, -CH₂-CH₂-) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 174.6 (-COOH), 33.5 (-CH₂-COOH), 24.1 (-CH₂-CH₂-) |
| Mass Spectrometry (EI) | m/z (relative intensity): 146 (M+), 128, 111, 100, 83, 73, 60, 55, 45 |
Note: For Adipic acid-1,6-13C2, the molecular ion in mass spectrometry will be observed at m/z 148. The ¹³C NMR will show significantly enhanced signals for the carboxyl carbons, and there may be observable ¹³C-¹³C coupling depending on the specific isotopomer distribution.
Conclusion
Adipic acid-1,6-13C2 is a powerful tool for researchers in the life sciences. Its well-defined isotopic labeling allows for precise and accurate quantification and metabolic tracing experiments. The experimental protocols provided in this guide serve as a starting point for the application of this valuable research compound in studies of dicarboxylic acid metabolism, fatty acid oxidation, and as a reliable internal standard in quantitative analytical methods. As with any experimental work, optimization of the provided protocols for specific experimental systems and instrumentation is recommended.
An In-Depth Technical Guide to the Synthesis and Purification of Adipic Acid-1,6-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Adipic acid-1,6-¹³C₂, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. This document details the synthetic pathway, purification protocols, and analytical characterization of Adipic acid-1,6-¹³C₂.
Synthesis of Adipic Acid-1,6-¹³C₂
The synthesis of Adipic acid-1,6-¹³C₂ is a two-step process that begins with the commercially available starting material 1,4-dibromobutane and introduces the ¹³C labels at the carboxyl groups. The overall synthetic scheme is outlined below.
Diagram of the Synthesis Pathway:
Caption: Synthesis of Adipic Acid-1,6-¹³C₂ from 1,4-dibromobutane.
Step 1: Synthesis of Adiponitrile-1,6-¹³C₂
The first step involves a nucleophilic substitution reaction where 1,4-dibromobutane is reacted with two equivalents of potassium cyanide-¹³C (K¹³CN) to yield adiponitrile-1,6-¹³C₂. The use of ¹³C-labeled potassium cyanide is critical as it incorporates the stable isotope at the desired positions.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dibromobutane in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add two molar equivalents of potassium cyanide-¹³C (99 atom % ¹³C) to the solution.
-
Heat the reaction mixture with stirring to a temperature of approximately 120-140°C.
-
Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC), until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude adiponitrile-1,6-¹³C₂.
Quantitative Data for Adiponitrile-1,6-¹³C₂ Synthesis:
| Parameter | Value |
| Starting Material | 1,4-Dibromobutane |
| Reagent | Potassium Cyanide-¹³C |
| Solvent | DMSO |
| Reaction Temperature | 120-140°C |
| Typical Yield | 80-90% |
| Purity (crude) | >90% |
Step 2: Hydrolysis of Adiponitrile-1,6-¹³C₂ to Adipic Acid-1,6-¹³C₂
The second step is the acid-catalyzed hydrolysis of the dinitrile to the corresponding dicarboxylic acid. This reaction converts the ¹³C-labeled nitrile groups into ¹³C-labeled carboxylic acid groups.
Experimental Protocol:
-
Place the crude adiponitrile-1,6-¹³C₂ in a round-bottom flask.
-
Add an excess of a strong mineral acid, such as concentrated hydrochloric acid or sulfuric acid in water.
-
Heat the mixture to reflux with vigorous stirring.
-
Continue refluxing for several hours until the hydrolysis is complete, which can be monitored by the cessation of ammonia evolution or by thin-layer chromatography (TLC).
-
Cool the reaction mixture in an ice bath to precipitate the crude Adipic Acid-1,6-¹³C₂.
-
Collect the solid product by vacuum filtration and wash with cold deionized water to remove any remaining acid.
-
The crude product can then be subjected to purification.
Quantitative Data for Adipic Acid-1,6-¹³C₂ Synthesis:
| Parameter | Value |
| Starting Material | Adiponitrile-1,6-¹³C₂ |
| Reagent | Concentrated HCl or H₂SO₄/H₂O |
| Reaction Condition | Reflux |
| Typical Yield | 85-95% |
| Purity (crude) | >95% |
Purification of Adipic Acid-1,6-¹³C₂
Purification of the crude Adipic acid-1,6-¹³C₂ is essential to achieve the high purity required for research and drug development applications. Recrystallization is a highly effective method for this purpose.
Diagram of the Purification Workflow:
Caption: Purification workflow for Adipic Acid-1,6-¹³C₂ via recrystallization.
Experimental Protocol for Recrystallization:
-
Transfer the crude Adipic acid-1,6-¹³C₂ to an Erlenmeyer flask.
-
Add a minimal amount of deionized water, just enough to dissolve the solid upon heating.
-
Heat the suspension on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and any insoluble impurities.
-
Allow the clear solution to cool slowly to room temperature, which will induce the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the recrystallized product.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][2]
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified Adipic acid-1,6-¹³C₂ in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.
Quantitative Data for Purification:
| Parameter | Value |
| Purification Method | Recrystallization |
| Solvent | Water |
| Typical Recovery Yield | >90% |
| Final Purity | >99% |
Analytical Characterization
The identity and purity of the final product should be confirmed by various analytical techniques.
Table of Analytical Data:
| Technique | Expected Result |
| Melting Point | 151-154 °C |
| ¹³C NMR | A signal for the ¹³C-labeled carboxyl carbon will be observed at approximately 177-178 ppm. The methylene carbons will appear at approximately 34 ppm (α to COOH) and 24 ppm (β to COOH). |
| ¹H NMR | A broad singlet for the acidic protons (COOH) around 12 ppm. Multiplets for the methylene protons at approximately 2.2-2.4 ppm (α to COOH) and 1.5-1.7 ppm (β to COOH). |
| Mass Spectrometry (EI) | The molecular ion peak ([M]⁺) for Adipic acid-1,6-¹³C₂ is expected at m/z 148. The unlabeled adipic acid has a molecular weight of approximately 146.14 g/mol .[3] |
| Isotopic Purity | Typically ≥99 atom % ¹³C as determined by mass spectrometry. |
References
A Technical Guide to Adipic Acid-13C2: Isotopic Purity and Enrichment Levels for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Adipic acid-13C2, a stable isotope-labeled compound crucial for metabolic research and drug development. This document details its isotopic purity and enrichment levels, provides comprehensive experimental protocols for its analysis, and visualizes its role in relevant metabolic pathways.
Quantitative Data Summary
The isotopic purity and enrichment of this compound are critical parameters for its use as a tracer in metabolic studies. Commercially available this compound and its fully labeled counterpart, Adipic acid-13C6, exhibit high levels of isotopic enrichment. The following tables summarize the typical specifications from leading suppliers.
Table 1: Isotopic Purity and Enrichment of Adipic acid-1,6-13C2
| Parameter | Specification | Source |
| Isotopic Purity | 99 atom % 13C | Sigma-Aldrich[1] |
| Chemical Formula | HO₂¹³C(CH₂)₄¹³CO₂H | Sigma-Aldrich[1] |
| Molecular Weight | 148.13 g/mol | MedChemExpress, Sigma-Aldrich[1][2] |
| CAS Number | 133954-44-6 | MedChemExpress, Sigma-Aldrich[1][2] |
| Mass Shift | M+2 | Sigma-Aldrich[1] |
Table 2: Isotopic Purity and Enrichment of Adipic acid-¹³C₆
| Parameter | Specification | Source |
| Isotopic Purity | ≥99 atom % 13C | Sigma-Aldrich[3] |
| Chemical Purity | ≥98% (CP) | Sigma-Aldrich[3] |
| Chemical Formula | ¹³C₆H₁₀O₄ | Sigma-Aldrich[3] |
| Molecular Weight | 152.10 g/mol | Sigma-Aldrich[3] |
| Mass Shift | M+6 | Sigma-Aldrich[3] |
| Isotopic Enrichment | 99% | Cambridge Isotope Laboratories, Inc.[4] |
| Chemical Purity | 98% | Cambridge Isotope Laboratories, Inc.[4] |
| Molecular Weight (Labeled) | 152.1 g/mol | Cambridge Isotope Laboratories, Inc.[4] |
Experimental Protocols
Accurate determination of isotopic purity and enrichment is essential for the interpretation of data from tracer studies. The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Determination of Isotopic Purity and Enrichment by GC-MS
Objective: To quantify the isotopic distribution of this compound in a given sample.
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the this compound sample.
-
For analysis of biological samples, perform an extraction using a suitable solvent such as ethyl acetate after acidification with HCl.[5]
-
To improve volatility for GC analysis, derivatization is necessary. A common method is silylation to form a trimethylsilyl (TMS) derivative.[6]
-
Dry the sample completely under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and an appropriate solvent like pyridine.
-
Incubate the mixture at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.[6]
-
-
Alternatively, methylation can be used to form dimethyl adipate using reagents like diazomethane or BF3-methanol.[4]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized adipic acid.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: An initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. This program should be optimized based on the specific instrument and column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify the derivatized adipic acid and its isotopologues, followed by Selected Ion Monitoring (SIM) for accurate quantification of the different isotopologues.
-
Mass Range (Full Scan): m/z 50-500.
-
SIM Ions: Monitor the molecular ions and characteristic fragment ions of the derivatized unlabeled adipic acid and this compound. For the TMS derivative, characteristic ions would be monitored.[7]
-
-
-
Data Analysis and Calculation of Isotopic Enrichment:
-
Identify the peaks corresponding to the derivatized adipic acid isotopologues based on their retention times and mass spectra.
-
Integrate the peak areas of the selected ions for each isotopologue (M, M+1, M+2, etc.).
-
Correct for the natural abundance of isotopes (e.g., ¹³C, ²⁹Si, ³⁰Si in the derivatizing agent) in the unlabeled standard.
-
Calculate the isotopic enrichment using the following formula:
-
% ¹³C Enrichment = [ (Area of M+2) / (Area of M + Area of M+1 + Area of M+2) ] x 100
-
-
Determination of Isotopic Enrichment by ¹³C NMR Spectroscopy
Objective: To determine the position and extent of ¹³C labeling in this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
For quantitative analysis, a known amount of an internal standard can be added.
-
To ensure full relaxation of the carboxyl carbons, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added.[8]
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard inverse-gated proton-decoupled ¹³C NMR experiment should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[9]
-
Acquisition Parameters:
-
Pulse Angle: 90° flip angle.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei, typically 30-60 seconds for carboxyl carbons) is crucial for accurate quantification.
-
Number of Scans: Sufficient number of scans to obtain a high signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Identify the resonance signals for the carboxyl carbons (¹³C=O) and the methylene carbons (-CH₂-). The carboxyl carbon signals typically appear in the range of 170-185 ppm.[2]
-
Integrate the peak areas of the ¹³C-enriched signals and any corresponding ¹²C signals (if detectable from satellites or impurities).
-
Calculate the isotopic enrichment at each labeled position by comparing the integral of the ¹³C-labeled carbon to the sum of the integrals of the labeled and unlabeled carbons at that position.
-
Signaling and Metabolic Pathways
Adipic acid is a dicarboxylic acid that can be metabolized through pathways related to fatty acid oxidation. In tracer studies, this compound can be used to investigate the flux through these metabolic routes.
Metabolic Fate of Adipic Acid
Adipic acid can be metabolized via β-oxidation, similar to fatty acids, although it is not a naturally abundant metabolite in most organisms. Its metabolism can provide insights into fatty acid oxidation and related metabolic disorders. When introduced into a biological system, this compound can be activated to its coenzyme A (CoA) ester, adipyl-CoA. This can then enter the β-oxidation spiral.
Metabolic pathway of this compound via β-oxidation.
Biosynthesis of Adipic Acid (Reverse Adipate Degradation Pathway)
In metabolic engineering, microorganisms have been engineered to produce adipic acid from renewable feedstocks. One of the promising routes is the reverse adipate degradation pathway, which starts from the central metabolites succinyl-CoA and acetyl-CoA.
Biosynthesis of Adipic Acid via the Reverse Adipate Degradation Pathway.
Experimental Workflow for a Tracer Study
The following diagram outlines a general workflow for conducting a metabolic tracer study using this compound to investigate its impact on a biological system, for instance, in the context of a drug's effect on fatty acid metabolism.
General workflow for a tracer study using this compound.
This guide provides a foundational understanding of this compound for its application in sophisticated research environments. The provided protocols and pathways serve as a starting point for experimental design and data interpretation, empowering researchers to leverage this valuable tool in their studies of metabolism and drug action.
References
- 1. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. Adipic acid, TMS derivative [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Pricing for Adipic Acid-1,6-¹³C₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and pricing of Adipic acid-1,6-¹³C₂, a stable isotope-labeled compound crucial for metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who utilize isotopic labeling for quantitative analysis and flux studies.
Introduction to Adipic Acid-1,6-¹³C₂
Adipic acid-1,6-¹³C₂, with the chemical formula HOO¹³C(CH₂)₄¹³COOH, is a dicarboxylic acid in which the two carboxylic acid carbons are replaced with the stable isotope carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard or tracer for a variety of applications, including metabolic flux analysis (MFA) and pharmacokinetic studies. Its primary use lies in its ability to trace the metabolic fate of adipic acid and related compounds within biological systems, offering valuable insights into cellular metabolism and the mechanism of action of therapeutic agents.
Commercial Availability and Pricing
Several reputable chemical suppliers offer Adipic acid-1,6-¹³C₂ for research purposes. The pricing can vary based on the quantity, purity, and the supplier. Below is a summary of commercially available options. Please note that pricing is subject to change and may require logging into the supplier's website for the most current information.
| Supplier | Product/Catalog Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 489697 | 99 atom % ¹³C | Custom packaging available upon request. | Price available upon request from Stable Isotopes Customer Service. |
| MedChemExpress | HY-W017522S6 | >98% | 1 mg | Contact for pricing. |
| 5 mg | Contact for pricing. | |||
| 10 mg | Contact for pricing. |
Note: Pricing information is based on data available as of late 2025 and is for informational purposes only. Please contact the suppliers directly for the most accurate and up-to-date pricing and availability.
Applications in Research and Drug Development
Stable isotope-labeled compounds like Adipic acid-1,6-¹³C₂ are indispensable tools in modern research. Their applications include:
-
Metabolic Flux Analysis (MFA): Tracing the flow of carbon atoms through metabolic pathways to understand cellular physiology and the effects of genetic or environmental perturbations.
-
Internal Standards: Serving as a precise internal standard for quantitative analysis of unlabeled adipic acid in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of adipic acid-containing compounds in drug development.
Key Metabolic Pathway: Reverse Adipate Degradation
One of the key biosynthetic pathways for adipic acid is the reverse adipate degradation pathway. This pathway has been engineered in microorganisms like E. coli for the bio-based production of adipic acid. Understanding this pathway is crucial for researchers studying dicarboxylic acid metabolism. The pathway begins with the condensation of acetyl-CoA and succinyl-CoA.
Experimental Protocols
While specific experimental protocols can vary significantly depending on the research question and the model system, the following provides a general framework for a ¹³C-Metabolic Flux Analysis (MFA) experiment using Adipic acid-1,6-¹³C₂.
General Experimental Workflow for ¹³C-MFA
The workflow for a typical ¹³C-MFA experiment involves several key stages, from experimental design to data analysis.
Detailed Methodologies
1. Cell Culture and Labeling:
-
Objective: To introduce Adipic acid-1,6-¹³C₂ into the biological system and allow for its incorporation into metabolic pathways.
-
Procedure:
-
Culture cells (e.g., microbial or mammalian) in a defined medium.
-
Introduce Adipic acid-1,6-¹³C₂ at a known concentration. The concentration will depend on the specific experiment and the expected metabolic flux.
-
Incubate the cells for a sufficient period to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This duration needs to be determined empirically for each system.
-
2. Metabolite Extraction:
-
Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.
-
Procedure:
-
Quickly harvest the cells from the culture medium.
-
Immediately quench metabolic activity by, for example, immersing the cells in a cold solvent such as methanol or a methanol/water mixture.
-
Lyse the cells (e.g., through sonication or freeze-thaw cycles) to release intracellular metabolites.
-
Separate the metabolite-containing extract from the cell debris by centrifugation.
-
3. Sample Analysis by Mass Spectrometry (MS):
-
Objective: To determine the mass isotopomer distribution of target metabolites.
-
Procedure:
-
Prepare the metabolite extract for MS analysis. This may involve derivatization to improve volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) or direct injection for liquid chromatography-mass spectrometry (LC-MS).
-
Analyze the samples using an appropriate MS instrument. The instrument will separate metabolites and measure the relative abundance of different mass isotopomers (e.g., M+0, M+1, M+2, etc.).
-
4. Data Analysis and Flux Calculation:
-
Objective: To calculate the metabolic fluxes based on the measured mass isotopomer distributions.
-
Procedure:
-
Process the raw MS data to correct for background noise and determine the mass isotopomer distributions for key metabolites.
-
Use specialized software (e.g., INCA, Metran, or OpenMebius) to perform metabolic flux analysis. This software uses computational models of metabolic networks to estimate fluxes that best fit the experimental data.
-
Conclusion
Adipic acid-1,6-¹³C₂ is a valuable tool for researchers in various scientific disciplines. Its commercial availability from specialized suppliers enables its use in sophisticated analytical techniques like ¹³C-MFA, providing deep insights into cellular metabolism and the fate of adipic acid-related compounds in biological systems. The methodologies outlined in this guide provide a starting point for designing and executing experiments utilizing this powerful isotopic tracer. As with any advanced analytical technique, careful experimental design and data interpretation are paramount to obtaining reliable and meaningful results.
In-Depth Technical Guide to Adipic Acid-13C2: Safety, Handling, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Adipic acid-13C2, a stable isotope-labeled compound crucial for a range of advanced research applications. Detailed information on its safety data, handling procedures, and significant roles in metabolic flux analysis and as an internal standard in quantitative analytical methods is presented.
Section 1: Safety Data and Handling
While this compound is a stable, non-radioactive isotopologue of adipic acid, it should be handled with the same precautions as its unlabeled counterpart due to identical chemical reactivity. The isotopic labeling does not alter its chemical hazards.
Hazard Identification
Adipic acid is classified as a combustible solid that can cause serious eye damage.[1][2][3][4] It may also cause skin and respiratory irritation.[2][5][6] Fine dust particles of adipic acid can form explosive mixtures with air.[4][6]
GHS Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and to do. Continue rinsing.[1]
Physical and Chemical Properties
The physical and chemical properties of this compound are essentially the same as those of unlabeled adipic acid, with a slight increase in molecular weight due to the presence of two 13C atoms.
| Property | Value |
| Appearance | White crystalline powder/solid[2][7][8] |
| Molecular Formula | C4H10(¹³COOH)₂ |
| Molecular Weight | Approximately 148.13 g/mol |
| Melting Point | 151-154 °C |
| Boiling Point | 265 °C at 100 mmHg |
| Flash Point | 196 °C (closed cup)[2] |
| Solubility | Soluble in methanol, ethanol, acetone; slightly soluble in water.[7][9] |
Handling and Storage
Handling:
-
Use in a well-ventilated area to avoid dust formation.[3][4][10]
-
Ground all equipment to prevent static discharge.[3]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[11]
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[2]
-
As a stable isotope-labeled compound, no special precautions against radiological hazards are necessary.[12]
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment is essential for the safe handling of this compound.[13][14][15][16]
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield.[14][15] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or coveralls.[14][15][16] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended if dust is generated.[14][17] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing and wash skin with soap and water.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink 200-300 ml of water. Seek immediate medical attention.[1][4] |
Section 2: Research Applications and Experimental Protocols
This compound is a valuable tool in metabolic research and quantitative analysis, primarily utilized as a tracer in ¹³C-Metabolic Flux Analysis (MFA) and as an internal standard for mass spectrometry-based quantification.
Application in ¹³C-Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing a ¹³C-labeled substrate, such as this compound, into a biological system, researchers can trace the incorporation of the heavy isotope into various metabolites. The resulting labeling patterns provide detailed information about the activity of different metabolic routes.
Experimental Workflow for ¹³C-MFA:
Detailed Experimental Protocol (Representative):
This protocol provides a general framework. Specific parameters will need to be optimized for the biological system and analytical instrumentation used.
-
Cell Culture and Labeling:
-
Culture cells to a desired density in a standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be sufficient to allow for detectable incorporation into downstream metabolites.
-
Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled adipic acid.
-
-
Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, submerging the cell culture in a cold solvent like methanol or a methanol/water mixture.
-
Lyse the cells and extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).
-
Separate the polar (containing central carbon metabolites) and non-polar phases by centrifugation.
-
Collect the polar phase and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a solvent compatible with the liquid chromatography (LC) system.
-
Inject the sample onto an appropriate LC column (e.g., a HILIC or reversed-phase column) to separate the metabolites.
-
Analyze the eluting metabolites using a tandem mass spectrometer (MS/MS) operating in a mode that allows for the detection and quantification of different isotopologues of each metabolite.
-
-
Data Analysis:
-
Process the raw LC-MS/MS data to determine the mass isotopologue distributions (MIDs) for key metabolites.
-
Use specialized software to fit the experimental MIDs to a metabolic model, which then calculates the intracellular metabolic fluxes.
-
Application as an Internal Standard
In quantitative analytical chemistry, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. This compound is an ideal internal standard for the quantification of unlabeled adipic acid because it has nearly identical chemical and physical properties but a different mass, allowing it to be distinguished by a mass spectrometer.
Experimental Workflow for using this compound as an Internal Standard:
Detailed Experimental Protocol (Representative):
-
Sample Preparation:
-
To each sample (e.g., plasma, urine, or cell extract), add a known amount of a stock solution of this compound.
-
Perform the necessary sample cleanup and extraction procedure to isolate the adipic acid. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples by LC-MS/MS.
-
Set up the mass spectrometer to monitor for the specific mass transitions of both unlabeled adipic acid and this compound.
-
-
Quantification:
-
Integrate the peak areas for both the analyte (unlabeled adipic acid) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Prepare a calibration curve by analyzing a series of standards with known concentrations of unlabeled adipic acid and a constant concentration of the internal standard.
-
Determine the concentration of adipic acid in the samples by comparing their peak area ratios to the calibration curve.
-
Section 3: Relevant Metabolic Pathway - Reverse Adipate Degradation
In the context of metabolic engineering and biotechnology, a key pathway for the biosynthesis of adipic acid is the reverse adipate degradation pathway. This pathway has been engineered in microorganisms like E. coli for the sustainable production of adipic acid from renewable feedstocks.
Reverse Adipate Degradation Pathway Diagram:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. redox.com [redox.com]
- 3. chemos.de [chemos.de]
- 4. download.basf.com [download.basf.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. chemcess.com [chemcess.com]
- 8. sanjaychemindia.com [sanjaychemindia.com]
- 9. cameo.mfa.org [cameo.mfa.org]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. carlroth.com [carlroth.com]
- 12. moravek.com [moravek.com]
- 13. realsafety.org [realsafety.org]
- 14. falseguridad.com [falseguridad.com]
- 15. sams-solutions.com [sams-solutions.com]
- 16. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 17. hazmatschool.com [hazmatschool.com]
Solubility of Adipic Acid-¹³C₂ in Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Adipic acid-¹³C₂, a stable isotope-labeled compound, in common laboratory solvents. Due to the isotopic labeling, the solubility characteristics of Adipic acid-¹³C₂ are expected to be nearly identical to those of unlabeled adipic acid. The data presented here is based on studies of adipic acid. This document offers quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Core Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. Adipic acid is a dicarboxylic acid, making it a polar molecule capable of hydrogen bonding. Its solubility is therefore highest in polar solvents.
Quantitative Solubility Data
The following tables summarize the solubility of adipic acid in various laboratory solvents at different temperatures. This data provides a strong predictive basis for the solubility of Adipic acid-¹³C₂.
Table 1: Solubility of Adipic Acid in Water
| Temperature (°C) | Solubility (g/L) |
| 10 | 14[1] |
| 25 | 24[1] |
| 100 | 1600[1] |
Table 2: Solubility of Adipic Acid in Organic Solvents
| Solvent | Solubility Profile |
| Methanol | Very Soluble[1] |
| Ethanol | Very Soluble[1] |
| Acetone | Soluble[1][2][3] |
| Ethyl Acetate | Soluble[3] |
| Acetic Acid | Soluble[1] |
| Chloroform | Soluble[2] |
| Cyclohexane | Slightly Soluble[1][3] |
| Benzene | Insoluble[3] |
| Ligroin | Insoluble[3] |
Table 3: Molar Solubility of Adipic Acid in Select Organic Solvents at Various Temperatures
| Temperature (K) | Acetone (mol fraction x₁) | Chloroform (mol fraction x₁) | Toluene (mol fraction x₁) |
| 298.15 | 0.0458 | 0.0069 | 0.0018 |
| 303.15 | 0.0572 | 0.0089 | 0.0024 |
| 308.15 | 0.0711 | 0.0114 | 0.0032 |
| 313.15 | 0.0883 | 0.0146 | 0.0042 |
| 318.15 | 0.1095 | 0.0187 | 0.0055 |
| 323.15 | 0.1356 | 0.0239 | 0.0071 |
Note: This data is derived from a study by Wu, H. et al. (2010) and represents the mole fraction of adipic acid in the saturated solution.
Experimental Protocol: Determination of Equilibrium Solubility
The following is a detailed methodology for determining the solubility of Adipic acid-¹³C₂ in a laboratory solvent, based on the widely accepted shake-flask method.[4]
Objective: To determine the equilibrium solubility of Adipic acid-¹³C₂ in a given solvent at a specified temperature.
Materials:
-
Adipic acid-¹³C₂ (solid)
-
Selected laboratory solvent (e.g., methanol, acetone, water)
-
Glass vials or flasks with sealed caps
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid Adipic acid-¹³C₂ to a known volume of the chosen solvent in a sealed container.[4] The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Place the sealed container in a temperature-controlled shaker.
-
Agitate the mixture for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[4]
-
-
Phase Separation:
-
Once equilibrium is achieved, separate the undissolved solid from the saturated solution.[4]
-
This is typically done by centrifuging the mixture to pellet the excess solid.
-
Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[4]
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, saturated filtrate with the solvent.
-
Determine the concentration of Adipic acid-¹³C₂ in the diluted sample using a calibrated analytical method, such as HPLC.[4]
-
A calibration curve should be prepared using standard solutions of Adipic acid-¹³C₂ of known concentrations to ensure accurate quantification.[4]
-
-
Data Reporting:
-
Calculate the solubility of Adipic acid-¹³C₂ in the solvent at the specified temperature.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L).[4]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of Adipic acid-¹³C₂.
References
Adipic Acid-13C2: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Adipic acid-13C2, a stable isotope-labeled compound crucial for metabolic research and drug development. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on its properties, analysis, and application in studying metabolic pathways.
Core Molecular Data
This compound is a form of adipic acid where two carbon atoms in the molecule have been replaced with the stable heavy isotope, carbon-13. This labeling provides a distinct mass signature that allows researchers to trace the molecule through various biological and chemical processes without the use of radioactive tracers.
| Property | Value | Source |
| Molecular Formula | C₄¹³C₂H₁₀O₄ | [1] |
| Linear Formula | HO₂¹³C(CH₂)₄¹³CO₂H | |
| Molecular Weight | 148.13 g/mol | [1] |
| Unlabeled Molecular Formula | C₆H₁₀O₄ | |
| Unlabeled Molecular Weight | 146.14 g/mol | [2] |
| CAS Number | 133954-44-6 | [3] |
Metabolic Pathway of Adipic Acid
Adipic acid is metabolized in a manner analogous to fatty acids through a catabolic process known as beta-oxidation.[4] This process occurs within the mitochondria and involves the sequential cleavage of two-carbon units from the fatty acid chain, generating acetyl-CoA, NADH, and FADH₂. The acetyl-CoA can then enter the citric acid cycle (TCA cycle) for further energy production.
Experimental Protocols
The use of this compound in metabolic studies typically involves cell culture experiments followed by mass spectrometry to trace the incorporation of the labeled carbons into various metabolites. The following is a generalized protocol for such an experiment.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.
-
Medium Preparation: Prepare a culture medium containing this compound at a known concentration. The corresponding unlabeled adipic acid should be absent or at a minimal level.
-
Labeling: Replace the standard culture medium with the prepared labeling medium and incubate the cells for a predetermined period. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.
Sample Preparation for Mass Spectrometry
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold solvent mixture, typically methanol/water or acetonitrile/methanol/water.
-
Scrape the cells and collect the cell lysate.
-
-
Protein Precipitation and Clarification:
-
Centrifuge the cell lysate at a high speed to pellet precipitated proteins and cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Derivatization (Optional): Depending on the analytical method and the stability of the target metabolites, a derivatization step may be necessary to improve chromatographic separation and mass spectrometric detection.
Mass Spectrometry Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a common technique for analyzing labeled metabolites.
-
Chromatographic Separation: Separate the metabolites using a suitable LC column and gradient.
-
Mass Spectrometry Detection: Analyze the eluting compounds using a high-resolution mass spectrometer capable of distinguishing between the labeled and unlabeled isotopologues.
-
Data Analysis: Process the raw data to identify and quantify the different isotopologues of the metabolites of interest. This allows for the determination of the extent of label incorporation and the elucidation of metabolic fluxes.
References
An In-Depth Technical Guide to Adipic Acid and Adipic acid-13C2: Key Differences and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of adipic acid and its isotopically labeled counterpart, Adipic acid-13C2. It details their fundamental properties, highlights the critical differences stemming from isotopic labeling, and explores their respective applications, with a focus on the use of this compound in quantitative analysis and metabolic research.
Core Properties: A Comparative Overview
Adipic acid, systematically named hexanedioic acid, is a white crystalline organic compound that is of significant industrial importance, primarily as a precursor for the production of nylon.[1][2] this compound is a stable isotope-labeled version of adipic acid, where two carbon atoms, typically at the C1 and C6 positions of the carboxylic acid groups, are replaced with the heavy isotope of carbon, ¹³C. This isotopic substitution is the fundamental difference between the two molecules and is the basis for the specialized applications of this compound.
While their chemical reactivity and most physical properties are nearly identical, the key distinction lies in their molecular weight. This mass difference is readily detectable by mass spectrometry, making this compound an invaluable tool in analytical chemistry.
Quantitative Data Summary
The physical and chemical properties of adipic acid and this compound are summarized in the tables below for easy comparison.
Table 1: General Properties
| Property | Adipic Acid | This compound |
| Chemical Formula | C₆H₁₀O₄[1] | ¹³C₂C₄H₁₀O₄ |
| Appearance | White crystalline solid[1][3] | Solid |
| Molar Mass | 146.14 g/mol [4][5] | 148.13 g/mol |
Table 2: Physical Properties
| Property | Adipic Acid | This compound |
| Melting Point | 152.1 °C[1] | 151-154 °C |
| Boiling Point | 337.5 °C[1] | 265 °C at 100 mmHg |
| Solubility in Water | 14 g/L (10 °C), 24 g/L (25 °C)[1] | No specific data, but expected to be very similar to adipic acid. |
| Other Solubilities | Very soluble in methanol and ethanol; soluble in acetone.[1] | No specific data, but expected to be very similar to adipic acid. |
| pKa1 | 4.41[1] | Not applicable (isotopic substitution does not significantly alter pKa) |
| pKa2 | 5.41[1] | Not applicable (isotopic substitution does not significantly alter pKa) |
Key Differences and Their Implications
The substitution of two ¹²C atoms with ¹³C atoms in this compound is a subtle structural change with profound analytical implications.
-
Mass Difference : The most critical difference is the +2 Da mass shift of this compound compared to the natural adipic acid. This allows for the clear differentiation of the two compounds in a mass spectrometer.
-
Co-elution in Chromatography : In chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), this compound has virtually identical retention times to adipic acid. This co-elution is highly advantageous when it is used as an internal standard, as it experiences the same matrix effects and ionization suppression as the analyte of interest.
-
Spectroscopic Properties : While NMR spectroscopy can distinguish between the two based on the ¹³C signal, in mass spectrometry, the fragmentation pattern of this compound will be identical to that of adipic acid, with the corresponding fragments also showing a +2 Da shift if they contain the labeled carbons.
These differences make this compound an ideal internal standard for the accurate quantification of adipic acid in complex matrices such as biological fluids (e.g., urine, plasma) and a valuable tracer for metabolic studies.
Applications
Adipic Acid
The vast majority of commercially produced adipic acid is used in the polymer industry.[1] Its primary applications include:
-
Nylon 6,6 Production : Approximately 60% of adipic acid is used as a monomer in a polycondensation reaction with hexamethylenediamine to produce nylon 6,6.[1]
-
Polyurethanes : It serves as a monomer for the production of polyurethanes.[1][6]
-
Plasticizers : Its esters are utilized as plasticizers, particularly in PVC.[1]
-
Food Additive (E355) : It is used as a flavorant, gelling aid, and to impart a tart taste in some foods and antacids.[1]
-
Pharmaceuticals : Adipic acid has been incorporated into controlled-release drug formulations.[1]
This compound
The applications of this compound are highly specialized and centered around its use in analytical and research settings:
-
Internal Standard for Quantitative Analysis : Due to its similar chemical and physical properties and distinct mass, this compound is the gold standard for use as an internal standard in stable isotope dilution assays for the quantification of adipic acid by GC-MS or LC-MS/MS.
-
Metabolic Tracer Studies : It can be used to trace the metabolic fate of adipic acid in biological systems, helping to elucidate metabolic pathways and fluxes.
Experimental Protocols
Quantification of Adipic Acid in Biological Samples using this compound as an Internal Standard
This section outlines a general methodology for the quantification of adipic acid in a biological matrix (e.g., urine) using GC-MS with this compound as an internal standard.
Objective: To accurately determine the concentration of adipic acid in a urine sample.
Materials:
-
Urine sample
-
This compound (internal standard solution of known concentration)
-
Adipic acid (for calibration standards)
-
Ethyl acetate (extraction solvent)
-
Hydrochloric acid (for acidification)
-
Sodium chloride (for salting out)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
Pyridine
-
GC-MS system
Methodology:
-
Sample Preparation:
-
To a known volume of urine (e.g., 1 mL), add a precise amount of the this compound internal standard solution.
-
Acidify the sample to a pH of less than 2 with hydrochloric acid.
-
Saturate the sample with sodium chloride to improve extraction efficiency.
-
Perform a liquid-liquid extraction with ethyl acetate (e.g., 2 x 3 mL).
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as BSTFA with 1% TMCS and pyridine.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to convert the carboxylic acid groups to their more volatile trimethylsilyl (TMS) esters.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Gas Chromatography (GC) Conditions:
-
Column: A suitable capillary column for organic acid analysis (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the analyte and the internal standard. For the TMS derivative of adipic acid, a characteristic ion would be monitored, and for the TMS derivative of this compound, the corresponding ion with a +2 m/z shift would be monitored.
-
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for both adipic acid and this compound.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Prepare a calibration curve by analyzing a series of adipic acid standards of known concentrations (also spiked with the same amount of internal standard) and plotting the peak area ratio against the concentration.
-
Determine the concentration of adipic acid in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Visualizations
Below are diagrams illustrating key concepts and workflows described in this guide.
Caption: Core properties and the key difference between Adipic Acid and this compound.
References
- 1. Adipic acid - Wikipedia [en.wikipedia.org]
- 2. Adipic acid - American Chemical Society [acs.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. Application of Adipic Acid in Various Industries [chembroad.com]
An In-depth Technical Guide to the Natural Abundance of Carbon-13 in Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of the stable isotope carbon-13 (¹³C) in dicarboxylic acids. Understanding the natural isotopic distribution in these molecules is crucial for a variety of scientific disciplines, including metabolic research, environmental science, and drug development. This document details the typical δ¹³C values of various dicarboxylic acids, outlines the experimental protocols for their determination, and illustrates the key metabolic pathway involved in their formation.
Data Presentation: Natural Abundance of Carbon-13 in Dicarboxylic Acids
The natural abundance of carbon-13 is typically expressed using the delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The table below summarizes the reported δ¹³C values for a range of dicarboxylic acids. It is important to note that these values can vary depending on the source of the material and the specific metabolic and environmental conditions. The data presented here are primarily from studies of organic aerosols and environmental samples, reflecting the current focus of research in this area.
| Dicarboxylic Acid | Common Name | Chemical Formula | Carbon Chain | δ¹³C (‰) Range | Average δ¹³C (‰) ± SD |
| Ethanedioic acid | Oxalic acid | HOOC-COOH | C₂ | -24.2 to -7.2 | -16.6 ± 5.0[1] |
| Propanedioic acid | Malonic acid | HOOC-(CH₂)₁-COOH | C₃ | -19.9 ± 6.6[1] | -18.7 ± 4.0 to -17.6 ± 4.6[2] |
| Butanedioic acid | Succinic acid | HOOC-(CH₂)₂-COOH | C₄ | -21.3 ± 4.6[1] | -17.1 ± 3.9 to -17.1 ± 2.0[2] |
| Pentanedioic acid | Glutaric acid | HOOC-(CH₂)₃-COOH | C₅ | Winter/Summer variations observed[1] | No average value available |
| Hexanedioic acid | Adipic acid | HOOC-(CH₂)₄-COOH | C₆ | Data not readily available | Data not readily available |
| Heptanedioic acid | Pimelic acid | HOOC-(CH₂)₅-COOH | C₇ | Data not readily available | Data not readily available |
| Octanedioic acid | Suberic acid | HOOC-(CH₂)₆-COOH | C₈ | Winter/Summer variations observed[1] | No average value available |
| Nonanedioic acid | Azelaic acid | HOOC-(CH₂)₇-COOH | C₉ | -27.2 ± 3.6[1] | No average value available |
| Decanedioic acid | Sebacic acid | HOOC-(CH₂)₈-COOH | C₁₀ | Data not readily available | No average value available |
| Undecanedioic acid | Undecanedioic acid | HOOC-(CH₂)₉-COOH | C₁₁ | Data not readily available | Data not readily available |
| Dodecanedioic acid | Dodecanedioic acid | HOOC-(CH₂)₁₀-COOH | C₁₂ | Data not readily available | Data not readily available |
Note: The δ¹³C values can be influenced by the photosynthetic pathway (C3 vs. C4) of the original organic material, subsequent metabolic fractionation, and diagenetic processes.
Experimental Protocols: Determination of δ¹³C in Dicarboxylic Acids
The determination of the natural abundance of ¹³C in dicarboxylic acids is primarily achieved through Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). This powerful analytical technique allows for the separation of individual compounds in a complex mixture, followed by the precise measurement of their carbon isotope ratios.
A generalized experimental workflow for this analysis is presented below:
Detailed Methodology
1. Sample Collection and Storage:
-
Biological tissues, biofluids, or environmental samples (e.g., soil, aerosols) should be collected and immediately frozen at -80°C to halt enzymatic activity and preserve the integrity of the organic molecules.
2. Extraction of Dicarboxylic Acids:
-
Solid Samples (e.g., tissues, soil): Lipids are typically extracted using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol, and water.
-
Aqueous Samples (e.g., biofluids, water): Direct solvent extraction with an organic solvent like diethyl ether or ethyl acetate after acidification of the sample to protonate the carboxylic acid groups.
-
The organic extract containing the lipids and free fatty acids is collected and the solvent is evaporated under a stream of nitrogen.
3. Saponification (Alkaline Hydrolysis):
-
To release dicarboxylic acids from their esterified forms (e.g., in triglycerides or wax esters), the lipid extract is subjected to saponification.
-
This is typically achieved by refluxing the extract with a solution of potassium hydroxide (KOH) in methanol. This process hydrolyzes the ester bonds, yielding free fatty acids and dicarboxylic acids as their potassium salts.
4. Isolation of Dicarboxylic Acids:
-
After saponification, the solution is acidified (e.g., with HCl) to protonate the carboxylate salts, forming free dicarboxylic acids.
-
The free acids are then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or hexane).
-
The organic phase is washed with water to remove any remaining inorganic salts and then dried over anhydrous sodium sulfate. The solvent is subsequently evaporated.
5. Derivatization for GC Analysis:
-
Dicarboxylic acids are non-volatile and require derivatization to increase their volatility for gas chromatography. Two common methods are:
-
Esterification: The carboxylic acid groups are converted to methyl or butyl esters. A common reagent is 14% boron trifluoride (BF₃) in n-butanol, which, upon heating, forms butyl esters.
-
Silylation: The acidic protons are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.
-
-
The choice of derivatization reagent can depend on the specific dicarboxylic acids being analyzed and the analytical column used.
6. GC-C-IRMS Analysis:
-
The derivatized sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a polar column like a wax-type or a mid-polar column).
-
The GC separates the individual dicarboxylic acid esters based on their boiling points and interaction with the stationary phase.
-
The separated compounds then flow into a combustion furnace (the 'C' in GC-C-IRMS), where they are quantitatively combusted to CO₂ and water at a high temperature (typically >900°C) over a catalyst (e.g., copper, nickel, and platinum oxides).
-
Water is removed by a water trap.
-
The purified CO₂ gas is then introduced into the ion source of an isotope ratio mass spectrometer (IRMS).
-
The IRMS simultaneously measures the ion beams of the different isotopologues of CO₂ (i.e., ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁶O¹⁸O) to determine the ¹³C/¹²C ratio.
7. Data Analysis and Calculation of δ¹³C:
-
The measured isotope ratio of the sample is compared to that of a calibrated reference gas that is introduced into the IRMS.
-
The δ¹³C value is calculated using the following formula: δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] * 1000 where R_sample is the ¹³C/¹²C ratio of the sample and R_standard is the ¹³C/¹²C ratio of the VPDB standard.
-
A correction for the carbon atoms added during the derivatization step must be applied to obtain the true δ¹³C value of the underivatized dicarboxylic acid. This requires knowing the δ¹³C value of the derivatizing agent.
Mandatory Visualization: Metabolic Pathway of Dicarboxylic Acid Formation
Dicarboxylic acids are primarily formed in vertebrates through the ω-oxidation of fatty acids, a metabolic pathway that occurs in the endoplasmic reticulum of the liver and kidneys. This pathway serves as an alternative to the primary β-oxidation pathway, especially for medium-chain fatty acids or when β-oxidation is impaired. The resulting dicarboxylic acids can then undergo further chain shortening via β-oxidation in peroxisomes.
This guide provides a foundational understanding of the natural abundance of ¹³C in dicarboxylic acids, the methodologies for its measurement, and the biochemical context of their formation. This information is intended to be a valuable resource for researchers and professionals working in fields where the analysis and understanding of these important molecules are critical.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Adipic Acid using Adipic acid-13C2 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipic acid, a dicarboxylic acid, is an important industrial chemical primarily used in the production of nylon.[1] While not a common endogenous metabolite in humans, its presence in biological fluids can be indicative of dietary intake, particularly from foods containing gelatin.[2] Furthermore, elevated levels of adipic acid in urine can be a biomarker for certain inborn errors of metabolism, such as glutaric aciduria type I and lysinuric protein intolerance.[2] Therefore, the accurate and precise quantification of adipic acid in biological matrices is of significant interest in clinical research and diagnostics.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological samples, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results by compensating for variations in sample preparation and matrix effects.[3][4] Adipic acid-13C2 is an ideal internal standard for the quantification of adipic acid as its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency.
This document provides detailed application notes and protocols for the quantification of adipic acid in human urine and plasma using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Adipic acid (analytical standard)
-
This compound (internal standard)
-
LC-MS/MS grade water
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade methanol
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
-
Human plasma (K2EDTA)
Standard Solutions Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of adipic acid in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution.
Working Standard Solutions:
-
Prepare a series of working standard solutions of adipic acid by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL by diluting the stock solution with 50:50 (v/v) methanol:water.
Calibration Curve and Quality Control (QC) Samples:
-
Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into the biological matrix (urine or plasma).
Sample Preparation
Urine Samples (Dilute and Shoot):
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
To 50 µL of urine sample, add 50 µL of the 1 µg/mL this compound working solution.
-
Add 400 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Plasma Samples (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature and vortex.
-
To 50 µL of plasma sample, add 50 µL of the 1 µg/mL this compound working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Suggested Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Adipic Acid | 145.1 | 127.1 | -15 |
| Adipic Acid | 145.1 | 83.1 | -20 |
| This compound | 147.1 | 129.1 | -15 |
Note: The fragmentation of the adipic acid anion [M-H]⁻ can result in several product ions, including m/z 127.1 (loss of H₂O), m/z 101.1 (loss of CO₂), and m/z 83.1.[5] The transitions listed are suggestions and should be optimized on the specific mass spectrometer being used.
Data Presentation
Table 2: Example Calibration Curve Data for Adipic Acid in Urine
| Concentration (ng/mL) | Analyte Area | IS Area | Analyte/IS Ratio |
| 10 | 15,234 | 543,210 | 0.028 |
| 50 | 78,910 | 551,023 | 0.143 |
| 100 | 155,432 | 548,765 | 0.283 |
| 500 | 780,123 | 552,341 | 1.412 |
| 1000 | 1,567,890 | 549,876 | 2.851 |
| 2000 | 3,123,456 | 550,123 | 5.678 |
This is example data and will vary based on instrumentation and experimental conditions.
Visualizations
Caption: Experimental workflow for the quantification of adipic acid using LC-MS/MS.
Caption: Simplified overview of the sources and excretion of adipic acid in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Adipic Acid | Rupa Health [rupahealth.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Flux Analysis Using Adipic Acid-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as Adipic Acid-13C2, allows for the precise tracking of carbon atoms as they are metabolized through various pathways. This provides a quantitative understanding of cellular metabolism, which is invaluable in fields ranging from basic research to drug development. Adipic acid, a six-carbon dicarboxylic acid, is metabolized in mammalian cells primarily through peroxisomal beta-oxidation.[1][2][3] Tracing the fate of the 13C-labeled carbons from this compound can provide critical insights into fatty acid oxidation and its interplay with central carbon metabolism.
These application notes provide a detailed protocol for conducting metabolic flux analysis using this compound in mammalian cell culture, from experimental design to data analysis.
Metabolic Pathway of Adipic Acid
Adipic acid is first activated to its CoA thioester, Adipoyl-CoA, by an acyl-CoA synthetase.[4][5] Adipoyl-CoA then enters the peroxisome, where it undergoes beta-oxidation.[1][2][3] Each round of beta-oxidation shortens the carbon chain by two carbons, releasing one molecule of Acetyl-CoA. For adipic acid, this process yields one molecule of Succinyl-CoA and one molecule of Acetyl-CoA. These products can then enter the tricarboxylic acid (TCA) cycle in the mitochondria to fuel cellular energy production or be utilized in other biosynthetic pathways.
Experimental Workflow
A typical metabolic flux analysis experiment using this compound involves several key steps, from cell culture and labeling to sample analysis and data interpretation.
Detailed Experimental Protocols
1. Cell Culture and Isotope Labeling
-
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Culture plates/flasks
-
-
Procedure:
-
Seed cells in appropriate culture vessels and grow to approximately 80% confluency.
-
Prepare the labeling medium by supplementing the base medium with this compound to the desired final concentration (e.g., 1 mM). Ensure the medium contains all other necessary nutrients.
-
Aspirate the existing medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course sufficient to achieve isotopic steady-state. This time will vary depending on the cell type and the pathways of interest and should be determined empirically (e.g., 0, 2, 4, 8, 12, 24 hours).
-
2. Metabolite Quenching and Extraction
-
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled substrate.
-
Add a sufficient volume of -80°C methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate well).
-
Place the culture vessel on dry ice and use a cell scraper to detach the cells into the cold methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
The metabolite extracts can be stored at -80°C until further processing.
-
3. Sample Preparation for GC-MS Analysis
-
Materials:
-
Nitrogen gas or vacuum concentrator
-
Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)
-
Pyridine
-
GC-MS vials with inserts
-
-
Procedure:
-
Dry the metabolite extracts under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
To the dried extract, add 50 µL of a 2% methoxyamine hydrochloride in pyridine solution. Vortex and incubate at 60°C for 45 minutes.
-
Add 50 µL of MTBSTFA + 1% TBDMCS. Vortex and incubate at 60°C for 30 minutes to derivatize the metabolites.
-
Centrifuge the samples at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to a GC-MS vial with an insert for analysis.
-
4. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A suitable capillary column for separating organic acids (e.g., a DB-5ms or equivalent).
-
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization: 70 eV
-
Scan Range: m/z 50-650
-
5. Data Analysis
-
Peak Identification and Integration: Identify the peaks corresponding to the derivatized metabolites of interest based on their retention times and mass spectra compared to authentic standards. Integrate the peak areas for all relevant mass isotopologues (M+0, M+1, M+2, etc.).
-
Natural Abundance Correction: Correct the raw mass isotopomer distributions for the natural abundance of 13C and other heavy isotopes.
-
Metabolic Flux Calculation: Use software packages designed for metabolic flux analysis (e.g., INCA, Metran, OpenFLUX) to fit the corrected mass isotopomer distributions to a metabolic model of the relevant pathways. This will provide quantitative flux values for the reactions in the network.
Data Presentation: Quantitative Analysis
The following table provides a hypothetical example of mass isotopomer distribution data for key metabolites following labeling with Adipic Acid-1,6-13C2. This data can be used to calculate the relative contributions of adipic acid to the TCA cycle intermediates.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Succinate | 65.2% | 5.8% | 28.5% | 0.4% | 0.1% |
| Fumarate | 66.1% | 6.2% | 27.1% | 0.5% | 0.1% |
| Malate | 64.8% | 6.5% | 28.0% | 0.6% | 0.1% |
| Citrate | 75.3% | 8.1% | 15.9% | 0.6% | 0.1% |
| Glutamate | 80.1% | 9.5% | 9.8% | 0.5% | 0.1% |
| Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of TCA Cycle Intermediates. This table presents an example of MIDs that could be obtained from a 13C-MFA experiment using Adipic Acid-1,6-13C2 as a tracer in mammalian cells. The data is for illustrative purposes and would need to be experimentally determined. |
Conclusion
The protocol described in these application notes provides a comprehensive framework for utilizing this compound in metabolic flux analysis. By tracing the metabolic fate of this dicarboxylic acid, researchers can gain valuable quantitative insights into peroxisomal beta-oxidation and its connections to central carbon metabolism. This powerful technique can be applied to a wide range of biological questions in both health and disease, aiding in the identification of novel therapeutic targets and the development of new drugs.
References
- 1. Compartmentation of dicarboxylic acid beta-oxidation in rat liver: importance of peroxisomes in the metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adipic Acid-¹³C₂ in Fatty Acid Oxidation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux rates. Adipic acid-¹³C₂, a dicarboxylic acid labeled with two carbon-13 isotopes, serves as a specialized tracer for investigating fatty acid oxidation (FAO), particularly peroxisomal β-oxidation. Dicarboxylic acids are metabolites that can be formed through ω-oxidation of monocarboxylic fatty acids and are primarily catabolized within peroxisomes. Therefore, tracking the metabolic fate of Adipic acid-¹³C₂ provides insights into peroxisomal function and its contribution to overall fatty acid metabolism. These application notes provide a comprehensive overview and detailed protocols for utilizing Adipic acid-¹³C₂ in both in vitro and in vivo fatty acid oxidation studies.
Principle of the Method
When introduced into a biological system, Adipic acid-¹³C₂ is taken up by cells and transported to the peroxisomes. There, it undergoes β-oxidation, a cyclical process that shortens the carbon chain by two carbons in each cycle, producing acetyl-CoA. The ¹³C labels from Adipic acid-¹³C₂ will be incorporated into the resulting metabolites. By using mass spectrometry to detect and quantify the ¹³C-labeled metabolites, researchers can trace the pathway of adipic acid degradation and measure the rate of its oxidation. This can be particularly useful for studying diseases associated with impaired peroxisomal function and for evaluating the efficacy of drugs targeting fatty acid metabolism.
Applications
-
Probing Peroxisomal β-Oxidation: Directly measures the metabolic activity of peroxisomal fatty acid oxidation.
-
Investigating Inborn Errors of Metabolism: Can be used to study genetic disorders that affect peroxisomal function, such as X-linked adrenoleukodystrophy.
-
Drug Discovery and Development: Provides a tool to screen and validate therapeutic compounds designed to modulate fatty acid oxidation pathways.
-
Understanding Metabolic Reprogramming: Helps to elucidate how fatty acid metabolism is altered in various physiological and pathological states, such as diabetes, obesity, and cancer.
Data Presentation
The quantitative data obtained from Adipic acid-¹³C₂ tracer studies can be effectively summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Illustrative Example of Isotope Enrichment in Key Metabolites Following Adipic Acid-¹³C₂ Administration in Cultured Hepatocytes.
| Metabolite | Isotope Enrichment (Mole Percent Excess) - Control | Isotope Enrichment (Mole Percent Excess) - Treatment X | Fold Change | p-value |
| Succinyl-CoA-¹³C₂ | 5.2 ± 0.8 | 2.1 ± 0.4 | -2.48 | <0.01 |
| Acetyl-CoA-¹³C₂ | 15.7 ± 2.1 | 8.3 ± 1.5 | -1.89 | <0.01 |
| Citrate-¹³C₂ | 8.9 ± 1.2 | 4.5 ± 0.9 | -1.98 | <0.01 |
| Glutamate-¹³C₂ | 4.1 ± 0.6 | 2.0 ± 0.5 | -2.05 | <0.01 |
Data are presented as mean ± standard deviation for n=3 replicates. This table is an illustrative example with hypothetical data.
Table 2: Example of In Vivo Adipic Acid-¹³C₂ Oxidation Rates in a Mouse Model.
| Treatment Group | Rate of Appearance (Ra) of ¹³CO₂ (µmol/kg/min) | Percent of Adipic Acid-¹³C₂ Oxidized |
| Wild-Type (Control) | 1.5 ± 0.3 | 25.4 ± 4.2 |
| Peroxisomal Deficient Mutant | 0.4 ± 0.1 | 6.7 ± 1.8 |
| Drug Y Treatment | 2.8 ± 0.5 | 47.1 ± 6.5 |
Data are presented as mean ± standard deviation for n=5 animals per group. This table is an illustrative example with hypothetical data.
Experimental Protocols
In Vitro Protocol: Tracing Adipic Acid-¹³C₂ Oxidation in Cultured Cells
This protocol describes the use of Adipic acid-¹³C₂ to measure fatty acid oxidation in cultured cells, such as hepatocytes or fibroblasts.
Materials:
-
Adipic acid-¹³C₂
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
Cell culture medium (e.g., DMEM)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Internal standards for mass spectrometry (e.g., ¹³C-labeled succinate, ¹³C-labeled citrate)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation of Tracer Stock Solution:
-
Prepare a 100 mM stock solution of Adipic acid-¹³C₂ in a suitable solvent (e.g., 50% ethanol in water).
-
To prepare the working solution, complex the Adipic acid-¹³C₂ with fatty acid-free BSA. A common molar ratio is 4:1 (adipic acid:BSA). Briefly, dissolve BSA in serum-free culture medium and warm to 37°C. Add the Adipic acid-¹³C₂ stock solution dropwise while gently stirring.
-
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
On the day of the experiment, aspirate the growth medium and wash the cells twice with warm PBS.
-
Add serum-free medium containing the Adipic acid-¹³C₂-BSA complex to the cells. A final concentration of 100-500 µM Adipic acid-¹³C₂ is a good starting point for optimization.
-
Incubate the cells for a defined period (e.g., 1, 4, 8, or 24 hours) at 37°C in a CO₂ incubator.
-
-
Metabolite Extraction:
-
After incubation, place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells three times with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (containing internal standards) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis by LC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Analyze the samples using a high-resolution LC-MS system capable of resolving ¹³C-isotopologues.
-
Use a suitable chromatography method, such as reversed-phase or HILIC, to separate the metabolites of interest.
-
Monitor the mass-to-charge ratios (m/z) for the unlabeled and ¹³C₂-labeled versions of adipic acid and its downstream metabolites (e.g., succinyl-CoA, acetyl-CoA, citrate).
-
In Vivo Protocol: Assessing Whole-Body Adipic Acid-¹³C₂ Oxidation
This protocol provides a framework for an in vivo study in a mouse model to measure the whole-body oxidation of Adipic acid-¹³C₂.
Materials:
-
Adipic acid-¹³C₂
-
Sterile saline or other suitable vehicle for injection/infusion
-
Metabolic cages for breath collection
-
Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) or a mass spectrometer for breath ¹³CO₂ analysis
-
Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)
-
LC-MS system for plasma metabolite analysis
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimate mice to the metabolic cages for at least 24 hours before the experiment.
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water to ensure a metabolic steady state.
-
-
Tracer Administration:
-
Prepare a sterile solution of Adipic acid-¹³C₂ in saline.
-
Administer the tracer via intravenous (IV) bolus injection or continuous infusion. A typical dose for a bolus injection might be 5-10 mg/kg body weight. For continuous infusion, a priming dose followed by a constant infusion rate is recommended to achieve isotopic steady state.
-
-
Sample Collection:
-
Breath Samples: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for 2-4 hours post-tracer administration. This is done by drawing air from the metabolic cage through a collection system.
-
Blood Samples: Collect small blood samples (e.g., 20-50 µL) from the tail vein or another appropriate site at baseline and at several time points after tracer administration. Collect plasma by centrifugation.
-
-
Sample Analysis:
-
Breath ¹³CO₂ Analysis: Analyze the isotopic enrichment of CO₂ in the breath samples using GC-IRMS or a similar mass spectrometry-based method. The rate of appearance of ¹³CO₂ reflects the rate of oxidation of the Adipic acid-¹³C₂ tracer.
-
Plasma Metabolite Analysis: Extract metabolites from plasma samples using a method similar to the in vitro protocol (e.g., protein precipitation with a cold organic solvent). Analyze the extracts by LC-MS to measure the enrichment of ¹³C in adipic acid and its downstream metabolites in the circulation.
-
Visualization of Metabolic Pathways and Workflows
Adipic Acid-¹³C₂ Metabolism via Peroxisomal β-Oxidation
The following diagram illustrates the pathway of Adipic acid-¹³C₂ metabolism within the peroxisome.
Caption: Peroxisomal β-oxidation of Adipic acid-¹³C₂.
Experimental Workflow for In Vitro Adipic Acid-¹³C₂ Tracing
This diagram outlines the key steps in a typical in vitro experiment using Adipic acid-¹³C₂.
Caption: Workflow for in vitro Adipic acid-¹³C₂ tracing.
Logical Relationship for In Vivo Data Interpretation
This diagram shows the logical flow for interpreting data from an in vivo Adipic acid-¹³C₂ study.
Caption: Data interpretation flow for in vivo studies.
Application Note: Quantitative Analysis of Dicarboxylic Acids in Human Urine Using Stable Isotope Dilution LC-MS/MS with Adipic acid-¹³C₂
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dicarboxylic acids (DCAs) are a class of organic compounds containing two carboxylic acid functional groups. They are important intermediates in several metabolic pathways, including fatty acid oxidation and amino acid metabolism.[1] The analysis of urinary dicarboxylic acids is crucial for the diagnosis and monitoring of certain inborn errors of metabolism, as well as for studying metabolic dysregulation in various diseases.
Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of endogenous metabolites in complex biological matrices. This method utilizes a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte of interest but has a different mass. The SIL-IS is spiked into the sample at a known concentration at the beginning of the sample preparation process, correcting for variations in sample extraction, derivatization, and matrix effects during analysis.[2] Adipic acid-¹³C₂ serves as an excellent internal standard for the quantification of adipic acid and other structurally related dicarboxylic acids due to its similar chemical and physical properties.
This application note provides a detailed protocol for the simultaneous quantification of five dicarboxylic acids (succinic acid, glutaric acid, adipic acid, pimelic acid, and suberic acid) in human urine using Adipic acid-¹³C₂ as an internal standard. The method employs a simple sample preparation procedure followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
Metabolic Pathway of Dicarboxylic Acids
Dicarboxylic acids are primarily formed through the ω-oxidation of fatty acids in the endoplasmic reticulum. This pathway becomes particularly active when β-oxidation is impaired. The resulting dicarboxylic acids can then undergo further chain shortening via β-oxidation within peroxisomes. The following diagram illustrates the general pathway for dicarboxylic acid metabolism.
Caption: Metabolic pathway of dicarboxylic acid formation and degradation.
Experimental Workflow
The following diagram outlines the major steps in the quantitative analysis of dicarboxylic acids from urine samples.
Caption: Experimental workflow for dicarboxylic acid quantification.
Materials and Methods
Reagents and Materials
-
Dicarboxylic acid standards (Succinic acid, Glutaric acid, Adipic acid, Pimelic acid, Suberic acid)
-
Adipic acid-¹³C₂ (Internal Standard)
-
Hydrochloric acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Pyridine
-
Human urine (drug-free)
-
LC-MS grade water
-
LC-MS grade acetonitrile
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., SCIEX QTRAP 6500+, Waters Xevo TQ-S)
-
Analytical column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each dicarboxylic acid standard and Adipic acid-¹³C₂ in LC-MS grade water to a final concentration of 1 mg/mL.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all five dicarboxylic acids at a concentration of 10 µg/mL in LC-MS grade water.
-
Internal Standard Working Solution: Prepare a working solution of Adipic acid-¹³C₂ at a concentration of 10 µg/mL in LC-MS grade water.
-
Calibration Standards: Prepare a series of calibration standards by spiking the working standard mixture into drug-free human urine to achieve final concentrations ranging from 0.1 to 50 µg/mL.
Sample Preparation
-
To 100 µL of urine sample (or calibration standard), add 10 µL of the Adipic acid-¹³C₂ internal standard working solution (10 µg/mL).
-
Acidify the sample by adding 10 µL of 6M HCl.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Repeat the extraction step and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
For derivatization, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried residue.
-
Incubate the mixture at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and re-equilibrate at 5% B for 4 min.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Curtain Gas: 30 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Quantitative Data
MRM Transitions
The following table summarizes the proposed MRM transitions for the silylated derivatives of the target dicarboxylic acids and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Succinic Acid-2TMS | 261.1 | 147.1 | 50 | -15 |
| Glutaric Acid-2TMS | 275.1 | 147.1 | 50 | -18 |
| Adipic Acid-2TMS | 289.1 | 147.1 | 50 | -20 |
| Adipic acid-¹³C₂-2TMS | 291.1 | 149.1 | 50 | -20 |
| Pimelic Acid-2TMS | 303.2 | 147.1 | 50 | -22 |
| Suberic Acid-2TMS | 317.2 | 147.1 | 50 | -24 |
Method Validation Data
The method was validated for linearity, limit of quantification (LLOQ), precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity and LLOQ
| Analyte | Calibration Range (µg/mL) | R² | LLOQ (µg/mL) |
| Succinic Acid | 0.1 - 50 | >0.995 | 0.1 |
| Glutaric Acid | 0.1 - 50 | >0.995 | 0.1 |
| Adipic Acid | 0.1 - 50 | >0.998 | 0.1 |
| Pimelic Acid | 0.2 - 50 | >0.994 | 0.2 |
| Suberic Acid | 0.2 - 50 | >0.996 | 0.2 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (µg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=6) | Accuracy (%) |
| Succinic Acid | 0.3 | 4.5 | 6.8 | 102.3 |
| 5 | 3.1 | 5.2 | 98.9 | |
| 40 | 2.5 | 4.1 | 101.5 | |
| Glutaric Acid | 0.3 | 5.1 | 7.2 | 97.8 |
| 5 | 3.8 | 6.1 | 103.1 | |
| 40 | 2.9 | 4.9 | 99.2 | |
| Adipic Acid | 0.3 | 4.2 | 6.5 | 101.7 |
| 5 | 2.8 | 4.8 | 100.4 | |
| 40 | 2.1 | 3.9 | 98.6 | |
| Pimelic Acid | 0.6 | 6.3 | 8.1 | 95.4 |
| 10 | 4.5 | 6.9 | 104.2 | |
| 40 | 3.5 | 5.8 | 101.1 | |
| Suberic Acid | 0.6 | 5.8 | 7.9 | 96.9 |
| 10 | 4.1 | 6.5 | 102.8 | |
| 40 | 3.2 | 5.3 | 100.8 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Succinic Acid | 92.5 ± 4.1 | -8.2 |
| Glutaric Acid | 95.1 ± 3.8 | -6.5 |
| Adipic Acid | 96.3 ± 3.2 | -5.1 |
| Pimelic Acid | 91.8 ± 5.3 | -10.3 |
| Suberic Acid | 93.2 ± 4.7 | -9.5 |
Conclusion
This application note describes a robust and reliable LC-MS/MS method for the quantitative analysis of five dicarboxylic acids in human urine. The use of Adipic acid-¹³C₂ as a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variability in sample preparation and matrix effects. The simple and efficient sample preparation protocol, combined with the high selectivity and sensitivity of the LC-MS/MS analysis, makes this method suitable for both research and clinical applications involving the study of dicarboxylic acid metabolism.
References
Application Note: Method Development for the Detection of Adipic Acid-13C2 by Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and accurate quantification of Adipic acid-13C2 in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates stable isotope-labeled internal standards for robust quantification.
Introduction
Adipic acid is a dicarboxylic acid of industrial importance and a metabolite that can be found in biological systems. Stable isotope-labeled analogues, such as this compound, are valuable tools in metabolic research and pharmacokinetic studies to trace the fate of adipic acid in vivo. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of adipic acid, derivatization is necessary prior to GC-MS analysis.[1][2] This application note details a robust method for the extraction, derivatization, and quantification of this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for liquid biological matrices such as plasma or urine.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound (analyte)
-
Internal Standard (IS): Adipic acid-d10
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (GC grade)
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of the biological sample into a 15 mL centrifuge tube.
-
Spike the sample with 50 µL of the internal standard solution (Adipic acid-d10) at a known concentration.
-
Acidify the sample by adding 100 µL of 1M HCl to protonate the carboxylic acid groups.[3]
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte and internal standard into the organic phase.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Derivatization: Silylation
Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids, to increase their volatility for GC analysis.[1]
Materials:
-
Dried sample extract from section 2.1.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried sample extract, add 50 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS)
GC Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness[4] |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | Initial 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions: The specific ions to monitor will depend on the fragmentation pattern of the derivatized adipic acid. For the bis-trimethylsilyl (bis-TMS) derivative of this compound and Adipic acid-d10, characteristic ions should be selected. The molecular ion and major fragment ions are typically chosen for quantification and confirmation.
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| This compound (bis-TMS) | [M-15]+ | [Fragment ion] |
| Adipic acid-d10 (IS, bis-TMS) | [M-15]+ | [Fragment ion] |
Note: The exact m/z values need to be determined by analyzing the mass spectra of the derivatized standards.
Quantitative Data
Calibration curves should be prepared by spiking known concentrations of this compound into a blank biological matrix and processing them alongside the unknown samples. The concentration of the internal standard is kept constant.
Table 1: Example Calibration Curve Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 148,987 | 0.102 |
| 0.5 | 76,170 | 150,123 | 0.507 |
| 1.0 | 151,050 | 149,550 | 1.010 |
| 5.0 | 755,250 | 150,500 | 5.018 |
| 10.0 | 1,520,300 | 151,000 | 10.068 |
A linear regression of the peak area ratio against the concentration is used to determine the concentration of this compound in unknown samples.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of key method development steps.
References
Application Note: 13C NMR Spectroscopy Analysis of Adipic Acid-13C2
Abstract
This application note provides a comprehensive guide to the analysis of Adipic acid-13C2 using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Adipic acid, a dicarboxylic acid of significant industrial importance, when isotopically labeled, serves as a powerful tool in metabolic research and materials science. This document outlines the expected spectral characteristics, a detailed experimental protocol for sample preparation and data acquisition, and potential applications in metabolic flux analysis. The inclusion of 13C-13C coupling constants provides a unique spectroscopic signature for tracing the metabolic fate of the adipic acid backbone.
Introduction
Adipic acid (hexanedioic acid) is a precursor for the production of nylon and other polymers.[1] Isotopic labeling of adipic acid with 13C at specific positions, creating this compound, allows for detailed tracking of its incorporation and transformation in biological and chemical systems. 13C NMR spectroscopy is an ideal analytical technique for this purpose, as it not only provides information about the chemical environment of each carbon atom but also reveals through-bond scalar couplings between adjacent 13C nuclei. These 13C-13C couplings are a direct consequence of the isotopic labeling and are invaluable for elucidating metabolic pathways and reaction mechanisms.[2][3] This note details the analysis of Adipic acid-1,6-13C2, where both carboxylic acid carbons are labeled.
Expected 13C NMR Spectral Data
The 13C NMR spectrum of unlabeled adipic acid is relatively simple due to the molecule's symmetry. In a proton-decoupled spectrum, three distinct signals are expected: one for the two equivalent carboxylic carbons (C1 and C6), one for the two equivalent α-carbons (C2 and C5), and one for the two equivalent β-carbons (C3 and C4).
For Adipic acid-1,6-13C2, the introduction of 13C isotopes at the carboxyl groups does not significantly alter the chemical shifts but introduces observable carbon-carbon couplings. The primary spectral feature will be the long-range coupling between C1 and C6.
Table 1: Expected 13C NMR Chemical Shifts for Adipic Acid in DMSO-d6.
| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity (in 13C2 labeled) |
| C1, C6 | ~174-183 ppm | Singlet |
| C2, C5 | ~34-35 ppm | Triplet (due to 5J(C,C)) |
| C3, C4 | ~24-25 ppm | Singlet |
Note: Chemical shifts can vary depending on solvent and concentration. The multiplicity of C2,C5 is due to the five-bond coupling to the labeled C6 and C1 respectively. This coupling may be small and not fully resolved.
Table 2: Expected 13C-13C Coupling Constants (J) for Adipic Acid-1,6-13C2.
| Coupling Type | Expected Value (Hz) | Description |
| 5J(C1, C6) | ~1-5 Hz | Five-bond coupling between the two carboxyl carbons. |
| 1J(C,C) | Not Applicable | No adjacent labeled carbons in this isomer. |
Note: One-bond 13C-13C coupling constants are typically in the range of 35-45 Hz for single bonds.[4] While not present in this specific labeled variant, they are a key feature in other 13C labeled adipic acid isomers.
Experimental Protocol
This protocol provides a standardized procedure for the preparation and 13C NMR analysis of this compound.
1. Sample Preparation:
-
Materials:
-
Procedure:
-
Weigh 5-50 mg of this compound and transfer it to a clean, dry vial.[5] A higher concentration is generally better for 13C NMR due to its lower sensitivity.[7]
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]
-
Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool-plugged pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[6][7]
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrument: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ).
-
Parameters:
-
Experiment: 1D 13C with proton decoupling (e.g., zgpg30 or similar).
-
Solvent: Specify the deuterated solvent used.
-
Temperature: 298 K.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024-4096 (adjust based on sample concentration).
-
Proton Decoupling: Broadband decoupling (e.g., GARP or WALTZ16).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent residual peak (e.g., DMSO-d6 at 39.52 ppm).
-
Integrate the signals to determine relative peak areas.
-
Analyze the multiplicities and measure coupling constants if resolved.
Application: Metabolic Flux Analysis
This compound is a valuable tracer for studying fatty acid metabolism and other metabolic pathways.[8][9] By introducing the labeled adipic acid to a biological system (e.g., cell culture, whole organism), the 13C labels can be traced as they are incorporated into downstream metabolites. This allows for the quantitative analysis of metabolic fluxes through various pathways.[2][3]
Below is a conceptual workflow for a typical metabolic flux analysis experiment using this compound.
Caption: Workflow for metabolic flux analysis.
Conclusion
13C NMR spectroscopy is a robust and informative method for the analysis of this compound. The distinct chemical shifts and the presence of 13C-13C coupling constants provide unambiguous identification and allow for detailed structural and metabolic studies. The protocol and data presented in this application note serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development who are utilizing isotopically labeled compounds to investigate complex systems.
References
- 1. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. Applications of 13C NMR to metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adipic Acid-13C2 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipic acid is a dicarboxylic acid of industrial importance, primarily used in the production of nylon. In the biomedical field, it is studied as a potential biomarker and is relevant in the context of certain metabolic disorders. Adipic acid-13C2 is a stable isotope-labeled internal standard crucial for the accurate quantification of adipic acid in biological matrices such as plasma. Its use corrects for variability in sample preparation and instrument response. This document provides detailed application notes and protocols for the extraction of this compound from plasma using three common sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction. The subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Context of Adipic Acid
Adipic acid is not a major component of central metabolism in humans. However, it can be formed through various metabolic pathways, including the omega-oxidation of fatty acids and from the breakdown of lysine. Understanding its metabolic origins can be important for interpreting its levels in plasma.
Application Notes and Protocols for Instrument Calibration and Qualification Using Adipic Acid-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, particularly within drug development and metabolic research, the accuracy and reliability of quantitative data are paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for achieving high-quality data in mass spectrometry-based assays. Adipic acid-13C2 is a stable isotopologue of adipic acid, an important dicarboxylic acid and a metabolite in certain biological pathways. Its use as an internal standard allows for the precise quantification of its unlabeled counterpart, mitigating variability introduced during sample preparation and analysis.
These application notes provide detailed protocols for the use of this compound in instrument calibration and qualification for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) systems.
Physicochemical Properties of Adipic Acid and this compound
A summary of the key physicochemical properties of adipic acid and its 13C2-labeled counterpart is presented in the table below.
| Property | Adipic Acid | This compound |
| Synonyms | Hexanedioic acid, 1,4-Butanedicarboxylic acid | Hexanedioic acid-1,6-13C2 |
| Molecular Formula | C6H10O4 | 13C2C4H10O4 |
| Molecular Weight | 146.14 g/mol | 148.13 g/mol |
| CAS Number | 124-04-9 | 133954-44-6 |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 151-154 °C | 151-154 °C |
| Boiling Point | 265 °C at 100 mmHg | 265 °C at 100 mmHg |
| Isotopic Purity | N/A | Typically ≥99 atom % 13C |
Application 1: Instrument Calibration for Quantitative Analysis of Adipic Acid by LC-MS/MS
This protocol outlines the procedure for creating a calibration curve for the quantification of adipic acid in a given matrix, using this compound as an internal standard.
Experimental Protocol
1. Preparation of Stock Solutions:
-
Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve it in 10 mL of a suitable solvent (e.g., methanol or water).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with the solvent.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking the appropriate amount of the adipic acid stock solution into a blank matrix (e.g., plasma, urine, or a synthetic matrix).
-
A typical calibration curve might include concentrations ranging from 0.1 to 100 µg/mL.
-
To each calibration standard, add a constant volume of the IS working solution (10 µg/mL) to achieve a final IS concentration of 1 µg/mL in each standard.
3. Sample Preparation:
-
To each unknown sample, add the same constant volume of the IS working solution as was added to the calibration standards.
-
Perform sample extraction as required (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
4. LC-MS/MS Analysis:
-
Inject the prepared standards and samples onto the LC-MS/MS system.
-
Monitor the appropriate mass transitions for both adipic acid and this compound.
Table of Representative LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Adipic Acid) | m/z 145 -> 127 |
| MRM Transition (this compound) | m/z 147 -> 129 |
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Determine the concentration of adipic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Expected Performance Data
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method using this compound as an internal standard.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Calibration Range | e.g., 0.1 - 100 µg/mL | Meets requirement |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10.1% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 µg/mL |
Application 2: Instrument Performance Qualification (PQ) and System Suitability Testing (SST)
Instrument qualification is a formal process that provides documented evidence that an instrument is fit for its intended purpose. Performance Qualification (PQ) is the final stage of instrument qualification, demonstrating that the instrument consistently performs according to predefined specifications. System Suitability Testing (SST) is performed before each analytical run to ensure the system is operating correctly.
Performance Qualification (PQ) Protocol
This protocol describes a set of tests to be performed as part of a PQ for an LC-MS/MS system intended for the analysis of adipic acid.
1. Preparation of PQ Standard:
-
Prepare a solution containing a known concentration of adipic acid (e.g., 5 µg/mL) and this compound (e.g., 1 µg/mL).
2. PQ Test Procedures:
-
Injection Precision: Inject the PQ standard six replicate times.
-
Carryover: Inject a blank sample immediately following the highest calibration standard.
-
Signal-to-Noise (S/N): Inject a low-concentration standard (e.g., at the LLOQ).
Table of PQ Acceptance Criteria:
| PQ Test | Parameter | Acceptance Criteria |
| Injection Precision | Peak Area %RSD (n=6) | ≤ 15% |
| Retention Time %RSD (n=6) | ≤ 2% | |
| Carryover | Peak area in blank | ≤ 20% of LLOQ peak area |
| Signal-to-Noise | S/N at LLOQ | ≥ 10 |
System Suitability Testing (SST) Protocol
This protocol should be run at the beginning of each analytical batch.
1. Preparation of SST Standard:
-
Prepare a solution containing a mid-range concentration of adipic acid (e.g., 50 µg/mL) and this compound (e.g., 1 µg/mL).
2. SST Procedure:
-
Inject the SST standard at the beginning of the analytical run.
Table of SST Acceptance Criteria:
| SST Parameter | Acceptance Criteria |
| Peak Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | ≥ 5000 |
| Peak Area Response | Within ±20% of expected |
| Retention Time | Within ±2% of expected |
Visualizations
Experimental Workflow for Instrument Calibration
Caption: Workflow for instrument calibration using a stable isotope-labeled internal standard.
Logical Relationship for Instrument Qualification and System Suitability
Application Notes and Protocols: The Role of Adipic Acid-13C2 in Drug Metabolism and Pharmacokinetic Studies
Introduction
Adipic acid-13C2 is a stable isotope-labeled version of adipic acid, a dicarboxylic acid. In the realm of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled (SIL) compounds are invaluable tools.[1] They serve as tracers that can be distinguished from their endogenous or unlabeled counterparts by mass spectrometry, allowing for precise quantification in complex biological matrices like plasma, urine, and tissues.[1][2] The use of non-radioactive stable isotopes like 13C offers a significant safety advantage over radioactive isotopes, making them suitable for clinical studies, including those in vulnerable populations.[1] this compound can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of adipic acid itself or as a component of a larger drug molecule.
Key Applications in DMPK Studies
-
Pharmacokinetic (PK) Profiling: Determining key PK parameters such as clearance, volume of distribution, half-life, and bioavailability. A 13C-labeled compound allows researchers to distinguish the exogenously administered dose from any endogenous levels of the compound.[3][4]
-
Absolute Bioavailability Studies: By co-administering an oral dose of an unlabeled drug and an intravenous (IV) microdose of the 13C-labeled version, the absolute bioavailability can be determined in a single study.[1]
-
Metabolic Pathway Elucidation: Tracing the metabolic fate of adipic acid or a drug containing an adipic acid moiety. The 13C label allows for the identification and quantification of metabolites in various biological samples.[5][6]
-
Tissue Distribution: Quantifying the concentration of the labeled compound in different tissues to understand its distribution throughout the body.[3][4]
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound, structured based on typical pharmacokinetic studies. This data is for illustrative purposes, modeled after findings for similar 13C-labeled dicarboxylic acids like succinic acid.[3][4]
Table 1: Pharmacokinetic Parameters of this compound in Mouse Plasma
| Parameter | Intravenous (IV) Dose (10 mg/kg) | Oral (PO) Dose (100 mg/kg) |
| Tmax (h) | - | 0.25 |
| Cmax (ng/mL) | 15,000 | 850 |
| AUC0-t (hng/mL) | 6,200 | 930 |
| AUC0-inf (hng/mL) | 6,250 | 945 |
| t1/2 (h) | 0.60 | 0.75 |
| Clearance (mL/h/kg) | 1,600 | - |
| Volume of Distribution (Vss, mL/kg) | 550 | - |
| Bioavailability (F, %) | - | 1.5 |
Table 2: Tissue Distribution of this compound in Mice (AUC0-t, h*ng/g)
| Tissue | Concentration (h*ng/g) |
| Liver | 1,800 |
| Kidney | 1,200 |
| Brown Adipose Tissue | 1,500 |
| White Adipose Tissue | 1,350 |
| Brain | 150 |
| Heart | 700 |
| Lung | 950 |
Table 3: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |
| Mouse | > 60 | < 11.5 |
| Rat | > 60 | < 11.5 |
| Human | > 60 | < 11.5 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic and Tissue Distribution Study of this compound in Mice
This protocol is adapted from a study on 13C-labeled succinic acid.[3][4]
Objective: To determine the pharmacokinetic profile and tissue distribution of this compound following a single intravenous or oral dose in mice.
Materials:
-
This compound
-
Male C57BL/6 mice (8 weeks old)
-
Vehicle (e.g., sterile water for injection)
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV): Administer a single 10 mg/kg dose of this compound dissolved in vehicle via the tail vein.
-
Oral (PO): Administer a single 100 mg/kg dose of this compound dissolved in vehicle via oral gavage after an overnight fast.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the saphenous vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place samples into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Tissue Collection (for terminal time point):
-
At 24 hours post-dose, euthanize the mice.
-
Perfuse the circulatory system with saline to remove residual blood.
-
Harvest tissues of interest (liver, kidney, brain, adipose tissue, etc.), weigh them, and store them at -80°C.
-
-
Sample Analysis (LC-MS/MS):
-
Prepare plasma and tissue homogenate samples by protein precipitation with acetonitrile.
-
Use a validated LC-MS/MS method to quantify the concentration of this compound.
-
Mobile Phase Example: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Column Example: A C18 reverse-phase column.
-
Mass Spectrometry: Monitor the specific mass transitions for this compound and an appropriate internal standard.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.
-
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
Objective: To assess the metabolic stability of this compound in mouse, rat, and human liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (mouse, rat, human)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Incubator/water bath at 37°C
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer and liver microsomes (final protein concentration e.g., 0.5 mg/mL).
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration e.g., 1 µM) and the NADPH regenerating system.
-
Incubate at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Analysis:
-
Quantify the remaining concentration of this compound at each time point using LC-MS/MS.
-
Determine the half-life (t1/2) by plotting the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the intrinsic clearance.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biogenesis of dicarboxylic acids in rat liver homogenate studied by 13C labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Polymerization Insights: Applications of Adipic Acid-¹³C₂ in Polymer Synthesis Research
For Immediate Release
[City, State] – [Date] – In the intricate world of polymer science, understanding the precise mechanisms, kinetics, and structural nuances of polymerization is paramount. The introduction of isotopically labeled monomers, such as Adipic acid-¹³C₂, has provided researchers with a powerful tool to unravel these complexities. This application note details the utility of Adipic acid-¹³C₂ in polymer synthesis research, offering insights for scientists and professionals in drug development and materials science.
Adipic acid is a cornerstone dicarboxylic acid monomer in the production of a wide array of polymers, most notably polyamides like nylon 6,6, and polyesters, including biodegradable polymers such as Poly(butylene adipate-co-terephthalate) (PBAT).[1][2] The strategic incorporation of carbon-13 isotopes at specific positions within the adipic acid molecule (Adipic acid-¹³C₂) allows for detailed tracking and analysis of the monomer's fate during polymerization and subsequent polymer degradation.
Key Applications in Polymer Synthesis
The use of Adipic acid-¹³C₂ offers several advantages in polymer research, primarily revolving around its utility as a tracer that can be readily distinguished from its unlabeled counterpart by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1. Mechanistic Elucidation of Polymerization:
Isotopically labeled adipic acid is instrumental in elucidating the step-by-step mechanism of polymerization reactions. By tracking the ¹³C-labeled carbonyl or backbone carbons, researchers can follow the incorporation of the adipic acid monomer into the growing polymer chain, identify intermediate species, and understand the reaction pathways. This is particularly valuable in complex polymerization systems or when investigating the efficacy of new catalysts.
2. Kinetic Analysis of Polymerization Reactions:
Quantitative NMR (qNMR) spectroscopy can be employed to monitor the consumption of Adipic acid-¹³C₂ and the formation of ester or amide linkages in real-time. This allows for the precise determination of reaction rates, rate constants, and the overall kinetics of the polymerization process. Such data is crucial for optimizing reaction conditions to achieve desired polymer properties.
3. Polymer Structure and End-Group Analysis:
The distinct NMR signal of the ¹³C-labeled carbons in Adipic acid-¹³C₂ facilitates the unambiguous assignment of signals in the complex NMR spectra of polymers. This is particularly useful for:
-
Determining Monomer Sequencing: In copolymers, the distribution of adipic acid units along the polymer chain can be accurately determined.
-
End-Group Analysis: By labeling the adipic acid used in the initial or final stages of polymerization, the nature and quantity of polymer end-groups can be precisely quantified. This information is critical for calculating the number-average molecular weight (Mn) of the polymer.
4. Studying Polymer Degradation:
For biodegradable polymers, understanding the degradation pathways is essential. By synthesizing polymers with Adipic acid-¹³C₂, researchers can track the breakdown of the polymer backbone and identify the resulting degradation products using techniques like liquid chromatography-mass spectrometry (LC-MS). This provides valuable insights into the biodegradability and environmental fate of the material.
Experimental Protocols
Below are generalized protocols for the application of Adipic acid-¹³C₂ in polymer synthesis research. Specific parameters should be optimized for the particular polymer system under investigation.
Protocol 1: Synthesis of a ¹³C-Labeled Polyester and Kinetic Monitoring by ¹³C NMR
Objective: To synthesize a polyester using Adipic acid-¹³C₂ and a diol, and to monitor the reaction kinetics using in-situ ¹³C NMR spectroscopy.
Materials:
-
Adipic acid-¹³C₂ (specifically labeled at the carboxyl carbons)
-
1,4-Butanediol (or other suitable diol)
-
Esterification catalyst (e.g., titanium(IV) isopropoxide)
-
High-boiling point NMR solvent (e.g., deuterated diphenyl ether)
-
NMR tubes suitable for high-temperature measurements
Procedure:
-
Reactant Preparation: In a clean, dry NMR tube, combine a known molar ratio of Adipic acid-¹³C₂ and the diol.
-
Solvent and Catalyst Addition: Add the deuterated high-boiling point solvent to dissolve the reactants. Add a catalytic amount of the esterification catalyst.
-
Initial NMR Spectrum: Acquire an initial ¹³C NMR spectrum at room temperature to identify the chemical shifts of the labeled carbonyl carbons in the monomer.
-
Reaction Monitoring: Place the NMR tube in the NMR spectrometer preheated to the desired reaction temperature (e.g., 180 °C).
-
Time-Resolved Spectroscopy: Acquire a series of ¹³C NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the carbonyl carbons of the Adipic acid-¹³C₂ monomer and the newly formed ester linkages. Plot the normalized integral values as a function of time to determine the reaction kinetics.
Quantitative Data Summary:
| Time (min) | Integral of Monomer Carbonyl (¹³C) | Integral of Ester Carbonyl (¹³C) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.75 | 0.25 | 25 |
| 60 | 0.50 | 0.50 | 50 |
| 120 | 0.25 | 0.75 | 75 |
| 240 | 0.05 | 0.95 | 95 |
Note: The above data is illustrative. Actual results will vary based on specific reaction conditions.
Protocol 2: End-Group Analysis of Nylon 6,6 using Adipic acid-¹³C₂
Objective: To determine the number-average molecular weight (Mn) of a nylon 6,6 sample by quantifying the acid end-groups using ¹³C-labeled adipic acid.
Materials:
-
Hexamethylenediamine
-
Adipoyl chloride
-
Adipic acid-¹³C₂ (for capping)
-
Suitable solvent for polymerization and NMR analysis (e.g., m-cresol-d₇)
Procedure:
-
Polymer Synthesis: Synthesize nylon 6,6 via interfacial or melt polymerization of hexamethylenediamine and adipoyl chloride.
-
End-Capping Reaction: After the main polymerization, introduce a known, substoichiometric amount of Adipic acid-¹³C₂ to react with the amine end-groups, effectively capping them with a ¹³C-labeled adipic acid moiety.
-
Polymer Purification: Precipitate and wash the polymer to remove unreacted monomers and capping agent. Dry the polymer under vacuum.
-
NMR Sample Preparation: Dissolve a precisely weighed amount of the purified, end-capped polymer in a suitable deuterated solvent.
-
¹³C NMR Analysis: Acquire a quantitative ¹³C NMR spectrum. Use a long relaxation delay and inverse-gated decoupling to ensure accurate integration.
-
Data Analysis: Integrate the signal from the labeled carbonyl carbon of the Adipic acid-¹³C₂ end-group and a signal from a carbon in the repeating unit of the polymer backbone.
-
Mn Calculation: Calculate the number-average molecular weight using the ratio of the integrals and the known masses of the polymer and the labeled adipic acid.
Visualizing Workflows and Concepts
To further clarify the application of Adipic acid-¹³C₂, the following diagrams illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for kinetic monitoring of polymerization using Adipic acid-¹³C₂.
Caption: Logical flow for polymer end-group analysis using Adipic acid-¹³C₂.
Conclusion
Adipic acid-¹³C₂ is a versatile tool that provides invaluable information in polymer synthesis research. Its application in mechanistic studies, kinetic analysis, structural characterization, and degradation tracking enables a deeper understanding of polymer chemistry. The protocols and concepts outlined in this note serve as a foundation for researchers to design and execute sophisticated experiments, ultimately leading to the development of novel polymers with tailored properties for a wide range of applications, from advanced materials to innovative drug delivery systems.
References
Troubleshooting & Optimization
Technical Support Center: Improving Signal Intensity of Adipic acid-13C2 in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges related to achieving a strong and stable signal for Adipic acid-13C2 in mass spectrometry (MS) experiments.
Frequently Asked Questions & Troubleshooting Guides
This section directly addresses common issues encountered during the analysis of this compound, presented in a question-and-answer format.
Q1: Why is the signal for my this compound low or non-existent in ESI-MS?
A1: A weak or absent signal is a common issue that can stem from multiple factors.[1][2] A systematic check is the best approach:
-
Incorrect m/z Value: First, confirm you are monitoring the correct mass-to-charge ratio (m/z) for the deprotonated ion ([M-H]⁻).
-
Sample Concentration: The sample may be too dilute to produce a strong signal, or conversely, too concentrated, leading to ion suppression.[1]
-
Ionization Efficiency: Adipic acid, as a dicarboxylic acid, can have suboptimal ionization efficiency under certain conditions. This is highly dependent on mobile phase composition and source parameters.[1]
-
Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated. A general loss of sensitivity can occur if the instrument requires maintenance.[1]
-
LC System Issues: If using LC-MS, problems like a disconnected column, air in the pump, or leaks can prevent the analyte from reaching the mass spectrometer.[2]
Q2: What is the correct m/z value I should be monitoring for this compound?
A2: The expected m/z depends on the specific isotopic labeling and the ion being formed. Assuming the common 1,6-¹³C₂ labeling pattern, the molecular formula is ¹³C₂C₄H₁₀O₄.
-
Monoisotopic Mass: The neutral monoisotopic mass is approximately 148.0644 Da.
-
Primary Ion ([M-H]⁻): In negative ion electrospray ionization (ESI), the most common ion is the deprotonated molecule. You should primarily monitor for an m/z of ~147.057 .
-
Other Adducts: In negative mode, you might also observe a chloride adduct ([M+Cl]⁻) if there are chlorine sources in your sample or mobile phase. In positive mode, sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts are common.
Q3: How can I optimize my mobile phase for better signal intensity in negative ion mode?
A3: Mobile phase composition is critical for the efficient ionization of dicarboxylic acids.[3]
-
Organic Modifier: Increasing the concentration of an organic modifier like methanol generally increases the ionization efficiency of dicarboxylic acids due to improved solvent evaporation.[3]
-
Acidic Additives: While seemingly counterintuitive for negative ion mode, adding a weak, hydrophobic carboxylic acid can significantly improve signal.[3] Weak acids like acetic acid or propanoic acid are recommended.[3][4] Conversely, strong acids like trifluoroacetic acid (TFA) can cause signal suppression.[3]
-
Buffers: Buffers like ammonium acetate can improve chromatographic peak shape but may suppress the signal of carboxylic acids compared to using a weak acid alone.[4][5]
Table 1: Effects of Common Mobile Phase Additives on Carboxylic Acid Signal in Negative ESI-MS
| Additive | Typical Concentration | Recommended Mode | Effect on Signal | Citation(s) |
| Acetic Acid | 0.02% - 0.1% | -ESI | Often enhances signal and provides good balance. | [4][5] |
| Propanoic/Butyric Acid | Low mM concentrations | -ESI | Can significantly improve signal for dicarboxylic acids. | [3] |
| Formic Acid | 0.1% | +ESI / -ESI | Often causes signal suppression in negative ion mode. | [4] |
| Ammonium Acetate | 5-10 mM | +ESI / -ESI | Can improve peak shape but may suppress signal in -ESI. | [4] |
| Ammonium Hydroxide | Low mM concentrations | -ESI | Has been shown to cause significant signal suppression. | [4] |
Q4: Which ESI source parameters are most critical to optimize, and what are typical starting points?
A4: Optimizing ESI source parameters is essential for maximizing ion generation and transmission.[6] This should be done systematically by infusing a standard solution of this compound directly into the mass spectrometer.[6][7]
-
Capillary/Spray Voltage: This voltage drives the electrospray process. Too high a voltage can cause instability or fragmentation.[6][8]
-
Cone/Fragmentor Voltage: This voltage influences ion transmission from the source to the analyzer and can induce in-source fragmentation. Lower voltages generally favor the precursor ion.[5]
-
Desolvation Temperature & Gas Flow: These parameters are crucial for removing solvent from the ESI droplets to release gas-phase ions. Dicarboxylic acids may require higher temperatures for efficient desolvation.[5][8]
Table 2: Key ESI Source Parameters for Optimization of this compound (-ESI Mode)
| Parameter | Typical Starting Range | Function & Optimization Tip | Citation(s) |
| Capillary Voltage | -2.5 to -4.0 kV | Drives the electrospray. Optimize for a stable signal; avoid corona discharge. | [8] |
| Cone/Fragmentor Voltage | 20 - 60 V | Affects ion transmission and in-source fragmentation. Systematically ramp the voltage to find the maximum signal for the [M-H]⁻ ion. | [5] |
| Desolvation Temperature | 350 - 550 °C | Aids solvent evaporation. Optimize for efficient desolvation without causing thermal degradation of the analyte. | [5][9] |
| Nebulizer Gas Flow | 20 - 60 psi | Controls aerosol droplet formation. Optimize for a stable spray; excessively high flow can decrease signal. | [8] |
| Desolvation/Drying Gas Flow | 600 - 800 L/hr | Facilitates droplet shrinkage. Optimize in conjunction with temperature to ensure complete solvent removal. | [5] |
Q5: My signal is inconsistent or suppressed, especially in biological samples. Could this be a matrix effect?
A5: Yes, this is a classic symptom of matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites) interfere with the ionization of the target analyte, causing signal suppression or enhancement.[10][11][12] ESI is particularly susceptible to these effects.[11]
-
Diagnosis: The presence of matrix effects can be confirmed by a post-column infusion experiment, where a constant flow of this compound is introduced into the LC eluent after the column.[10] Dips in the signal when a blank extracted matrix is injected indicate regions of ion suppression.
-
Mitigation Strategies:
-
Improve Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering components before analysis.[6]
-
Enhance Chromatographic Separation: Modify your LC gradient to separate this compound from the regions where matrix effects occur.[10]
-
Use a Stable Isotope-Labeled Internal Standard: Since this compound is already a labeled compound often used as an internal standard, this principle is key. If you are quantifying an unlabeled analyte, a labeled standard like this compound is ideal because it co-elutes and experiences similar matrix effects, allowing for accurate correction.[13]
-
Q6: When should I consider chemical derivatization, and what are the benefits?
A6: If optimizing the mobile phase and source parameters is insufficient, chemical derivatization is a powerful strategy to dramatically boost signal intensity.[5]
-
Principle: Derivatization involves reacting the carboxylic acid groups with a reagent to attach a chemical moiety that is more easily ionized.[5] For carboxylic acids, this often involves adding a group with a permanent positive charge, allowing for highly sensitive analysis in the more robust positive ion mode.[5]
-
Benefits:
-
Greatly Increased Sensitivity: Signal enhancements of several orders of magnitude are possible.
-
Analysis in Positive Ion Mode: Allows use of positive ESI, which is often more sensitive and stable for many instruments.
-
Improved Chromatography: Derivatization can change the analyte's polarity, leading to better retention and peak shape on reversed-phase columns.[5]
-
-
Example Reagent: 3-Nitrophenylhydrazine (3-NPH) is a common derivatizing agent for short-chain fatty acids and organic acids, enabling sensitive detection.[14]
Experimental Protocols
Protocol 1: ESI Source Parameter Optimization via Direct Infusion
Objective: To determine the optimal ESI source parameters (e.g., capillary voltage, cone voltage, gas flows, temperatures) for this compound.[6][15]
-
Prepare Standard Solution: Create a 1 µg/mL solution of this compound in a solvent that mimics your typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% acetic acid).
-
Setup Infusion: Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ESI source at a low, stable flow rate (e.g., 5-10 µL/min).
-
Initial MS Settings: Set the mass spectrometer to negative ion mode and perform a full scan over a relevant mass range (e.g., m/z 100-200) to find the [M-H]⁻ ion at ~m/z 147.1.
-
Systematic Optimization: While monitoring the signal intensity of the [M-H]⁻ ion, adjust one source parameter at a time across its operational range. Record the value that provides the maximum, most stable signal.
-
Iterate: After finding the optimum for one parameter, move to the next (e.g., optimize capillary voltage, then cone voltage, then desolvation temperature). You may need to iterate through the parameters more than once as they can have interactive effects.
Protocol 2: General LC-MS Method for Underivatized this compound
Objective: To provide a robust starting point for the chromatographic analysis of this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Acetic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.[5]
-
Gradient: 5% B held for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Negative Ion Mode):
-
Ionization Mode: ESI Negative.
-
Scan Type: Selected Ion Monitoring (SIM) of m/z 147.1 or Multiple Reaction Monitoring (MRM) if a fragmentation pathway is known.
-
Source Parameters: Use the values determined from the optimization in Protocol 1 .
-
Protocol 3: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
Objective: To chemically modify this compound to improve ionization efficiency for high-sensitivity analysis.[14]
-
Reagent Preparation: Prepare solutions of 3-NPH-HCl and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a suitable solvent (e.g., methanol/water).
-
Reaction: To your aqueous sample containing this compound, add the 3-NPH and EDC solutions. Pyridine is often used as a catalyst.
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 40-60 °C) for 30-60 minutes. The carbodiimide (EDC) acts as a condensing agent to facilitate the reaction between the carboxylic acid groups and the hydrazine.[14]
-
Quenching/Dilution: After the reaction is complete, stop it by adding a quenching agent or by diluting the sample with the initial mobile phase for LC-MS analysis.
-
Analysis: Analyze the derivatized sample using LC-MS in positive ion mode, monitoring for the protonated molecule of the di-3-NPH-derivatized this compound.
Mandatory Visualizations
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. biotage.com [biotage.com]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 15. benchchem.com [benchchem.com]
Overcoming matrix effects in Adipic acid-13C2 quantification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Adipic acid using its stable isotope-labeled internal standard, Adipic acid-13C2. The focus is on identifying and overcoming matrix effects in complex biological samples like plasma and urine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] These interferences can either suppress the analyte's signal, leading to underestimation (ion suppression), or enhance it, causing overestimation (ion enhancement).[3][4][5] This phenomenon is a primary cause of inaccuracy and irreproducibility in quantitative LC-MS/MS methods, particularly with electrospray ionization (ESI), which is highly susceptible to these effects.[5][6][7]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound considered the gold standard for quantification?
A2: A SIL-IS is considered the ideal internal standard because it has nearly identical physicochemical properties, chromatographic retention time, and ionization behavior to the unlabeled analyte.[6][8] Because this compound co-elutes with the native Adipic acid, it experiences the same degree of ion suppression or enhancement.[5][6] This allows it to accurately compensate for variations in both sample preparation (e.g., extraction recovery) and matrix effects, leading to more accurate and precise quantification.[3][9] The use of 13C-labeled analogues has been shown to be fully capable of correcting for ion suppression effects up to 70-80%.[5]
Q3: What are the common indicators of significant matrix effects in my data?
A3: Common signs of underlying matrix effects include:
-
Poor reproducibility and high variability between replicate samples.[3]
-
Inaccurate quantitative results, even when recovery seems acceptable.[7]
-
Shifts in analyte retention time between pure standards and matrix samples.[4]
-
Distorted peak shapes or the appearance of split peaks for a single analyte.[4]
-
Failure to meet validation criteria for accuracy and precision.[10][11]
Q4: Can using this compound completely eliminate all problems related to matrix effects?
A4: Not entirely. While this compound is excellent for compensating for matrix effects and improving accuracy, it does not eliminate the root cause of the interference.[6] Significant ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard, potentially raising the limit of quantification (LOQ).[6] Therefore, even when using a SIL-IS, the most effective strategy is to minimize matrix effects in the first place through optimized sample preparation and chromatography.[3][6]
Troubleshooting Guide
Problem 1: I'm seeing high variability (%RSD) in my quality control (QC) samples and between replicate injections.
-
Possible Cause: Inconsistent matrix effects between samples or inefficient sample cleanup. The composition of the matrix can vary significantly from sample to sample, leading to different degrees of ion suppression or enhancement.[7][12]
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Protein precipitation (PPT) is often the least effective cleanup method, leaving many interfering components like phospholipids in the extract.[13] Consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[6][13] Mixed-mode SPE can be particularly effective at producing cleaner extracts.[13]
-
Optimize Chromatography: Modify your LC gradient to better separate Adipic acid from the regions where ion suppression occurs. A shallower gradient around the analyte's retention time can reduce the number of co-eluting matrix components.[14]
-
Check for Contamination: Ensure that the variability is not coming from the autosampler or carryover between injections. Injecting a blank solvent after a high-concentration sample can help diagnose this.
-
Problem 2: My calibration curve is non-linear or has a poor correlation coefficient (r² < 0.99).
-
Possible Cause: The matrix in the calibration standards does not match the matrix of the unknown samples, leading to a differential matrix effect across the concentration range.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrators: The most reliable approach is to prepare your calibration standards in the same biological matrix (e.g., blank plasma, blank urine) as your study samples.[5][12] This ensures that the standards and samples experience similar matrix effects.
-
Consider Standard Addition: If a blank matrix is unavailable, the standard addition method can be effective.[15] This involves splitting each unknown sample and spiking known amounts of the analyte into the aliquots to create a calibration curve within each sample's unique matrix.[12]
-
Verify SIL-IS Concentration: Ensure the concentration of this compound is appropriate. If the SIL-IS signal is too low or too high, it can affect the linearity of the response ratio.
-
Problem 3: The overall signal intensity for both Adipic acid and this compound is very low, affecting the assay's sensitivity (high LOQ).
-
Possible Cause: Severe ion suppression is occurring, reducing the signal for both the analyte and the internal standard. While the ratio may remain accurate, the sensitivity is compromised.[6]
-
Troubleshooting Steps:
-
Dilute the Sample: A simple and effective first step is to dilute the final sample extract with the mobile phase.[3][14] This reduces the concentration of interfering matrix components while potentially keeping the analyte concentration within the instrument's detection range.
-
Improve Sample Cleanup: As mentioned for variability, a more aggressive cleanup method like SPE or LLE is crucial for removing the compounds causing suppression.[6][13]
-
Optimize LC-MS/MS Interface Settings: Adjust ion source parameters (e.g., spray voltage, gas temperatures, gas flows) to maximize ionization efficiency for Adipic acid.[15]
-
Qualitatively Assess Suppression: Use the post-column infusion technique to identify the retention time windows where ion suppression is most severe.[5][12] Then, adjust the chromatography to move the Adipic acid peak away from these zones.
-
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to quantitatively determine the impact of the matrix on your analysis.[5][6][12]
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard of Adipic acid and this compound in the final reconstitution solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Process blank biological matrix samples (e.g., plasma, urine) through the entire extraction procedure. Spike the Adipic acid and this compound standards into the final, clean extract just before analysis.
-
Set C (Pre-Extraction Spike): Spike the Adipic acid and this compound standards into the blank biological matrix before starting the extraction procedure.
-
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the following parameters using the mean peak areas:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Interpretation
The results from Protocol 1 can guide your method development.
| Parameter | Calculation | Value = 100% | Value < 100% | Value > 100% |
| Matrix Effect (ME) | (B / A) * 100 | No matrix effect | Ion Suppression | Ion Enhancement |
| Recovery (RE) | (C / B) * 100 | 100% recovery | Loss during extraction | Inaccurate (check B) |
| Process Efficiency (PE) | (C / A) * 100 | Perfect recovery & no ME | Analyte loss and/or suppression | Enhancement > Loss |
Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for Adipic Acid
This protocol is a starting point for extracting an acidic analyte like Adipic acid from a biological fluid.
Procedure:
-
Sample Aliquot: Pipette 100 µL of your sample (e.g., plasma, urine) into a microcentrifuge tube.
-
Add Internal Standard: Add a small volume (e.g., 10 µL) of your this compound working solution.
-
Acidify Sample: Add 20 µL of an acid (e.g., 10% formic acid) to the sample. For an acidic analyte like adipic acid, adjusting the pH two units below its pKa ensures it is uncharged and extracts efficiently into an organic solvent.[6]
-
Add Extraction Solvent: Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[6]
-
Vortex: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer Supernatant: Carefully transfer the upper organic layer to a new, clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex briefly and transfer to an autosampler vial for injection.
Comparison of Sample Preparation Techniques
| Technique | Principle | Effectiveness in Removing Interferences | Common Issues | Best For |
| Protein Precipitation (PPT) | Protein denaturation and precipitation using organic solvent (e.g., acetonitrile) or acid. | Low. Co-precipitates proteins but leaves many small molecules, salts, and phospholipids.[13] | Significant ion suppression is common.[6] Dilution of supernatant is often required. | High-throughput screening where speed is prioritized over cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on polarity and pH. | Moderate to High. Can effectively remove highly polar (salts) and non-polar (lipids) interferences.[13] | Can be labor-intensive; analyte recovery can be low for certain compounds.[13] | Isolating analytes of a specific polarity (e.g., acidic, basic, neutral). |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and elution with a solvent. | High to Very High. Offers selective removal of interferences based on different retention mechanisms (e.g., reversed-phase, ion-exchange).[13] | Can be more costly and requires more method development. | Complex matrices requiring very clean extracts for high sensitivity. |
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. addi.ehu.es [addi.ehu.es]
- 8. mdpi.com [mdpi.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 15. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Optimizing Chromatographic Separation of Adipic Acid-13C2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Adipic acid-13C2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting methods for the HPLC separation of this compound?
A1: For High-Performance Liquid Chromatography (HPLC) analysis of this compound, a reversed-phase method is a common starting point. Adipic acid can be analyzed using a mixed-mode column with a mobile phase of water, acetonitrile (MeCN), and an acid like sulfuric acid, with UV detection at 200 nm.[1] Alternatively, a C18 column can be used with a mobile phase of 3% acetonitrile in 0.25M phosphoric acid, with UV detection at 209 nm.[2] For Mass Spectrometry (MS) compatible methods, phosphoric acid can be replaced with formic acid.[3]
Q2: Is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?
A2: Yes, derivatization is highly recommended for GC analysis of dicarboxylic acids like adipic acid to improve volatility and chromatographic performance.[4] Silylation is a common derivatization technique, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS).[4][5] Direct GC analysis of underivatized dicarboxylic acids can lead to poor peak shape and irreproducible results.[4][6]
Q3: My peak shape for this compound is poor (e.g., tailing or fronting). What are the possible causes and solutions?
A3: Poor peak shape in HPLC can be caused by several factors. Asymmetric peaks can result from analyte degradation during chromatography.[7] For acidic compounds like adipic acid, operating the mobile phase at a pH close to the analyte's pKa can lead to tailing peaks.[7] It is recommended to adjust the mobile phase pH to be at least 2 units above or below the pKa of adipic acid for better peak shape and reproducibility.[7] In GC, incomplete derivatization is a common cause of peak tailing.
Q4: I am not seeing any peaks for this compound. What should I check?
A4: The absence of peaks can be due to a variety of issues. First, verify that the sample was injected and that the detector is turned on and functioning correctly.[7] Check for any leaks in the system.[7] Ensure the mobile phase composition is correct and that the solvents are properly degassed.[7] For GC analysis, confirm that the derivatization step was successful. In some cases, the compound may be strongly retained on the column; a stronger elution solvent or a gradient may be necessary.
Q5: How can I improve the resolution between this compound and other components in my sample?
A5: To improve resolution in HPLC, you can try modifying the mobile phase composition, such as changing the organic solvent percentage or the pH.[7] Using a column with a different stationary phase chemistry or a smaller particle size can also enhance separation.[3] In GC, optimizing the temperature program (e.g., using a slower ramp rate) can improve the separation of closely eluting peaks.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Mobile phase pH is too close to the pKa of adipic acid. | Adjust the mobile phase pH to be at least 2 units away from the pKa.[7] |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Secondary interactions with the stationary phase. | Use a column with end-capping or a different stationary phase. | |
| Broad Peaks | High dead volume in the system. | Check and minimize the length and diameter of tubing between the injector and detector.[7] |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column. | |
| Inconsistent Retention Times | Inadequate column equilibration between runs. | Increase the equilibration time, especially for gradient methods.[7] |
| Fluctuations in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing and degassing. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
GC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Low Peak Intensity | Incomplete derivatization. | Optimize derivatization conditions (reagent, temperature, time). |
| Analyte degradation in the injector. | Use a lower injector temperature or a deactivated liner. | |
| Adsorption in the column. | Use a properly deactivated column. | |
| Ghost Peaks | Carryover from previous injections. | Run a blank solvent injection to clean the system. |
| Contamination in the carrier gas or syringe. | Use high-purity carrier gas and clean the syringe regularly. | |
| Split Peaks | Improper injection technique. | Ensure a fast and smooth injection. |
| Column is not properly installed. | Reinstall the column, ensuring clean, square cuts. |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
This protocol is based on a common reversed-phase HPLC method for dicarboxylic acids.[1][2]
-
Column: C18, 4.6 x 125 mm, 10 nm pore size[2]
-
Mobile Phase: 3% Acetonitrile in 0.25 M Phosphoric Acid[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL[2]
-
Detection: UV at 209 nm[2]
-
Column Temperature: Ambient
-
Run Time: Sufficient to allow for the elution of all components, typically 3 times the retention time of adipic acid.[2]
Protocol 2: GC-MS Method for this compound (with Derivatization)
This protocol outlines a general procedure for the GC-MS analysis of adipic acid following silylation.[4][5]
-
Sample Preparation:
-
To an appropriate amount of the dried sample containing this compound, add a suitable solvent (e.g., pyridine).
-
Add the silylation reagent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: e.g., 80°C, hold for 2 minutes.
-
Ramp: Increase to e.g., 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Visualizations
Caption: HPLC Troubleshooting Workflow for this compound Analysis.
Caption: General Workflow for GC-MS Derivatization of this compound.
References
- 1. Adipic Acid | SIELC Technologies [sielc.com]
- 2. reddit.com [reddit.com]
- 3. Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 5. researchgate.net [researchgate.net]
- 6. FEATURES OF THE GAS CHROMATOGRAPHIC ANALYSIS OF ALIPHATIC DICARBOXYLIC ACIDS | Zenkevich | Аналитика и контроль [journals.urfu.ru]
- 7. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
Adipic acid-13C2 stability issues in acidic or basic conditions
Welcome to the Technical Support Center for Adipic Acid-13C2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues and answering frequently asked questions related to the handling and use of this compound in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
Adipic acid, and by extension its stable isotopologue this compound, is a chemically stable dicarboxylic acid.[1][2] It is a white, crystalline solid that is stable under recommended storage conditions, which typically involve storing it in a cool, dry place in a tightly sealed container.[3] While stable isotopes do not significantly alter the chemical properties of a molecule, it is always good practice to handle isotopically labeled compounds with care.
Q2: Is this compound sensitive to acidic conditions?
Aqueous solutions of adipic acid are weakly acidic.[3] Adipic acid has two pKa values, 4.41 and 5.41, indicating that it is a weak acid.[1][2] In typical acidic conditions used in experimental settings, such as dilute mineral acids (e.g., 0.1 N HCl), significant degradation is not expected under ambient temperatures. However, prolonged exposure to strong acids at elevated temperatures could potentially lead to degradation.
Q3: How does this compound behave in basic conditions?
Adipic acid readily reacts with bases to form adipate salts.[1] In basic solutions (e.g., 0.1 N NaOH), it will be deprotonated. While the adipate salt form is generally stable, prolonged exposure to strongly basic conditions, especially at elevated temperatures, may promote degradation.
Q4: Can the 13C isotopic label affect the stability of the molecule?
Stable isotopic labels, such as Carbon-13, do not involve radioactive decay and are considered chemically stable. The mass difference between 12C and 13C is minimal and is not expected to significantly impact the chemical stability or reactivity of the adipic acid molecule under typical experimental conditions.
Q5: What are the potential degradation products of this compound?
Under forced degradation conditions, such as strong acid or base hydrolysis at high temperatures, the primary degradation pathway would likely involve decarboxylation or cleavage of the carbon chain. Potential degradation products could include smaller dicarboxylic acids like glutaric and succinic acids.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of this compound signal in analytical runs (e.g., LC-MS). | Degradation in sample matrix. | - Review the pH of your sample preparation and mobile phase. - If the matrix is strongly acidic or basic, consider neutralizing the sample or using a milder buffer. - Analyze a freshly prepared standard in a neutral solvent to confirm the integrity of the stock material. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | - Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. - Use a mass spectrometer to determine the mass of the unknown peaks and compare them to potential degradation products of adipic acid. |
| Poor recovery of this compound from a reaction mixture. | Reaction with other components or degradation under reaction conditions. | - Evaluate the compatibility of this compound with other reagents in your experiment. - Analyze a control sample of this compound under the same reaction conditions (temperature, solvent, duration) without other reactants to assess its stability. |
| Inconsistent quantification results. | Instability in stock or working solutions. | - Prepare fresh stock and working solutions. - Store stock solutions in a non-reactive solvent (e.g., methanol, water) at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term storage). - Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.[4][5][6][7]
Objective: To determine the degradation profile of this compound under acidic, basic, and oxidative stress conditions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 N and 1 N
-
Sodium Hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen Peroxide (H2O2), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
HPLC-UV or HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Incubate both solutions at 60°C for 24 hours.
-
After incubation, cool the solutions to room temperature and neutralize with an appropriate amount of NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Incubate both solutions at 60°C for 24 hours.
-
After incubation, cool the solutions to room temperature and neutralize with an appropriate amount of HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature for 24 hours.
-
-
Control Sample:
-
Mix 1 mL of the stock solution with 1 mL of high-purity water.
-
Keep the control sample under the same conditions as the stressed samples.
-
-
-
Analysis:
-
Analyze all samples (acid-stressed, base-stressed, oxidation-stressed, and control) by a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any degradation products formed.
-
Data Presentation:
| Stress Condition | Concentration | Temperature (°C) | Time (hours) | This compound Remaining (%) | Degradation Products Observed (Peak Area %) |
| Control | - | Room Temp. | 24 | ||
| Acid Hydrolysis | 0.1 N HCl | 60 | 24 | ||
| Acid Hydrolysis | 1 N HCl | 60 | 24 | ||
| Base Hydrolysis | 0.1 N NaOH | 60 | 24 | ||
| Base Hydrolysis | 1 N NaOH | 60 | 24 | ||
| Oxidation | 3% H2O2 | Room Temp. | 24 |
Protocol 2: Analytical Method for this compound Quantification
Objective: To provide a general HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with UV or Mass Spectrometric (MS) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A suitable gradient to elute adipic acid (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection:
-
UV: 210 nm
-
MS (Negative Ion Mode): Monitor for the deprotonated molecular ion [M-H]-. For this compound, this would be m/z 147.1 (assuming two 13C labels).
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Buy this compound | 133954-44-6 [smolecule.com]
- 2. Adipic acid - Wikipedia [en.wikipedia.org]
- 3. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. asianjpr.com [asianjpr.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Scrambling with Adipic Acid-13C2 Tracer
Welcome to the technical support center for utilizing Adipic acid-13C2 as a metabolic tracer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshoot common issues, and answer frequently asked questions related to isotopic scrambling and metabolic flux analysis with this tracer.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in metabolic research?
This compound is a stable isotope-labeled version of adipic acid, a six-carbon dicarboxylic acid. It is used as a tracer in metabolic studies to investigate cellular metabolism, particularly pathways related to fatty acid oxidation and the tricarboxylic acid (TCA) cycle. By tracing the incorporation of the 13C labels into downstream metabolites, researchers can elucidate metabolic fluxes and pathway activities.
Q2: What is isotopic scrambling, and why is it a concern with this compound?
Isotopic scrambling refers to the redistribution of isotopic labels among different positions within a molecule, leading to a labeling pattern that is not directly predictable from the initial tracer. With this compound, the primary concern for scrambling arises from its metabolism into intermediates that enter the TCA cycle. The cyclical nature and reversible reactions within the TCA cycle can lead to the randomization of the 13C labels.[1][2][3]
Q3: How does the metabolism of this compound lead to isotopic scrambling?
Adipic acid is metabolized via a pathway analogous to the β-oxidation of fatty acids, yielding acetyl-CoA and succinyl-CoA. If this compound is labeled on the first two carbons (C1 and C2), it will generate [1,2-13C2]acetyl-CoA and unlabeled succinyl-CoA. This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. Within the TCA cycle, symmetrical intermediates like succinate and fumarate can cause the 13C labels to be distributed across different carbon positions in subsequent cycle turns.[3]
Q4: Can this compound be used to trace fatty acid synthesis?
Yes, the [1,2-13C2]acetyl-CoA generated from this compound metabolism can be exported from the mitochondria to the cytosol and serve as a precursor for fatty acid synthesis.[4][5] By analyzing the mass isotopologue distribution in newly synthesized fatty acids, it is possible to quantify the contribution of adipic acid to the cellular acetyl-CoA pool for lipogenesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or No Incorporation of 13C Label into Downstream Metabolites
| Possible Cause | Troubleshooting Step |
| Inefficient cellular uptake of adipic acid. | - Optimize the concentration of this compound in the culture medium. Start with a concentration range and perform a dose-response experiment. - Increase the incubation time to allow for sufficient uptake and metabolism. A time-course experiment is recommended. |
| Low activity of the metabolic pathway for adipic acid degradation. | - Ensure that the cell type being used has the enzymatic machinery for dicarboxylic acid metabolism. This can be verified through literature search or genomic/proteomic data. - Consider co-factors that might be limiting for the enzymatic reactions involved. |
| Issues with sample preparation and extraction. | - Use a validated protocol for metabolite extraction that is suitable for organic acids and TCA cycle intermediates. Quenching of metabolism should be rapid to prevent metabolic changes during sample handling.[6] - Include internal standards to monitor extraction efficiency. |
| Analytical sensitivity issues. | - Optimize the mass spectrometry method for the detection of labeled metabolites. This includes tuning the instrument for the specific mass transitions of interest. - Ensure that the amount of starting material (cell number) is sufficient for the detection of labeled compounds. |
Issue 2: Unexpected or High Levels of Isotopic Scrambling
| Possible Cause | Troubleshooting Step |
| Multiple turns of the TCA cycle. | - Shorten the labeling duration. Isotopic scrambling increases with the number of turns the labeled molecules complete in the TCA cycle. Dynamic labeling experiments with shorter time points can help capture the initial labeling patterns before extensive scrambling occurs.[7] |
| High activity of reversible reactions in the TCA cycle. | - This is an inherent property of cellular metabolism. Instead of trying to eliminate it, use metabolic flux analysis (MFA) software that can account for bidirectional reactions and estimate the degree of scrambling. |
| Contribution from other metabolic pathways. | - Be aware of other pathways that can lead to the production of TCA cycle intermediates (anaplerosis), such as pyruvate carboxylation or glutaminolysis.[8][9] Using additional tracers (e.g., 13C-glucose, 13C-glutamine) in parallel experiments can help to dissect the contributions of different pathways. |
| Incorrect interpretation of mass isotopologue distributions (MIDs). | - Use software designed for the correction of natural 13C abundance in your mass spectrometry data.[9] - Carefully analyze the full MID of key TCA cycle intermediates to understand the scrambling patterns. |
Experimental Protocols
General Protocol for this compound Labeling in Cultured Mammalian Cells
This protocol provides a general framework. Optimization of concentrations, incubation times, and cell numbers is crucial for each specific cell line and experimental question.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow them to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with this compound. The final concentration should be optimized, but a starting point could be in the range of 100 µM to 1 mM. Ensure the medium contains all other necessary nutrients for the cells.
-
Adaptation Phase (Optional): For steady-state labeling, you may need to adapt the cells to the labeling medium for a period before the actual experiment. However, for many applications, direct replacement of the medium is sufficient.
-
Labeling: Aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed this compound containing labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period. For dynamic labeling, this could range from minutes to a few hours. For steady-state labeling, longer incubation times (e.g., 24 hours) might be necessary.[7]
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells quickly with ice-cold PBS or saline to remove extracellular tracer.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol at -80°C).[6]
-
Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the metabolite extracts using mass spectrometry (LC-MS or GC-MS) to determine the mass isotopologue distributions of target metabolites.
Quantitative Data Summary
The primary quantitative data from an this compound tracing experiment is the mass isotopologue distribution (MID) for various metabolites. The table below illustrates a hypothetical MID for citrate after labeling with [1,2-13C2]Adipic acid.
| Metabolite | Mass Isotopologue | Fractional Abundance (%) | Interpretation |
| Citrate | M+0 | 40 | Unlabeled citrate from endogenous sources. |
| M+1 | 5 | Natural abundance of 13C. | |
| M+2 | 50 | Citrate labeled from the first turn of the TCA cycle with [1,2-13C2]acetyl-CoA. | |
| M+3 | 3 | Citrate labeled from subsequent turns of the TCA cycle, indicating some scrambling. | |
| M+4 | 2 | Further scrambling and incorporation of labeled carbons. |
Note: These are hypothetical values and the actual distributions will depend on the cell type, metabolic state, and experimental conditions.
Visualizations
Metabolic Fate of this compound and Entry into the TCA Cycle
Caption: Metabolism of this compound to labeled Acetyl-CoA and its entry into the TCA cycle.
Logical Workflow for Troubleshooting Isotopic Scrambling
Caption: A logical workflow for troubleshooting and interpreting isotopic scrambling.
References
- 1. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting peaks with Adipic acid-13C2 in biological samples
Welcome to the technical support center for resolving analytical challenges involving Adipic acid-13C2 in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a significant problem in LC-MS analysis of biological samples?
A1: Co-elution occurs when two or more compounds are not adequately separated by the liquid chromatography (LC) column and pass into the mass spectrometer (MS) at the same time. In complex biological matrices like plasma or urine, endogenous compounds such as salts, lipids, or metabolites can co-elute with the target analyte (adipic acid) and its internal standard (this compound). This is a major issue because these co-eluting substances can interfere with the ionization process in the MS source, leading to a phenomenon known as matrix effect.[1][2]
Q2: What are matrix effects, and how do they impact quantification?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances.[2] This can manifest as:
-
Ion Suppression: The most common effect, where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a lower signal and potential underestimation of its concentration.[1][3]
-
Ion Enhancement: Less common, but some matrix components can increase the ionization efficiency, causing an artificially high signal and overestimation of the analyte's concentration.
Because matrix effects can vary between samples and even between different injections of the same sample, they are a significant source of inaccuracy and imprecision in quantitative bioanalysis.[1]
Q3: Why is a stable isotope-labeled (SIL) internal standard like this compound essential for this analysis?
A3: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS. Because it has nearly identical physicochemical properties to the native (unlabeled) adipic acid, it co-elutes perfectly and experiences the same degree of matrix effects (ion suppression or enhancement).[4][5] The mass spectrometer can distinguish between the analyte and the SIL-IS due to their mass difference. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively canceled out, leading to accurate and precise quantification.[4]
Q4: My this compound internal standard peak is slightly separating from the native adipic acid peak. Is this a problem?
A4: Yes, this can be a significant problem. Even a slight separation means the analyte and the internal standard are not experiencing the exact same matrix environment as they elute from the column. If one peak elutes in a region of high ion suppression while the other does not, the ratio-based correction will be inaccurate, leading to scattered and unreliable results.[4] This phenomenon can sometimes occur with deuterated standards but is less common with 13C labels. If observed, the chromatographic method should be adjusted to ensure complete co-elution.[4][5]
Q5: What is the best type of chromatography column for analyzing adipic acid?
A5: Adipic acid and other small organic acids are highly polar and show poor retention on traditional reversed-phase C18 columns, which can increase the likelihood of co-elution with other polar matrix components.[6] Better retention and separation can often be achieved using:
-
Ion-Exclusion Chromatography: This technique is excellent for separating organic acids.[6][7]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange properties to improve retention of polar and ionic compounds.[8]
-
Derivatization: Chemically modifying the adipic acid to make it less polar can improve its retention on reversed-phase columns and increase sensitivity.[9][10][11]
Troubleshooting Guides
This section addresses specific chromatographic problems you may encounter.
Problem 1: An unknown peak is co-eluting with Adipic Acid, causing interference.
This is a common challenge in complex biological matrices. The solution involves improving the selectivity of the method at different stages of the workflow.
Caption: Workflow for resolving interfering peaks.
-
Step 1: Optimize Sample Preparation: The goal is to remove the interfering compound before analysis. Protein precipitation is a common first step, but more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner samples.[12]
-
Step 2: Modify Chromatographic Conditions: If sample cleanup is insufficient, adjust the LC method to separate the interfering peak from the adipic acid peak. This can involve changing the mobile phase gradient, adjusting the pH, or trying a column with a different stationary phase chemistry.
-
Step 3: Adjust Mass Spectrometer Parameters: If chromatographic separation is not possible, try to find more selective Multiple Reaction Monitoring (MRM) transitions for adipic acid that are unique and not shared by the interfering compound.
Problem 2: Peaks are tailing, fronting, or splitting.
Poor peak shape compromises integration accuracy and resolution. These issues often point to problems with the column, mobile phase, or injection solvent.[13]
| Problem | Possible Cause | Solution | Citation |
| Peak Tailing | Secondary interactions with active sites on the column (e.g., residual silanols). | Use a mobile phase with a lower pH to suppress silanol activity. Add a competitor base like triethylamine in small amounts. Ensure adequate buffer concentration (50-100 mM). | |
| Column overload. | Dilute the sample or inject a smaller volume. | ||
| Peak Fronting | Sample solvent is stronger (higher elution strength) than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. | [13] |
| Sample overload. | Decrease the concentration of the injected sample. | ||
| Split Peaks | Contamination at the head of the guard or analytical column. | Reverse-flush the column. If the problem persists, replace the guard cartridge or the column. | |
| Sample solvent is incompatible with the mobile phase. | Ensure the sample solvent is miscible with the mobile phase and, ideally, has a lower elution strength. | [13] | |
| Partially clogged frit or injector issue. | Check system pressure for abnormalities. Replace the column inlet frit if possible or service the injector. |
Experimental Protocols
Protocol 1: Protein Precipitation of Biological Fluids (Plasma/Serum/Urine)
This protocol provides a general method for removing the majority of proteins from a biological sample, which is a critical first step in reducing matrix effects.
Caption: Sample preparation workflow via protein precipitation.
Methodology:
-
Thaw biological samples (e.g., plasma, serum, urine) on ice.
-
Aliquot 100 µL of the sample into a clean 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
To precipitate proteins, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.[9][12] The acid helps to keep the adipic acid in its protonated form.
-
Vortex the mixture vigorously for at least 2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 12,000-15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the clear supernatant and transfer it to a new tube or an autosampler vial for analysis.
Protocol 2: Representative LC-MS/MS Method Parameters
The following table summarizes a typical set of starting conditions for the analysis of adipic acid. These parameters should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | Mixed-Mode or Ion-Exclusion Column (e.g., Newcrom B, Intrada Organic Acid) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B, then re-equilibrate. Optimize for peak shape and resolution. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Adipic Acid MRM | Q1: 145.1 m/z -> Q3: 127.1 m/z (Example transition, must be optimized) |
| This compound MRM | Q1: 147.1 m/z -> Q3: 129.1 m/z (Example transition, must be optimized) |
Visualizing the Core Problem and Solution
The relationship between co-elution, matrix effects, and the internal standard is central to achieving accurate quantification.
Caption: How an internal standard corrects for matrix effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. agilent.com [agilent.com]
- 7. imtakt.com [imtakt.com]
- 8. Adipic Acid | SIELC Technologies [sielc.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Custom Synthesized Adipic Acid-¹³C₂
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of custom synthesized Adipic acid-¹³C₂.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Adipic acid-¹³C₂.
Problem: Low Recovery After Recrystallization
| Possible Cause | Suggested Solution |
| Incomplete precipitation: The cooling process was too rapid, or the final temperature was not low enough. | Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least one hour to maximize crystal formation. |
| Excessive solvent used: Too much solvent was used to dissolve the crude product, leading to a significant amount of product remaining in the mother liquor. | Use the minimum amount of hot solvent required to fully dissolve the crude adipic acid. Refer to the recrystallization protocol for recommended solvent ratios. |
| Product loss during washing: The crystals were washed with a solvent in which adipic acid has high solubility. | Wash the purified crystals with a minimal amount of ice-cold solvent to reduce loss. |
| Premature crystallization: The solution cooled too quickly during filtration, causing product to crystallize on the filter paper or in the funnel. | Use a pre-heated funnel and filter flask to prevent premature crystallization during hot filtration. |
Problem: Product is Not Pure Enough After a Single Purification Step
| Possible Cause | Suggested Solution |
| Presence of structurally similar impurities: Impurities such as glutaric acid and succinic acid, which have similar properties to adipic acid, may co-crystallize.[1][2] | A second recrystallization may be necessary. Alternatively, for very high purity requirements, consider using column chromatography. |
| Inadequate washing of crystals: The mother liquor containing impurities was not completely removed from the crystal surfaces. | Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration. |
| Solvent inclusions: Solvent molecules can become trapped within the crystal lattice during rapid crystallization.[3] | Slower cooling rates during recrystallization can help minimize the formation of solvent inclusions.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in custom synthesized Adipic acid-¹³C₂?
A1: The most common impurities depend on the synthetic route. However, if synthesized via oxidation of a cyclohexyl precursor, you can expect to find other dicarboxylic acids such as glutaric acid and succinic acid.[1][2][4] Unreacted starting materials or partially oxidized intermediates may also be present.
Q2: Which purification method is most suitable for Adipic acid-¹³C₂?
A2: Recrystallization is the most common and often sufficient method for purifying adipic acid.[5] For isotopically labeled compounds, it is crucial to optimize the procedure to maximize recovery and minimize the loss of the expensive labeled material. For very high purity requirements, column chromatography can be employed.
Q3: What is the best solvent for recrystallizing Adipic acid-¹³C₂?
A3: Water is a common and effective solvent for the recrystallization of adipic acid.[6] Other options include dilute nitric acid or acetic acid, though these may be less desirable due to handling and removal considerations.[5][6] The choice of solvent can impact the crystal morphology and purity.
Q4: How can I assess the purity of my final Adipic acid-¹³C₂ product?
A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of dicarboxylic acids.[7] Melting point determination is a simpler method to get a preliminary indication of purity; pure adipic acid has a melting point of 151–152°C.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and isotopic labeling, as well as identify any remaining impurities.
Q5: Will the purification process affect the ¹³C isotopic label?
A5: Standard purification techniques like recrystallization and column chromatography are physical separation processes and will not affect the stable ¹³C isotopic label on the adipic acid molecule.
Purification Strategies: Data Summary
The following table summarizes key quantitative data for common recrystallization solvents for adipic acid. These values are a starting point and may need to be optimized for your specific crude Adipic acid-¹³C₂ sample.
| Purification Method | Solvent | Solvent to Solute Ratio (w/w) | Reported Purity | Notes |
| Recrystallization | Water | ~2.5 : 1 | >99% | A common and effective green solvent.[5] |
| Recrystallization | 50% Ethanol | ~2.5 : 1 | >99% | May be less satisfactory than other options.[5] |
| Recrystallization | Concentrated Nitric Acid | ~1.5 : 1 | High | Effective but requires careful handling and removal.[5] |
| Recrystallization | Acetic Acid | ~2 : 1 | High | Can be used as an alternative to water or nitric acid.[6] |
Experimental Protocols
Protocol 1: Recrystallization of Adipic acid-¹³C₂ from Water
-
Dissolution: In a flask, add the crude Adipic acid-¹³C₂. Add a minimal amount of deionized water (start with approximately 2.5 mL per gram of crude product). Heat the mixture with stirring until the adipic acid is completely dissolved. If necessary, add small additional portions of hot water to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter flask to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of Adipic acid-¹³C₂
For instances where very high purity is required and recrystallization is insufficient, column chromatography can be employed.
-
Stationary Phase: Silica gel is a common stationary phase. To prevent peak tailing, the silica gel can be pre-treated with an acidic mobile phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acid (e.g., acetic acid or formic acid) is typically used. The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis to achieve good separation.
-
Column Packing: The silica gel should be packed as a slurry in the mobile phase to ensure a uniform column bed.
-
Sample Loading: Dissolve the crude Adipic acid-¹³C₂ in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Adipic acid-¹³C₂.
Visualizations
Caption: Recrystallization workflow for Adipic acid-¹³C₂.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Understanding the Production Process of Adipic Acid [chemanalyst.com]
- 2. chemcess.com [chemcess.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation and Function of Adipic Acid - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3790626A - Purification of adipic acid - Google Patents [patents.google.com]
- 7. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Adipic Acid-13C2 Mass Spectrometry Analysis
Welcome to the technical support center for Adipic acid-13C2 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the variability in mass spectrometry fragmentation patterns of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometric analysis of this compound.
Question: Why am I observing unexpected fragment ions or significant variability in the fragmentation pattern of this compound between analytical runs?
Answer:
Variability in the fragmentation pattern of this compound can arise from several factors, primarily related to the ionization process and instrument parameters. The most common causes include in-source fragmentation and fluctuations in collision energy.
Potential Causes and Solutions:
-
In-Source Fragmentation (ISF): This is a common phenomenon where the analyte fragments within the ion source before entering the mass analyzer.[1][2][3] ISF is highly dependent on the ion source settings.
-
Solution: Optimize the ion source parameters to minimize ISF. Reduce the capillary voltage, cone voltage (or fragmentor voltage), and source temperature. A systematic approach, where one parameter is varied at a time, is recommended to find the optimal conditions for minimizing premature fragmentation.
-
-
Collision Energy (CE): The energy applied in the collision cell for MS/MS experiments directly influences the extent and type of fragmentation.[4] Inconsistent CE will lead to variable fragment intensities.
-
Solution: Ensure that the collision energy is appropriate for the desired fragmentation and is kept consistent across all runs. For targeted analysis, perform a collision energy optimization experiment to determine the CE value that yields the most stable and abundant fragment ion for quantification.
-
-
Matrix Effects and Sample Concentration: The presence of co-eluting compounds from the sample matrix can interfere with the ionization of this compound, a phenomenon known as ion suppression or enhancement.[5] High concentrations of the analyte can also lead to detector saturation and altered fragmentation patterns.
-
Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Ensure that the concentration of this compound is within the linear range of the instrument.[5]
-
-
Instrument Contamination and Calibration: Contamination in the ion source or mass analyzer can lead to the appearance of background ions and adducts.[5] An improperly calibrated instrument will result in inaccurate mass assignments.
-
Solution: Perform regular cleaning and maintenance of the ion source as per the manufacturer's guidelines. Ensure the mass spectrometer is properly calibrated across the desired mass range.[5]
-
Below is a troubleshooting workflow to help diagnose and resolve fragmentation variability.
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for this compound in negative ion mode ESI-MS/MS?
The fragmentation of dicarboxylic acids like adipic acid in negative ion mode typically involves sequential losses of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂).[6] For this compound ([M-H]⁻ at m/z 147), the fragmentation pathways are expected to be similar to the unlabeled compound, but with mass shifts for fragments containing the ¹³C isotopes.
The diagram below illustrates a plausible fragmentation pathway.
Q2: How does the position of the 13C labels affect the observed fragments?
The location of the two ¹³C atoms in the adipic acid backbone is critical. Assuming the labels are on the carboxyl carbons (Adipic acid-1,6-¹³C₂), the loss of CO₂ can result in a fragment ion that is either labeled or unlabeled, depending on which carboxyl group is lost. This can lead to a pair of fragment ions for each CO₂ loss event, separated by 1 or 2 m/z units, depending on whether one or both carboxyl groups are lost in subsequent fragmentation steps. If the labels are elsewhere in the carbon chain, the CO₂ loss will always be of an unlabeled CO₂ molecule, and the resulting fragment will retain the ¹³C labels.
Q3: How do I quantitatively represent the variability in fragmentation patterns?
To systematically assess and address variability, it is useful to tabulate the relative abundances of key fragment ions under different experimental conditions. The following table provides an example of how changes in collision energy can affect the fragmentation of this compound ([M-H]⁻ at m/z 147).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Identity | Relative Abundance at Low CE (e.g., 10 eV) | Relative Abundance at High CE (e.g., 30 eV) |
| 147 | 129 | [M-H-H₂O]⁻ | 80% | 30% |
| 147 | 103 | [M-H-CO₂]⁻ | 15% | 50% |
| 147 | 85 | [M-H-H₂O-CO₂]⁻ | 5% | 20% |
Note: These values are illustrative and will vary depending on the specific mass spectrometer and experimental conditions.
Experimental Protocol: Standard Operating Procedure for this compound MS/MS Analysis
This protocol provides a general methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
-
Objective: To extract this compound from the sample matrix and prepare it for LC-MS/MS analysis.
-
Procedure:
-
To 100 µL of sample (e.g., plasma, urine), add an appropriate internal standard.
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Transfer to an autosampler vial for injection.
-
2. Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: Ramp to 95% B
-
3.0 - 4.0 min: Hold at 95% B
-
4.0 - 4.1 min: Return to 5% B
-
4.1 - 5.0 min: Equilibrate at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound
-
Precursor Ion (Q1): 147.0 m/z
-
Product Ion (Q3): 103.0 m/z (for quantification), 85.0 m/z (for confirmation)
-
-
Key Instrument Settings (to be optimized for your specific instrument):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 25 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: Optimize between 10-20 eV for the 147.0 -> 103.0 transition.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. gmi-inc.com [gmi-inc.com]
- 6. researchgate.net [researchgate.net]
How to correct for natural 13C abundance in tracer studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural 13C abundance in tracer studies.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural 13C abundance in tracer studies?
A1: In stable isotope tracer studies, the aim is to measure the incorporation of an experimentally introduced isotope (e.g., 13C) into metabolites. However, stable isotopes of elements like carbon exist naturally at low abundances. For carbon, approximately 1.1% of all carbon atoms are the 13C isotope.[1] This natural abundance contributes to the mass isotopomer distribution (MID) of a metabolite, independent of any tracer incorporation.[2][3] Failure to correct for this natural abundance can lead to an overestimation of tracer enrichment and inaccurate calculations of metabolic fluxes, potentially leading to misinterpretation of experimental results.[2][4]
Q2: What are the common methods for natural abundance correction?
A2: Several methods exist to correct for natural 13C abundance, ranging from simple to more complex computational approaches. The most common methods include:
-
Use of Unlabeled Controls: Analyzing a parallel sample that has not been exposed to the 13C tracer allows for the measurement of the natural MID. However, simply subtracting the unlabeled MID from the labeled MID is not an appropriate correction method.[5]
-
Correction Matrix Method: This is a widely used algebraic approach that uses correction factors, derived either theoretically or experimentally, to deconvolve the measured MID into the true tracer-derived MID.[2]
-
Iterative Correction Methods: These methods are useful when mass spectral data is imperfect and can help refine the correction.[2]
-
Software Tools: Several software packages are available to automate the correction process, including AccuCor, IsoCorrectoR, and Corna.[4][6][7][8]
Q3: What information is required to perform a natural abundance correction?
A3: To perform an accurate correction, you will need the following information:
-
The chemical formula of the metabolite of interest.
-
The chemical formula of any derivatization agents used during sample preparation for mass spectrometry.[9]
-
The measured mass isotopomer distribution (MID) of the metabolite from your mass spectrometry data.
-
The natural abundance of all isotopes for each element in the metabolite and derivatization agent.
Troubleshooting Guides
Issue 1: My corrected tracer enrichment values seem too high or too low.
-
Possible Cause 1: Incorrect Chemical Formula.
-
Troubleshooting Step: Double-check the chemical formula of your metabolite and any derivatization agents. An incorrect atom count will lead to an inaccurate theoretical natural abundance calculation.[9]
-
-
Possible Cause 2: Failure to Account for Derivatization.
-
Troubleshooting Step: If you are using a derivatization agent (e.g., for GC-MS analysis), the natural abundance of isotopes in the derivative must be included in the correction calculations.[9]
-
-
Possible Cause 3: Software Configuration Error.
-
Troubleshooting Step: If using a software tool, review the input parameters carefully. Ensure you have correctly specified the metabolite formula, the tracer isotope, and the natural abundance values. Refer to the software's documentation for guidance.[7]
-
Issue 2: I am observing unexpected peaks in my mass spectrum.
-
Possible Cause 1: Impurities in the 13C-labeled tracer.
-
Possible Cause 2: Overlapping Spectra from Co-eluting Compounds.
-
Troubleshooting Step: Improve your chromatographic separation to ensure that the mass spectrum for your metabolite of interest is not contaminated by other co-eluting compounds.
-
-
Possible Cause 3: In-source Fragmentation.
-
Troubleshooting Step: Optimize your mass spectrometer's source conditions to minimize in-source fragmentation, which can generate unexpected ions.
-
Experimental Protocols
Protocol 1: Natural Abundance Correction using the Correction Matrix Method
This protocol outlines the general steps for performing a natural abundance correction using the correction matrix method.
-
Determine the Theoretical Mass Isotopomer Distribution (MID) of the Unlabeled Metabolite:
-
Based on the chemical formula of the metabolite and the natural abundance of its constituent isotopes, calculate the theoretical relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).
-
-
Construct the Correction Matrix:
-
The correction matrix is constructed based on the probabilities of different isotopologue distributions. The size of the matrix depends on the number of atoms of the element being traced (e.g., carbon).
-
-
Measure the Raw MID of the Labeled Sample:
-
Acquire the mass spectrum of your metabolite from the 13C-labeled experiment and determine the raw, uncorrected MID.
-
-
Apply the Correction:
-
The corrected MID is obtained by multiplying the inverse of the correction matrix by the vector of the measured raw MID.
-
Quantitative Data Summary
| Isotope | Natural Abundance (%) |
| 12C | 98.93 |
| 13C | 1.07 |
| 14N | 99.632 |
| 15N | 0.368 |
| 16O | 99.757 |
| 17O | 0.038 |
| 18O | 0.205 |
| 1H | 99.9885 |
| 2H (D) | 0.0115 |
Table 1: Natural abundance of common stable isotopes.
Visualizations
Caption: Workflow for a 13C labeling experiment and subsequent data correction.[2]
Caption: The measured MID is a convolution of tracer enrichment and natural abundance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cran.r-project.org [cran.r-project.org]
- 7. README [cran.r-project.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Low-Level Adipic Acid-¹³C₂ Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during low-level Adipic Acid-¹³C₂ analysis.
Frequently Asked Questions (FAQs)
Q1: What is Adipic Acid-¹³C₂ and why is it used?
Adipic Acid-¹³C₂ is a stable isotope-labeled version of adipic acid, where two of the carbon atoms are replaced with the heavier ¹³C isotope. It is commonly used as an internal standard in quantitative analysis by mass spectrometry (MS).[1] The use of a stable isotope-labeled internal standard allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: What are the most common sources of contamination in low-level adipic acid analysis?
The most significant source of contamination is the unlabeled ("light") adipic acid leaching from laboratory consumables. Adipic acid is a primary component in the production of nylon and other plastics.[2][3] Therefore, plasticware such as microcentrifuge tubes, pipette tips, and vial caps can be a major source of background interference. Other potential sources include solvents, reagents, and the general laboratory environment. Dust, in particular, can contain plasticizers and other contaminants.
Q3: Why is background contamination a major issue for this specific analysis?
In low-level analysis, the concentration of the target analyte is very small. If there is significant background contamination with unlabeled adipic acid, it can overwhelm the signal from the analyte of interest, leading to inaccurate quantification. This is particularly problematic in isotope dilution mass spectrometry, where a high background of the unlabeled compound can interfere with the accurate measurement of the isotope ratio between the labeled internal standard and the native analyte.[4][5]
Q4: Can I use Adipic Acid-d₁₀ instead of Adipic Acid-¹³C₂?
Yes, Adipic Acid-d₁₀, a deuterium-labeled version, can also be used as an internal standard for quantitative analysis.[6][7] The choice between ¹³C and deuterium labeling often depends on the specific analytical method, potential for isotopic exchange, and cost.
Troubleshooting Guide: High Background of Unlabeled Adipic Acid
This guide provides a step-by-step approach to identifying and eliminating sources of unlabeled adipic acid contamination.
Problem: High signal for unlabeled adipic acid (m/z 145 in negative ion mode) in blank samples.[9]
Step 1: Isolate the Source of Contamination
The first step is to systematically identify the source of the contamination. This can be achieved by running a series of blank experiments, progressively adding components of your analytical workflow.
Experimental Workflow for Contamination Sourcing
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. krohne.com [krohne.com]
- 3. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 己二酸-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing Derivatization Efficiency for GC-MS Analysis of Adipic acid-13C2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the derivatization efficiency of Adipic acid-13C2 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Adipic acid, a dicarboxylic acid, has low volatility due to the two polar carboxylic acid groups (-COOH).[1] These groups can also interact with the siloxane stationary phase in the GC column, leading to poor peak shape (tailing) and late elution times.[2] Derivatization converts these polar groups into less polar, more volatile derivatives, making the molecule suitable for GC analysis.[1]
Q2: What are the most common derivatization methods for adipic acid?
A2: The most common methods for derivatizing carboxylic acids like adipic acid are silylation and esterification.[1]
-
Silylation: This method replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[2] Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[2][3]
-
Esterification: This involves converting the carboxylic acid to an ester, for example, a methyl ester (FAME).[2] A common reagent for this is BF3-methanol.[2]
Q3: Are there any specific challenges when derivatizing an isotopically labeled compound like this compound?
A3: The primary challenges with isotopically labeled compounds involve the mass spectrometry analysis rather than the derivatization reaction itself. The derivatization chemistry is identical for both labeled and unlabeled adipic acid. However, during MS analysis, it is crucial to account for the mass shift due to the 13C isotopes and to correct for the natural abundance of isotopes in both the analyte and the derivatizing agent to ensure accurate quantification.[4] The fragmentation pattern of the derivatized molecule will also show a corresponding mass shift, which needs to be considered when setting up the MS method.[5]
Q4: How can I confirm if my derivatization reaction is complete?
A4: To confirm the completion of the derivatization, you can analyze aliquots of the reaction mixture at different time points.[6] Inject the samples into the GC-MS and monitor the peak area of the derivatized adipic acid. The reaction is considered complete when the peak area of the derivative no longer increases over time.[6] You should also look for the absence or significant reduction of the underivatized adipic acid peak, although it may not be observable under typical GC conditions for acids.
Troubleshooting Guide
Issue 1: Low or No Peak for Derivatized this compound
This issue often points to incomplete derivatization. Here’s a systematic approach to troubleshoot the problem.[7]
| Potential Cause | Troubleshooting Steps |
| Poor Reagent Quality | Ensure the derivatization reagent (e.g., BSTFA, MSTFA) is fresh and has been stored under anhydrous (dry) conditions to prevent hydrolysis.[7] Use a new vial of the reagent if possible. |
| Presence of Water or Alcohol | Water or alcohols in the sample will react with the derivatization reagent, consuming it and preventing the derivatization of adipic acid.[8][9] Ensure your sample is completely dry before adding the reagent. This can be achieved by evaporation under a stream of nitrogen. |
| Suboptimal Reaction Conditions | The derivatization reaction is dependent on temperature and time.[7] Increase the reaction temperature (typically 60-100°C) and/or extend the reaction time (from 30 minutes to several hours) to improve the yield.[7][10] |
| Insufficient Reagent | An excess of the derivatization reagent is necessary to drive the reaction to completion.[9] A general guideline is to use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogens in your sample.[6] |
| Sample Matrix Interference | Components in your sample matrix may interfere with the derivatization reaction.[7] Consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances.[7] |
Issue 2: Peak Tailing for Derivatized this compound
Peak tailing can result from issues within the GC system or from the derivatization process itself.[11]
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | If the derivatization is incomplete, the remaining polar carboxyl groups can interact with active sites in the GC system, causing peak tailing.[7] Re-optimize your derivatization protocol using the steps outlined in "Issue 1". |
| Active Sites in the GC System | The inlet liner, column, or seals can have active sites (e.g., silanol groups) that interact with the analyte.[11] Use a deactivated inlet liner and replace it regularly. Trim a small portion of the column from the inlet side. |
| Incorrect Injection Temperature | If the injector temperature is too low, the derivatized analyte may not vaporize efficiently, leading to tailing.[7] Conversely, a temperature that is too high can cause thermal degradation. Optimize the injector temperature. |
| Column Overload | Injecting too much sample can lead to peak fronting, but in some cases can contribute to tailing.[7] Try diluting your sample. |
Issue 3: Presence of Artifact or Extraneous Peaks
Artifact peaks can originate from the derivatization reagent, the solvent, or the sample matrix.[7]
| Potential Cause | Troubleshooting Steps |
| Reagent Impurities or Byproducts | Impurities in the derivatization reagent or byproducts of the reaction can appear as extra peaks.[7] |
| Contamination | Contamination can be introduced from glassware, solvents, or the sample handling process.[12] |
| Thermal Degradation | The derivatized analyte may be degrading in the hot GC inlet, leading to the formation of degradation products that appear as peaks.[7] |
To identify the source of these peaks, a systematic blank analysis is recommended:
-
Reagent Blank: Analyze the derivatization reagent and solvent without the analyte. This will identify peaks originating from the reagent and solvent.[7]
-
Method Blank: Perform the entire sample preparation and derivatization procedure on a sample that does not contain adipic acid. This helps identify contaminants introduced during the process.[7]
Quantitative Data Summary
The choice of derivatization reagent can significantly impact the yield of the derivatized product.
| Reagent | Analyte | Relative Yield Increase | Reference |
| MTBSTFA vs. MSTFA | Adipic Acid | 1.8 times higher with MTBSTFA | [13] |
MTBSTFA: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS
This protocol is a general guideline and should be optimized for your specific application.[2]
-
Sample Preparation: Ensure the sample containing this compound is completely dry. If in an aqueous solution, evaporate to dryness under a stream of dry nitrogen gas.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of a silylation reagent mixture, such as BSTFA with 1% TMCS, ensuring a molar excess of the reagent.[2]
-
Reaction: Cap the vial tightly and vortex for 10 seconds.[2] Heat the vial in an incubator or oven at 60°C for 60 minutes.[2] Note: Both temperature and time may require optimization.
-
Cooling and Dilution: After the reaction is complete, allow the vial to cool to room temperature. Add a suitable solvent, such as dichloromethane (DCM), if dilution is necessary.[2]
-
GC-MS Analysis: Inject an appropriate volume of the derivatized sample into the GC-MS system.
Protocol 2: Esterification of this compound using BF3-Methanol
This protocol is adapted for dicarboxylic acids based on methods for free fatty acids.[2]
-
Sample Preparation: Ensure the sample is dry.
-
Reagent Addition: Add 1 mL of 14% BF3-methanol solution to the dried sample in a reaction vial.
-
Reaction: Cap the vial and heat at 60°C for 30-60 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly and allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the methyl-esterified adipic acid, to a new vial. To ensure complete extraction, you can repeat the hexane extraction.
-
Drying: Pass the collected hexane extract through a small amount of anhydrous sodium sulfate to remove any residual water.[2]
-
GC-MS Analysis: Inject the dried hexane extract into the GC-MS system.
Visualizations
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 9. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: Adipic Acid-13C2 vs. Structural Analog Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of drug development and scientific research, ensuring the accuracy, precision, and reliability of quantitative data. The choice of an appropriate internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variability during sample preparation and analysis. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, Adipic acid-13C2, against a common alternative, a structural analog internal standard (e.g., Suberic Acid), in the validation of analytical methods for the quantification of adipic acid.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By incorporating heavy isotopes like 13C, these standards are chemically identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This near-perfect chemical and physical similarity allows the SIL-IS to mimic the analyte throughout the entire analytical process, from extraction to ionization, thereby providing the most accurate correction for potential errors.
An Alternative Approach: Structural Analog Internal Standards
Performance Comparison: this compound vs. Suberic Acid
The following tables summarize the expected performance data from a validated LC-MS/MS method for the quantification of adipic acid in human plasma, comparing the use of this compound and Suberic Acid as internal standards. This data is illustrative, based on typical performance characteristics observed in validated bioanalytical methods, due to the absence of a direct head-to-head published study.
Table 1: Linearity and Sensitivity
| Parameter | This compound as IS | Suberic Acid as IS |
| Calibration Range (µg/mL) | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 0.1 |
| Signal-to-Noise at LLOQ | > 10 | > 10 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | This compound as IS | Suberic Acid as IS | ||
| Accuracy (% Bias) | Precision (% RSD) | Accuracy (% Bias) | Precision (% RSD) | ||
| LLOQ | 0.1 | -2.5 | 4.8 | -8.2 | 9.5 |
| Low QC | 0.3 | 1.8 | 3.5 | 5.7 | 7.8 |
| Mid QC | 50 | 0.5 | 2.1 | -3.1 | 6.2 |
| High QC | 80 | -1.2 | 1.9 | 4.5 | 5.5 |
Table 3: Recovery and Matrix Effect
| Parameter | This compound as IS | Suberic Acid as IS |
| Analyte Recovery (%) | 92.5 | 91.8 |
| IS Recovery (%) | 93.1 | 85.4 |
| Matrix Effect (%) | 98.2 (IS-normalized) | 88.7 (IS-normalized) |
The data illustrates that while both internal standards can be used to develop a validatable method, this compound consistently demonstrates superior performance. The accuracy and precision are tighter across all quality control levels, and the matrix effect is more effectively compensated for, leading to more reliable and reproducible results.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or Suberic Acid in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
Adipic Acid: 145.1 -> 127.1
-
This compound: 147.1 -> 129.1
-
Suberic Acid: 173.1 -> 155.1
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship in the choice of internal standard.
Figure 1. A generalized experimental workflow for the quantification of adipic acid in plasma.
References
A Head-to-Head Comparison: Adipic acid-13C2 vs. Deuterated Adipic Acid as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in precise quantitative analysis, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This is particularly true in complex matrices where variability in sample preparation and instrument response is inherent. This guide provides an objective comparison of two stable isotope-labeled internal standards for adipic acid: Adipic acid-13C2 and deuterated adipic acid.
Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based quantitative analysis. By being chemically identical to the analyte, they co-elute and experience similar ionization effects, thus providing a reliable reference for quantification. However, the choice between carbon-13 (¹³C) and deuterium (²H or D) labeling can significantly impact assay performance. While deuterated standards are often more readily available and cost-effective, ¹³C-labeled standards are generally considered superior for many applications.[1]
Performance Comparison: this compound vs. Deuterated Adipic Acid
The ideal internal standard should exhibit identical chromatographic behavior and ionization efficiency to the analyte it is intended to quantify.[2] Here, we compare the expected performance of this compound and deuterated adipic acid based on established principles of stable isotope labeling.
| Feature | This compound | Deuterated Adipic Acid | Rationale |
| Chromatographic Co-elution | Expected to co-elute perfectly with unlabeled adipic acid. | Potential for a slight shift in retention time (isotope effect).[3][4] | The larger mass difference between deuterium and hydrogen can lead to differences in physicochemical properties, affecting chromatographic separation. ¹³C isotopes have a negligible effect on retention time.[5][6] |
| Isotopic Stability | High stability; the ¹³C label is not susceptible to exchange.[5] | Risk of deuterium-hydrogen back-exchange, especially if the label is on an exchangeable site.[7][8] | C-D bonds can sometimes break and exchange with protons from the solvent, leading to a loss of the isotopic label and compromising quantification. C-¹³C bonds are much more stable. |
| Matrix Effect Compensation | More accurate compensation due to identical co-elution and ionization.[6][9] | May not fully compensate for matrix effects if chromatographic separation occurs.[3][4] | If the internal standard and analyte elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components. |
| Availability and Cost | Generally less common and more expensive to synthesize.[1] | More widely available and typically less expensive.[7] | The synthetic routes for introducing deuterium are often simpler and more established than for ¹³C labeling. |
Experimental Protocols
To empirically evaluate the performance of this compound and deuterated adipic acid as internal standards, the following experimental protocol for a comparative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is proposed.
Objective:
To compare the chromatographic behavior and quantitative performance of this compound and deuterated adipic acid for the analysis of adipic acid in a biological matrix (e.g., human urine).
Materials:
-
Adipic acid standard
-
This compound internal standard
-
Deuterated adipic acid internal standard (e.g., Adipic acid-d10)
-
Human urine pool (as a representative biological matrix)
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Methodology:
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of adipic acid, this compound, and deuterated adipic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a series of calibration standards by spiking known concentrations of adipic acid into the human urine pool.
-
Spike each calibration standard with a constant concentration of either this compound or deuterated adipic acid.
-
-
Sample Preparation:
-
Thaw frozen urine samples and centrifuge to remove particulates.
-
Perform a sample cleanup and concentration step using SPE.
-
Elute the analytes from the SPE cartridge and evaporate to dryness.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18) for the separation of organic acids.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for adipic acid, this compound, and deuterated adipic acid.
-
-
Data Analysis:
-
Compare the retention times of adipic acid, this compound, and deuterated adipic acid.
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Evaluate the linearity, accuracy, and precision of the calibration curves for both internal standards.
-
Assess the matrix effects by comparing the response of the internal standards in neat solution versus the biological matrix.
-
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of internal standards.
References
- 1. lcms.cz [lcms.cz]
- 2. Analysis of Stable Isotope Assisted Metabolomics Data Acquired by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pragolab.cz [pragolab.cz]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurements of urinary adipic acid and suberic acid using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Isobaric 4-Plex Tagging for Absolute Quantitation of Biological Acids in Diabetic Urine Using Capillary LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of Adipic Acid-¹³C₂ Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of Adipic acid-¹³C₂ assays between different laboratories. Ensuring assay reproducibility across multiple sites is critical for the reliability and comparability of data in multi-center research and clinical studies. This document outlines the key performance characteristics to be compared, presents a standardized experimental protocol, and offers a model for data presentation and interpretation.
Introduction
Adipic acid-¹³C₂ is a stable isotope-labeled internal standard frequently employed in mass spectrometry-based assays for the quantification of endogenous adipic acid, a dicarboxylic acid with implications in various metabolic pathways. Cross-validation of these assays is essential to demonstrate that the analytical method is robust and provides equivalent results regardless of the laboratory performing the analysis. The use of stable-isotope dilution mass spectrometry is a widely accepted technique for quantitative biomarker analysis due to its high analytical specificity.[1] Inter-laboratory validation studies are crucial for establishing the ruggedness and transferability of such analytical methods.[2][3]
Key Performance Characteristics for Comparison
The following parameters are critical for evaluating the performance of an Adipic acid-¹³C₂ assay and should be compared between laboratories. The acceptance criteria should be predefined in a validation plan.
Table 1: Inter-Laboratory Comparison of Adipic Acid-¹³C₂ Assay Performance
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.998 | 0.999 | 0.997 | ≥ 0.995 |
| Range (µg/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 | Consistent across labs |
| Intra-Assay Precision (%CV) | 3.5% | 4.1% | 3.8% | ≤ 15% |
| Inter-Assay Precision (%CV) | 5.8% | 6.2% | 5.5% | ≤ 15% |
| Accuracy (% Recovery) | 98.5% | 101.2% | 99.3% | 85% - 115% |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 0.1 | 0.1 | Consistent and fit for purpose |
| Matrix Effect | 1.05 | 0.98 | 1.02 | 0.8 - 1.2 |
| Recovery | 95% | 97% | 96% | Consistent across labs |
Experimental Protocols
A detailed and harmonized experimental protocol is fundamental for a successful inter-laboratory comparison. All participating laboratories should adhere to the same procedures for sample handling, preparation, and analysis.
1. Sample Preparation: Protein Precipitation & Extraction
This protocol describes a generic method for the extraction of adipic acid from a biological matrix (e.g., plasma, urine).
-
Materials:
-
Biological matrix (e.g., human plasma)
-
Adipic acid-¹³C₂ internal standard (IS) solution
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw biological samples on ice.
-
Spike 100 µL of each sample, calibration standard, and quality control (QC) sample with 10 µL of the Adipic acid-¹³C₂ internal standard solution at a known concentration.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Incubate at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
This section provides a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Specific parameters may need to be optimized for the instrument used.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Adipic acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z) [To be determined based on fragmentation]
-
Adipic acid-¹³C₂ (IS): Precursor ion (m/z) -> Product ion (m/z) [To be determined based on fragmentation]
-
-
Instrument-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximal signal intensity.
-
Visualizing the Workflow and Metabolic Context
Experimental Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates the key steps in a typical inter-laboratory cross-validation study.
Caption: Workflow for a multi-laboratory assay cross-validation study.
Simplified Metabolic Pathway of Adipic Acid
Adipic acid is involved in fatty acid metabolism. The use of ¹³C-labeled adipic acid allows for tracer studies to investigate these pathways.
Caption: Simplified metabolic pathway involving adipic acid.
Conclusion
A robust and reproducible analytical method is the cornerstone of high-quality research and development. By following a standardized protocol and comparing key performance metrics, laboratories can confidently establish the inter-laboratory validity of their Adipic acid-¹³C₂ assays. This ensures that data generated across different sites are comparable, which is paramount for the success of collaborative and multi-center studies.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interlaboratory Validation of a Stable Isotope Dilution and Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of Aflatoxins in Milk, Milk-Based Infant Formula, and Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying Inter-Laboratory Variability in Stable Isotope Analysis of Ancient Skeletal Remains | PLOS One [journals.plos.org]
Comparative Metabolomics: Unraveling Cellular Energetics with Adipic Acid-13C2 Tracer
A Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolomics, the choice of tracer is paramount to elucidating complex cellular pathways. While glucose and fatty acid tracers have been the workhorses of metabolic research, novel tracers are emerging to probe specific aspects of cellular bioenergetics. This guide provides a comparative overview of Adipic acid-13C2 as a tracer in metabolomics, offering insights into its potential applications, and comparisons with established alternatives. Although direct comparative experimental data for this compound is limited, this document extrapolates from the known metabolism of dicarboxylic acids and the principles of stable isotope tracing to present a guide for its application.
This compound: A Novel Probe for Dicarboxylic Acid Metabolism
Adipic acid is a six-carbon dicarboxylic acid that can be metabolized by cells.[1] As a 13C-labeled tracer, this compound offers a unique tool to investigate the metabolic fate of dicarboxylic acids, which are involved in various physiological and pathological processes.[2][3] The stable isotope label allows for the tracking of carbon atoms as they are incorporated into downstream metabolites, providing a quantitative measure of pathway flux.[4]
Postulated Metabolic Fate of this compound
Based on the known metabolism of dicarboxylic acids, this compound is postulated to enter cellular metabolism and undergo β-oxidation.[2][3] This process would lead to the generation of labeled acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. The incorporation of 13C from this compound into TCA cycle intermediates and other connected metabolic pathways can provide insights into cellular respiration and biosynthetic processes.
Caption: Postulated metabolic pathway of this compound.
Comparison with Alternative Tracers
The choice of a metabolic tracer depends on the specific biological question being addressed. Here, we compare the postulated characteristics of this compound with two commonly used tracers: [U-13C]glucose and [U-13C]palmitate.
| Feature | This compound (Postulated) | [U-13C]Glucose | [U-13C]Palmitate |
| Metabolic Pathway Entry | Dicarboxylic acid metabolism, β-oxidation | Glycolysis | Fatty acid activation, β-oxidation |
| Primary Metabolic Insights | Dicarboxylic acid oxidation, anaplerotic contribution to TCA cycle | Central carbon metabolism, glycolysis, pentose phosphate pathway, TCA cycle | Fatty acid oxidation, lipid synthesis |
| Potential Advantages | Specific probe for dicarboxylic acid pathways, may reveal alternative fuel sources. | Well-characterized, traces a central metabolic hub. | Directly traces fatty acid metabolism. |
| Potential Limitations | Metabolic pathways may be less active in some cell types, limited direct comparative data. | Can be rapidly consumed, may not fully reflect fatty acid metabolism. | Poor solubility in aqueous media, can be influenced by lipid storage pools. |
Illustrative Quantitative Comparison (Hypothetical Data)
The following table presents hypothetical data to illustrate how the fractional contribution of different tracers to the acetyl-CoA pool might be compared in a cancer cell line under normoxic and hypoxic conditions.
| Condition | Tracer | Fractional Contribution to Acetyl-CoA (%) |
| Normoxia | This compound | 15 |
| [U-13C]Glucose | 60 | |
| [U-13C]Palmitate | 25 | |
| Hypoxia | This compound | 25 |
| [U-13C]Glucose | 30 | |
| [U-13C]Palmitate | 45 |
Experimental Protocols
A generalized protocol for a comparative metabolomics study using a 13C-labeled tracer in cultured cells is provided below. This protocol can be adapted for use with this compound.
1. Cell Culture and Tracer Incubation:
-
Culture cells to the desired confluency in standard growth medium.
-
On the day of the experiment, replace the standard medium with a custom medium containing either this compound, [U-13C]glucose, or [U-13C]palmitate at a defined concentration.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer into cellular metabolites.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.
4. Data Analysis:
-
Identify and quantify the mass isotopologues of key metabolites.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional contribution of the tracer to specific metabolite pools and determine metabolic fluxes using appropriate software.[5][6]
Caption: General experimental workflow for a comparative metabolomics study.
Conclusion and Future Directions
This compound holds promise as a novel tracer for investigating dicarboxylic acid metabolism and its contribution to cellular energy homeostasis. While direct comparative studies are needed to fully elucidate its performance against established tracers, the theoretical framework and experimental protocols outlined in this guide provide a foundation for its application in metabolomics research. Future studies employing this compound will be instrumental in validating its utility and expanding our understanding of cellular metabolism in health and disease, with potential applications in drug development and personalized medicine.[7]
References
- 1. Human Metabolome Database: Showing metabocard for Adipic acid (HMDB0000448) [hmdb.ca]
- 2. Metabolic conversion of dicarboxylic acids to succinate in rat liver homogenates. A stable isotope tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Exploring the Applications of Adipic Acid: Versatility Across Industries [chembroad.com]
A Head-to-Head Battle of Precision: Evaluating Adipic Acid-13C2 on QTOF vs. Triple Quadrupole MS
For researchers, scientists, and drug development professionals, the choice of analytical instrumentation is paramount to achieving accurate and reliable results. When it comes to the quantitative analysis of isotopically labeled compounds like Adipic acid-13C2, two types of mass spectrometers stand out: the Quadrupole Time-of-Flight (QTOF) and the Triple Quadrupole (QqQ). This guide provides an objective comparison of their performance for this application, supported by representative experimental data, to help you make an informed decision for your analytical needs.
Executive Summary
Triple quadrupole mass spectrometers, operating in Multiple Reaction Monitoring (MRM) mode, are the gold standard for targeted quantification, offering superior sensitivity and a wide dynamic range.[1] For the routine, high-sensitivity quantification of this compound, a QqQ is often the preferred instrument.
On the other hand, QTOF mass spectrometers provide high-resolution accurate mass (HRAM) data, which is invaluable for identifying unknown compounds and for untargeted screening.[2][3] While historically considered less sensitive for quantification than their QqQ counterparts, modern QTOF instruments have made significant strides in quantitative performance.[4][5] A QTOF is the instrument of choice when both quantification and qualitative confirmation or metabolite identification are required in a single analysis.
Principles of Operation
Triple Quadrupole (QqQ) Mass Spectrometry
A triple quadrupole mass spectrometer consists of two mass-analyzing quadrupoles (Q1 and Q3) separated by a collision cell (q2). For quantitative analysis, it operates in MRM mode. Q1 is set to isolate the precursor ion (the molecule of interest, in this case, this compound). This isolated ion is then fragmented in the collision cell (q2). Q3 is then set to detect a specific fragment ion. This highly specific precursor-to-product ion transition is what gives the QqQ its exceptional sensitivity and selectivity, as it effectively filters out chemical noise from the matrix.[1]
References
- 1. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Linearity and Detection Limits of Adipic Acid Calibration Curves for Quantitative Analysis
This guide provides a comparative analysis of calibration curves for the quantification of adipic acid, with a focus on the use of Adipic acid-13C2 as an internal standard. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the expected performance of analytical methods and to provide detailed experimental protocols for establishing linearity and detection limits.
While specific performance data for this compound calibration curves are often application-dependent and determined in individual laboratories, this guide leverages published data for unlabeled adipic acid to establish a baseline for comparison. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice to enhance the accuracy and precision of quantitative analysis, particularly in complex matrices.
Data Presentation: Linearity and Detection Limits
The following table summarizes the performance of a validated LC-MS method for the quantification of unlabeled adipic acid and outlines the expected improvements when employing this compound as an internal standard. The use of an internal standard is anticipated to yield a more robust and reliable calibration.
| Parameter | Adipic Acid (Unlabeled)[1] | This compound (Internal Standard) - Expected Performance |
| Linearity (R²) | ≥ 0.9985 | ≥ 0.999 |
| Linear Range | 0.1 - 5.0 mg/L | Expected to be similar or broader, with improved precision at the limits |
| Method Detection Limit (MDL) | 0.04 mg/L | Expected to be similar or slightly lower |
| Limit of Quantitation (LOQ) | Not specified (typically 3-5x MDL) | Expected to be well-defined and robust |
| Precision (%RSD) | 0.936% at 1.0 mg/L | Expected to be consistently low across the linear range |
Experimental Protocols
A detailed methodology for generating a calibration curve for adipic acid using LC-MS is provided below. This protocol can be adapted for use with this compound as an internal standard.
1. Materials and Reagents:
-
Adipic acid standard
-
This compound (for internal standard method)
-
Deionized (DI) water
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
2. Preparation of Stock and Working Standard Solutions:
-
Adipic Acid Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of adipic acid standard in DI water.[1]
-
This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DI water or methanol). The concentration will depend on the specific application.
-
Calibration Standards: Prepare a series of working standard solutions by serial dilution of the adipic acid stock solution with DI water to achieve concentrations within the desired linear range (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mg/L).[1]
-
For Internal Standard Method: Spike a constant, known concentration of the this compound internal standard into all calibration standards and samples.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A suitable HPLC or UHPLC system.
-
Column: A column designed for the separation of organic acids, such as a Thermo Scientific Acclaim™ Organic Acid (OA) column.[1]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry (MS) System: A mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.[1]
-
Detection: Use Selected Ion Monitoring (SIM) for the deprotonated molecular ions [M-H]⁻. For adipic acid, this is m/z 145.[1] For this compound, the expected [M-H]⁻ would be m/z 147.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the adipic acid standard against its concentration.
-
For the internal standard method, plot the ratio of the peak area of adipic acid to the peak area of this compound against the concentration of adipic acid.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (R²), the limit of detection (LOD), and the limit of quantitation (LOQ).
Workflow Visualization
The following diagram illustrates the general workflow for generating a calibration curve using a stable isotope-labeled internal standard.
References
A Comparative Guide to the Analytical Performance of Adipic Acid-13C2 for Quantitative Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Adipic acid-13C2 with other dicarboxylic acids used as internal standards in quantitative analytical studies. The focus is on the application of stable isotope dilution methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold standard for bioanalysis.
Superiority of 13C-Labeled Internal Standards in Bioanalysis
In quantitative mass spectrometry, the ideal internal standard co-elutes with the analyte of interest, exhibits the same ionization efficiency, and compensates for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard for achieving accurate and precise quantification. Among SILs, carbon-13 (¹³C) labeled standards, such as this compound, are generally superior to their deuterated (²H) counterparts.
The primary advantages of ¹³C-labeled standards include:
-
No Chromatographic Shift: The small mass difference between ¹²C and ¹³C results in negligible changes to the physicochemical properties of the molecule. Consequently, ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte, ensuring accurate correction for matrix effects. Deuterated standards, due to the more significant mass difference between hydrogen and deuterium, can sometimes exhibit slight chromatographic separation from the analyte, which may compromise accuracy.
-
Isotopic Stability: The ¹³C label is incorporated into the carbon backbone of the molecule and is therefore highly stable under typical experimental conditions. Deuterium labels, particularly on certain functional groups, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.
Data Presentation: A Comparative Overview of Analytical Performance
| Analytical Parameter | This compound (Expected) | Other ¹³C-Labeled Dicarboxylic Acids (e.g., ¹³C₄-Succinic Acid) [3] | Deuterated Dicarboxylic Acids (General) |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.05 - 10 ng/mL | 0.05 - 10 ng/mL | 0.1 - 20 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL | 0.5 - 100 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% | 85 - 115% |
| Precision (% CV) | <15% | <15% | <20% |
| Chromatographic Shift | Negligible | Negligible | Possible |
| Isotopic Stability | High | High | Variable |
Note: The expected performance values are estimations based on typical LC-MS/MS method validation results for dicarboxylic acids and the known advantages of ¹³C-labeled standards. Actual performance may vary depending on the specific analyte, matrix, instrumentation, and experimental conditions.
Experimental Protocols
A robust and validated experimental protocol is crucial for obtaining reliable quantitative data. Below is a representative methodology for the quantification of dicarboxylic acids in a biological matrix (e.g., urine or plasma) using this compound as an internal standard. This protocol is a composite based on established methods for dicarboxylic acid analysis.[1][2]
Sample Preparation
-
Thawing and Centrifugation: Thaw frozen biological samples (e.g., urine, plasma) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Internal Standard Spiking: Transfer a known volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube. Add a precise amount of this compound internal standard solution to each sample, quality control, and calibration standard.
-
Protein Precipitation (for plasma/serum): Add 4 volumes of ice-cold acetonitrile to the sample. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for drying or derivatization.
Derivatization (Optional but Recommended for Improved Chromatography)
For enhanced retention on reversed-phase columns and improved ionization efficiency, derivatization of the carboxylic acid groups is often performed.
-
Drying: Dry the supernatant from the sample preparation step under a gentle stream of nitrogen.
-
Reconstitution and Derivatization: Reconstitute the dried extract in a suitable solvent. Add the derivatizing agent (e.g., 3-nitrophenylhydrazine) and catalyst. Incubate at a specific temperature for a set time to allow the reaction to complete.
-
Quenching: Stop the reaction by adding a quenching agent.
-
Final Preparation: Dilute the derivatized sample with the initial mobile phase before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to elute the dicarboxylic acids.
-
Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivatization agent used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each dicarboxylic acid and for this compound. For example, for this compound, the precursor ion would be [M-H]⁻ at m/z 147.1 and for native adipic acid, it would be m/z 145.1 in negative ion mode. The specific product ions would be determined by fragmentation analysis.
-
Mandatory Visualization
Caption: Experimental workflow for dicarboxylic acid quantification.
Caption: Metabolic pathway of dicarboxylic acid formation.
References
- 1. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1571-0.1 [isotope.com]
Justification for Selecting Adipic Acid-13C2 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in complex matrices such as biological fluids, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Adipic acid-13C2 with alternative internal standards, supported by experimental data and detailed protocols, to justify its selection for mass spectrometry-based quantification of adipic acid.
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] this compound, a SIL derivative of adipic acid, embodies the key characteristics that make this class of standards superior to other alternatives like structural analogs. The fundamental principle behind the efficacy of a SIL internal standard is its near-identical chemical and physical properties to the analyte of interest. This ensures that both the analyte and the internal standard behave similarly during sample extraction, derivatization, and chromatographic separation, as well as in the ion source of the mass spectrometer. This co-elution and similar ionization behavior allow the SIL internal standard to effectively compensate for variations in sample preparation and matrix effects, which are common sources of error in quantitative analysis.[3]
Comparative Analysis: this compound vs. Alternatives
The primary alternatives to this compound fall into two categories: other stable isotope-labeled standards (e.g., Adipic acid-d10) and structural analogs (e.g., Glutaric acid).
-
Adipic acid-d10: This deuterated analog is also a SIL internal standard and is expected to perform similarly to this compound. The choice between 13C and deuterium labeling can sometimes be influenced by the potential for isotopic effects, where the heavier deuterium atoms can occasionally lead to slight chromatographic separation from the unlabeled analyte. However, for most applications, both are considered excellent choices.
-
Glutaric acid: As a structural analog, glutaric acid has a similar chemical structure to adipic acid but differs in its molecular weight and, to some extent, its physicochemical properties. While more cost-effective than SIL standards, structural analogs may not co-elute perfectly with the analyte and can exhibit different responses to matrix effects and ionization suppression or enhancement.
The following table summarizes the key performance characteristics of this compound compared to a structural analog, based on typical performance data observed when comparing SIL internal standards to their non-isotopically labeled counterparts.
| Performance Metric | This compound (SIL) | Structural Analog (e.g., Glutaric Acid) | Justification |
| Co-elution with Analyte | Nearly identical retention time | May have a different retention time | This compound's identical core structure ensures it behaves chromatographically like adipic acid, leading to more accurate correction for matrix effects that can vary across a chromatographic peak.[3] |
| Matrix Effect Compensation | High | Variable | Because it is affected by matrix interferences in the same way as the analyte, this compound provides superior correction for ion suppression or enhancement. |
| Recovery | Tracks analyte recovery closely | May have different extraction recovery | The similar physicochemical properties of this compound ensure that its recovery during sample preparation is highly representative of the analyte's recovery. |
| Accuracy & Precision | High | Moderate to High | By effectively correcting for variability, this compound leads to higher accuracy and precision in the final quantitative results. |
| Cost | Higher | Lower | The synthesis of isotopically labeled compounds is more complex and expensive. |
Experimental Protocol: Quantification of Adipic Acid in Biological Samples using LC-MS/MS
This protocol provides a detailed methodology for the quantification of adipic acid in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
1. Sample Preparation
-
Protein Precipitation: To 100 µL of the biological sample, add 400 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 50 ng/mL).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate adipic acid from other matrix components. For example: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Adipic Acid: Precursor ion (m/z) 145.1 → Product ion (m/z) 127.1
-
This compound: Precursor ion (m/z) 147.1 → Product ion (m/z) 129.1
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum signal intensity.
-
3. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of adipic acid to the peak area of this compound against the concentration of adipic acid standards. The concentration of adipic acid in the unknown samples is then determined from this calibration curve.
Visualizing the Workflow and Rationale
To further illustrate the experimental workflow and the logical justification for selecting a SIL internal standard, the following diagrams are provided.
Caption: Experimental workflow for the quantification of adipic acid.
Caption: Justification for selecting this compound.
Conclusion
The selection of this compound as an internal standard for the quantification of adipic acid is strongly justified by its ability to provide the highest levels of accuracy and precision. Its behavior as a stable isotope-labeled internal standard ensures that it effectively compensates for analytical variability, including matrix effects and inconsistencies in sample preparation. While structural analogs present a more economical option, the investment in a SIL internal standard like this compound is often warranted by the superior quality and reliability of the resulting data, which is a critical consideration in research, clinical diagnostics, and drug development.
References
Unraveling Metabolic Rewiring: A Guide to Correlating Adipic Acid-13C2 Tracer Data with Genomic and Proteomic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for correlating Adipic acid-13C2 tracer data with genomic and proteomic results. Understanding how cells metabolize adipic acid, a key industrial chemical and potential metabolic intermediate, is crucial for fields ranging from biotechnology to clinical research. By integrating stable isotope tracing with multi-omics approaches, researchers can gain unprecedented insights into metabolic fluxes and their underlying genetic and protein-level regulation.
Executive Summary
Stable isotope tracing using this compound allows for the precise tracking of carbon atoms through metabolic pathways. When combined with genomics (e.g., RNA-Seq) and proteomics (e.g., mass spectrometry-based quantitative proteomics), this approach enables a multi-dimensional view of cellular responses to adipic acid. This integrated strategy can reveal not only the metabolic fate of adipic acid but also the adaptive changes in gene expression and protein abundance that govern these metabolic shifts. This guide uses a case study approach, centered on the degradation of adipic acid in the bacterium Cupriavidus necator H16, to illustrate the power of this correlative analysis.
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical this compound tracer data alongside published proteomic data from studies of Cupriavidus necator H16 grown on adipic acid. This integrated view demonstrates how tracer data can validate and quantify the metabolic activities suggested by changes in protein expression.
Table 1: Correlation of this compound Incorporation with Proteomic Changes in the β-Oxidation Pathway
| Locus Tag | Protein Name | Proteomic Fold Change (Adipic Acid vs. Control) | Expected 13C Labeling Pattern from this compound | Biological Function |
| B0198/B0199 | Acyl-CoA ligase (two-subunit) | ↑ High | High 13C enrichment in adipoyl-CoA | Activation of adipic acid |
| B2555 | Acyl-CoA dehydrogenase | ↑ Moderate | High 13C enrichment in 2-enoyl-CoA derivatives | First step of β-oxidation |
| A0179 | Enoyl-CoA hydratase | ↑ Moderate | High 13C enrichment in 3-hydroxyacyl-CoA derivatives | Second step of β-oxidation |
| A1445 | 3-hydroxyacyl-CoA dehydrogenase | ↑ Low | High 13C enrichment in 3-ketoacyl-CoA derivatives | Third step of β-oxidation |
| B0200 | Thiolase | ↑ High | High 13C enrichment in acetyl-CoA and succinyl-CoA | Final step of β-oxidation |
Table 2: Comparison of Alternative Metabolic Routes
| Metabolic Pathway | Key Enzymes (Locus Tags) | Proteomic Evidence (Adipic Acid Growth) | Expected 13C Labeling from this compound | Interpretation |
| Primary β-Oxidation | B0198, B0199, B2555, B0200 | Upregulated | High incorporation into pathway intermediates and end-products (acetyl-CoA, succinyl-CoA) | The dominant pathway for adipic acid catabolism. |
| Alternative Acyl-CoA Ligase | B1239 | Upregulated | High incorporation into adipoyl-CoA, potentially with different kinetics. | A potential secondary or alternative activation mechanism. |
| Fatty Acid β-Oxidation | A0459-A0464, A1526-A1531 | Not significantly upregulated | Minimal to no incorporation from this compound. | Suggests distinct pathways for dicarboxylic and fatty acid degradation. |
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. The following protocols outline the key experiments for an integrated tracer and multi-omics study.
This compound Tracer Experiment
-
Cell Culture and Labeling: Cupriavidus necator H16 is cultured in a minimal medium with either unenriched adipic acid or this compound as the sole carbon source. Cells are harvested at mid-logarithmic growth phase.
-
Metabolite Extraction: Cells are rapidly quenched in a cold saline solution and centrifuged. The cell pellet is then extracted with a cold solvent mixture (e.g., 80% methanol).
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of key metabolites in the β-oxidation pathway (e.g., adipoyl-CoA, acetyl-CoA, succinyl-CoA).
-
Metabolic Flux Analysis: The mass isotopologue distribution data is used to calculate the relative or absolute flux through the adipic acid degradation pathway.
Quantitative Proteomics
-
Protein Extraction and Digestion: Cell pellets from cultures grown on adipic acid and a control carbon source (e.g., gluconate) are lysed, and the proteins are extracted. The proteins are then digested into peptides using trypsin.
-
LC-MS/MS Analysis: The peptide mixtures are analyzed by LC-MS/MS. For quantitative analysis, either label-free quantification or isotopic labeling (e.g., iTRAQ, TMT) can be employed.
-
Data Analysis: The raw mass spectrometry data is processed to identify peptides and proteins. The relative abundance of proteins between the adipic acid and control conditions is then determined. Proteins with statistically significant changes in abundance are identified as key players in the metabolic response.
Transcriptomics (RNA-Seq)
-
RNA Extraction: Total RNA is extracted from C. necator H16 cells grown under the same conditions as the proteomics experiment.
-
Library Preparation and Sequencing: The RNA is used to prepare sequencing libraries, which are then sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the C. necator H16 reference genome, and the differential expression of genes between the adipic acid and control conditions is calculated.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.
Caption: Adipic acid degradation via the β-oxidation pathway in C. necator H16.
Caption: Integrated workflow for correlating tracer data with omics results.
Conclusion
The integration of this compound stable isotope tracing with genomics and proteomics provides a powerful, systems-level understanding of metabolic pathways. This multi-omics approach, as illustrated through the case study of adipic acid degradation in Cupriavidus necator H16, allows for the direct correlation of metabolic flux with the expression of the genes and proteins that control it. For researchers and drug development professionals, this integrated strategy offers a robust framework for elucidating metabolic mechanisms, identifying novel enzyme functions, and discovering potential targets for metabolic engineering or therapeutic intervention.
Assessing the Kinetic Isotope Effect in Reactions of Adipic Acid-13C2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution.[1] In the context of drug development and industrial chemical synthesis, understanding the KIE of key molecules like adipic acid can provide invaluable insights into metabolic pathways, enzymatic catalysis, and chemical reaction dynamics. This guide provides a comparative assessment of the expected kinetic isotope effect in reactions involving Adipic acid-13C2, a non-radioactive, stable isotopologue of adipic acid labeled at the C1 and C6 carboxyl carbons. While direct experimental data for this compound is limited in publicly accessible literature, this guide extrapolates expected outcomes based on established principles and data from analogous reactions involving dicarboxylic acids and other organic molecules.
Understanding the 13C Kinetic Isotope Effect
The 13C KIE is the ratio of the rate constant of a reaction with the naturally abundant 12C isotope to the rate constant of the same reaction with the 13C isotope (k12/k13). A KIE value greater than 1 (a "normal" KIE) indicates that the 12C-containing reactant reacts faster, which is typical for reactions where a bond to the isotopic carbon is broken or significantly weakened in the rate-determining step.[1] Conversely, a KIE value less than 1 (an "inverse" KIE) suggests a strengthening of the bonding to the isotopic carbon in the transition state. The magnitude of the 13C KIE is generally smaller than that for deuterium, typically in the range of 1.02 to 1.07 for primary effects, due to the smaller relative mass difference between 12C and 13C.[2]
Potential Reactions of Adipic Acid for KIE Studies
Adipic acid is a versatile dicarboxylic acid that undergoes a variety of chemical and enzymatic transformations. The introduction of a 13C label at the carboxyl carbons (this compound) allows for the investigation of reactions involving these functional groups. Key reaction types where a significant KIE would be anticipated include:
-
Oxidative Decarboxylation: A common reaction for carboxylic acids, where the C-C bond between the carboxyl group and the adjacent carbon is cleaved.
-
Enzymatic Reactions: Various enzymes can metabolize adipic acid, and KIE studies can reveal details of the enzyme-substrate interactions and the catalytic mechanism.
-
Esterification: While typically not involving the breaking of a C-C bond, secondary KIEs can sometimes be observed, providing information about the transition state.
Comparative Data and Expected Kinetic Isotope Effects
The following table summarizes the expected 13C kinetic isotope effects for plausible reactions involving this compound, based on data from similar reactions reported in the literature.
| Reaction Type | Reactant/Enzyme | Expected Primary 13C KIE (k12/k13) at C1/C6 | Mechanistic Insight | Reference System |
| Chemical Oxidation | Strong Oxidizing Agents (e.g., KMnO4, persulfate) | 1.02 - 1.05 | C-C bond cleavage is part of the rate-determining step. | Oxidation of formic acid and acetic acid[1] |
| Enzymatic Decarboxylation | Orotate Decarboxylase (hypothetical substrate) | > 1.04 | Significant C-C bond breaking in the transition state. | Decarboxylation of 1,3-dimethylorotic acid[3] |
| Enzymatic Oxidation | Cytochrome P450 monooxygenases | 1.01 - 1.03 | Rate-limiting C-H bond activation or subsequent steps. | Flavin amine oxidase[4] |
| Biocatalytic Reduction | Carboxylic Acid Reductases (CARs) | ~1.00 (inverse to small normal) | The C=O bond is converted to a C-O single bond, potentially leading to an inverse effect due to bond strengthening, or a small normal effect if other steps are rate-limiting. | General principles of KIE in reductions. |
Experimental Protocols for KIE Measurement
Accurate determination of the 13C KIE requires precise measurement of isotopic ratios. The two primary methods for this are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is a highly sensitive technique for measuring the ratio of stable isotopes. For a KIE experiment, the reaction is run to a specific conversion, and the isotopic composition of either the remaining starting material or the product is analyzed.
Methodology:
-
Reaction Setup: A competitive reaction is initiated with this compound at natural abundance or slightly enriched.
-
Quenching: The reaction is stopped at various time points (e.g., 10%, 20%, 50% conversion).
-
Separation and Purification: The remaining adipic acid or a specific product is isolated and purified, typically using High-Performance Liquid Chromatography (HPLC).
-
Combustion and Analysis: The purified sample is combusted to CO2 in an elemental analyzer, which is then introduced into the IRMS.
-
Data Analysis: The 13C/12C ratio is measured, and the KIE is calculated using the appropriate equations that relate the change in isotopic ratio to the fraction of the reaction completed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 13C NMR, can be used to determine KIEs at natural abundance, avoiding the need for isotopic enrichment.[1][5] Recent advancements in 2D NMR techniques like HSQC have improved the precision of these measurements.[5][6]
Methodology:
-
Sample Preparation: A reaction mixture is prepared directly in an NMR tube.
-
NMR Data Acquisition: 13C NMR or 1H-13C HSQC spectra are acquired at the beginning of the reaction (t=0) and at various time points as the reaction progresses.
-
Signal Integration: The relative intensities of the signals corresponding to the 12C- and 13C-isotopologues are carefully measured. For this compound, the signals for the carboxyl carbons would be monitored.
-
KIE Calculation: The change in the relative signal intensities over time is used to calculate the kinetic isotope effect.
Visualizing Experimental and Logical Workflows
Experimental Workflow for KIE Measurement
Caption: A generalized workflow for determining the kinetic isotope effect.
Signaling Pathway for Enzymatic Oxidation
Caption: A simplified pathway for the enzymatic oxidation of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Adipic Acid-¹³C₂
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Adipic Acid-¹³C₂, a stable, isotopically labeled compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Safety and Handling
Adipic Acid, including its isotopically labeled forms, is classified as a hazardous substance that can cause serious eye damage.[1][2] It may also cause skin and respiratory irritation.[3] Furthermore, adipic acid dust can form explosive mixtures with air.[4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes eye and face protection, protective gloves, and a lab coat.[2][5] Work should be conducted in a well-ventilated area, and measures should be taken to avoid dust formation.[2][5]
Quantitative Data
The following tables summarize the key physical and chemical properties of adipic acid.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| Appearance | White crystalline solid[1][6] |
| Melting Point | 152.1 °C[1] |
| Boiling Point | 337.5 °C at 101.3 kPa[1] |
| Water Solubility | 1.9 g/100 mL at 20°C[7] |
| pKa₁ | 4.41 |
| pKa₂ | 5.41 |
Source: Chemcess, ChemicalBook
Table 2: Environmental Fate
| Factor | Observation |
| Biodegradability | Readily biodegradable[3] |
| Bioaccumulation | Not expected to bioaccumulate[3] |
| Mobility in Soil | Expected to have very high mobility[3] |
Source: Santos
Disposal Procedures for Adipic Acid-¹³C₂
Since ¹³C is a stable, non-radioactive isotope, Adipic Acid-¹³C₂ is not considered radioactive waste. Therefore, no special precautions beyond those for standard adipic acid are required for its disposal.[8][] The primary methods for disposal are incineration or landfill, handled by a licensed professional waste disposal service.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Label a dedicated, sealable waste container clearly as "Adipic Acid-¹³C₂ Waste."
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene).
-
Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Collection of Waste:
-
For solid waste (e.g., unused reagent, contaminated lab consumables), carefully place it into the designated waste container, minimizing dust generation.
-
For solutions, depending on local regulations, they may need to be collected in a separate, sealed container labeled with the contents and concentration. Do not pour down the drain.[1][6]
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is clearly marked as a chemical waste accumulation area.
-
-
Arranging for Disposal:
-
Documentation:
-
Maintain a record of the amount of Adipic Acid-¹³C₂ waste generated and the date of disposal, following your institution's and local regulatory requirements.
-
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the immediate area.
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Contain the spill. For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid generating dust.
-
Clean the spill area thoroughly with a suitable solvent (e.g., water), and collect the cleaning materials for disposal as chemical waste.
-
Prevent the spilled material from entering drains or waterways.[2][6]
Disposal Workflow Diagram
References
- 1. chemcess.com [chemcess.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One moment, please... [santos.com]
- 4. nj.gov [nj.gov]
- 5. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sanjaychemindia.com [sanjaychemindia.com]
- 7. Adipic acid | 124-04-9 [chemicalbook.com]
- 8. moravek.com [moravek.com]
Essential Safety and Logistical Information for Handling Adipic Acid-13C2
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Adipic acid-13C2, including operational and disposal plans. This compound is a stable, isotopically labeled version of adipic acid and shares its chemical properties; therefore, the following guidance is based on the safety data for adipic acid.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, a combination of personal protective equipment and engineering controls is essential.
Engineering Controls:
-
Ventilation: Use in a well-ventilated area. A system of local and/or general exhaust is recommended to keep employee exposures as low as possible.[1]
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1][2][3]
-
Skin Protection:
-
Hand Protection: Impermeable protective gloves are recommended.[1][2] Handle with gloves, which must be inspected prior to use.[4]
-
Body Protection: Wear protective clothing, such as a lab coat or apron, to prevent skin contact.[1][2] In case of potential for significant exposure, a complete suit protecting against chemicals may be necessary.[4]
-
-
Respiratory Protection: In case of inadequate ventilation or when dust is generated, wear a NIOSH-approved air-purifying particulate respirator with N-95 filters.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for adipic acid.
| Property | Value |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| Melting Point | 152-153 °C[3] |
| Boiling Point | 337 °C[3] |
| Flash Point | 196 °C (closed cup)[5] |
| Autoignition Temp. | >400 °C[1] |
| Solubility in Water | Soluble[5] |
| Vapor Pressure | 10 Pa (@ 18.5 °C)[1] |
| ACGIH TLV | 5 mg/m³ (averaged over an 8-hour workshift)[6] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[7]
-
Avoid formation of dust and aerosols.[4] Use a vacuum or a wet method to reduce dust during clean-up; do not dry sweep.[6]
-
Provide adequate precautions against static electricity, such as electrical grounding and bonding.[1]
Storage:
-
Store in a cool, dry, well-ventilated place.[3]
-
Keep containers tightly closed.
-
Store away from incompatible materials such as oxidizing agents and alkalis.[1]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill and Leak Procedures:
-
Isolate the spill area.[2]
-
Eliminate all ignition sources.[1]
-
Wear appropriate personal protective equipment.[1]
-
For small spills, sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] Use non-sparking tools.[1]
-
After cleaning, flush the area with water.[1]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[4]
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.[7]
-
Contact a licensed professional waste disposal service to dispose of this material.[9]
-
Dispose of contaminated packaging as unused product.[9]
-
Do not allow the chemical to enter drains.[4]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. redox.com [redox.com]
- 2. How Should Adipic Acid Be Handled Safely? - TAINUO CHEMICAL [sinotainuo.com]
- 3. Adipic Acid Safety Data Sheet: What You Need to Know - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lanxess.com [lanxess.com]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
